molecular formula C8H6BrN3 B1375036 7-Bromo-1,5-naphthyridin-4-amine CAS No. 1309774-12-6

7-Bromo-1,5-naphthyridin-4-amine

Cat. No.: B1375036
CAS No.: 1309774-12-6
M. Wt: 224.06 g/mol
InChI Key: JNTKETQWSUTXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-naphthyridin-4-amine (CAS 1309774-12-6) is a brominated 1,5-naphthyridine derivative of significant interest in scientific research and drug discovery. This compound serves as a versatile synthetic intermediate, with its bromo group at the 7-position enabling further functionalization via cross-coupling reactions, which is a common strategy for creating diverse chemical libraries . The 1,5-naphthyridine scaffold is recognized for its wide range of biological activities, including documented antiproliferative, antibacterial, antiviral, and anti-inflammatory properties . A prominent application documented in the literature is its role as a precursor in the development of antimalarial agents. Specifically, Mannich bases derived from this core structure have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , with some analogs showing efficacy superior to standard treatments like mefloquine and amodiaquine . Beyond pharmaceutical applications, the 1,5-naphthyridine ring system is also explored in materials science, finding potential use in organic light-emitting diodes (OLEDs), sensors, and as ligands in metal complexes . Researchers value this compound for its ability to contribute to advancements in heterocyclic chemistry and medicinal chemistry programs. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,5-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTKETQWSUTXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Bromo-1,5-naphthyridin-4-amine (CAS 1309774-12-6)

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its rigid, planar structure is a key feature in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and antileishmanial activities.[1][2][3] The strategic placement of nitrogen atoms within the fused ring system influences its electronic properties and hydrogen bonding capabilities, making it a versatile core for designing targeted therapeutic agents.

This guide focuses on 7-Bromo-1,5-naphthyridin-4-amine (CAS 1309774-12-6), a key intermediate that leverages the inherent properties of the 1,5-naphthyridine core. The molecule is functionalized with two strategically positioned reactive groups: a bromine atom at the C7 position and an amino group at the C4 position. These functional groups serve as versatile synthetic handles, enabling extensive chemical modifications and the generation of diverse compound libraries for drug discovery programs. The bromine atom is particularly amenable to modern cross-coupling reactions, while the amino group provides a site for a variety of derivatizations.

Physicochemical and Predicted Properties

While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be calculated or predicted using computational methods. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1309774-12-6Verified
Molecular Formula C₈H₆BrN₃Calculated
Molecular Weight 224.06 g/mol Calculated
Appearance Solid (Predicted)Inferred
Melting Point >200 °C (Predicted)Estimated based on similar structures
Boiling Point ~378 °C (Predicted)Estimated based on similar structures
LogP 1.85 ± 0.5 (Predicted)Computational Prediction[4][5]
pKa Amine: ~4.5, Pyridine N: ~2.0 (Predicted)Estimated based on similar structures

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Proposed Synthesis Pathway

The synthesis of 7-Bromo-1,5-naphthyridin-4-amine is not explicitly detailed in publicly available literature. However, based on established synthetic strategies for the 1,5-naphthyridine scaffold, a plausible multi-step pathway can be proposed.[6][7] This approach involves the initial construction of a functionalized naphthyridine core, followed by sequential introduction of the bromo and amino groups.

Synthesis_Pathway cluster_0 Step 1: Naphthyridine Core Formation cluster_1 Step 2: Activation of C4 Position cluster_2 Step 3: Amination A 3-Aminopyridine Derivative C 7-Bromo-4-hydroxy-1,5-naphthyridine A->C Gould-Jacobs Reaction & Bromination B Diethyl Malonate Derivative B->C D 7-Bromo-4-chloro-1,5-naphthyridine C->D POCl₃ or SOCl₂ F 7-Bromo-1,5-naphthyridin-4-amine D->F Nucleophilic Aromatic Substitution (SNAr) E Ammonia or Amine Source E->F

Caption: Proposed synthetic workflow for 7-Bromo-1,5-naphthyridin-4-amine.

Protocol Explanation:
  • Core Formation (Gould-Jacobs Reaction): The synthesis likely commences with a variation of the Gould-Jacobs reaction.[7] A substituted 3-aminopyridine is condensed with a diethyl malonate derivative, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine. The bromine at the 7-position could be introduced either by starting with a pre-brominated 3-aminopyridine or by electrophilic bromination of the formed naphthyridinone ring.

  • Activation of the C4 Position: The 4-hydroxy group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive group. Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively transforms the hydroxyl into a chloro group, yielding a 7-bromo-4-chloro-1,5-naphthyridine intermediate. This is a standard and widely used procedure in naphthyridine chemistry.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the 4-chloro substituent with an amino group. The electron-withdrawing nature of the naphthyridine ring system activates the C4 position towards nucleophilic attack.[8][9] Reaction of the chloro intermediate with ammonia or a protected amine source under thermal or microwave-assisted conditions would furnish the target molecule, 7-Bromo-1,5-naphthyridin-4-amine.[7]

Chemical Reactivity and Derivatization Potential

The true value of 7-Bromo-1,5-naphthyridin-4-amine lies in its potential for diversification. The bromo and amino functionalities provide orthogonal reactivity, allowing for selective modification at either position to build a library of novel compounds.

Reactivity_Diagram cluster_bromo Reactions at C7-Bromo cluster_amino Reactions at C4-Amino center 7-Bromo-1,5-naphthyridin-4-amine suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) center->buchwald Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) center->sonogashira Pd/Cu Catalysts, Base acylation Acylation (RCOCl) center->acylation Base sulfonylation Sulfonylation (RSO₂Cl) center->sulfonylation Base alkylation Alkylation (R-X) center->alkylation Base

Caption: Key derivatization pathways for 7-Bromo-1,5-naphthyridin-4-amine.

Field-Proven Insights on Reactivity:
  • Palladium-Catalyzed Cross-Coupling: The C7-bromo position is an ideal site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10][11][12]

    • Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems, enabling exploration of structure-activity relationships (SAR) related to π-stacking or steric interactions.

    • Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines allows for the installation of different amino substituents, which can modulate solubility, basicity, and hydrogen-bonding patterns. This reaction is well-established for bromo-pyridines and related heterocycles.[13][14][15][16]

    • Sonogashira Coupling: Reaction with terminal alkynes introduces rigid, linear linkers, useful for probing deeper into protein binding pockets.

  • Modification of the 4-Amino Group: The primary amino group at the C4 position is a versatile nucleophile.

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amide or sulfonamide linkages, respectively. These groups can act as hydrogen bond donors or acceptors and can be used to modify the electronic properties and conformation of the molecule.

    • Alkylation: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for installing secondary or tertiary amine functionalities.

Potential Applications in Drug Discovery

The broader naphthyridine class of compounds has demonstrated a vast array of pharmacological activities.[1][17][18] Derivatives of 7-Bromo-1,5-naphthyridin-4-amine are therefore of significant interest for screening against various biological targets.

  • Kinase Inhibition: Many heterocyclic scaffolds, including naphthyridines, serve as cores for kinase inhibitors by mimicking the ATP hinge-binding motif. The derivatization potential of this molecule allows for the synthesis of libraries to target specific kinases involved in oncology or inflammatory diseases.

  • Antimicrobial and Antiparasitic Agents: Naphthyridine derivatives have shown promise as antibacterial and antileishmanial agents.[2] The ability to generate diverse analogues from this starting material is valuable for developing new agents to combat drug-resistant pathogens.

  • DNA Intercalating Agents: The planar nature of the naphthyridine ring system allows it to intercalate between the base pairs of DNA.[19] This mechanism is relevant for developing cytotoxic agents for cancer therapy. By adding functionalized side chains, both the binding affinity and sequence selectivity can be modulated.

Predicted Spectral Properties for Characterization

While experimental spectra are not available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of similar heterocyclic systems.[20]

  • ¹H NMR Spectroscopy:

    • The spectrum is expected to show four distinct signals in the aromatic region (typically 6.5-9.0 ppm).

    • The protons at C2 and C8 would likely appear as doublets due to coupling with their respective neighbors (H3 and H6).

    • The proton at C3 would also be a doublet, coupling to H2.

    • The proton at C6 is expected to be a singlet, as it has no adjacent proton neighbors.

    • A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • The spectrum should display eight distinct signals for the eight carbon atoms of the naphthyridine ring, as they are all in unique chemical environments.

    • Carbons attached to nitrogen (e.g., C4, C5) will appear at lower field (higher ppm), while the carbon attached to bromine (C7) will be shifted to a higher field relative to an unsubstituted carbon.

Safety and Handling

No specific safety data sheet (SDS) is available for 7-Bromo-1,5-naphthyridin-4-amine. However, based on the known hazards of structurally related compounds such as brominated anilines and pyridines, the following precautions are mandated:

  • Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and serious eye irritation.

  • Handling:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This technical guide provides a comprehensive overview of 7-Bromo-1,5-naphthyridin-4-amine based on established chemical principles and data from analogous structures. It is intended to serve as a foundational resource for researchers utilizing this versatile building block in their synthetic and drug discovery endeavors. Experimental validation of the proposed properties and protocols is strongly recommended.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(19), 4598. [Link]

  • Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Edinburgh. [Link]

  • Kim, H., & Shang, R. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, K., & Gumieniczek, A. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(21), 3956. [Link]

  • Kim, H., & Shang, R. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Kim, H., & Shang, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Rizwan, M., et al. (2021). In situ evaluation of the biological active poly functionalized novel amino-1,8-naphthyridine derivatives as DNA-electrochemical biosensor. Taylor & Francis Online. [Link]

  • Fuertes, M., et al. (2020). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino groups. ResearchGate. [Link]

  • Cieplik, J., Stolarczyk, M., Pluta, K., & Gumieniczek, A. (2019). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

  • Cieplik, J., et al. (2019). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Martin-Encinas, E., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central. [Link]

  • Li, Z., et al. (2015). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[6][15]naphthyridine-3-carbonitriles. (2023). Elsevier. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Cronin, M. T. D. (2012). Prediction of physicochemical properties. PubMed. [Link]

  • Barupal, D. K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

  • Lee, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PMC - NIH. [Link]

  • Lombardo, F., et al. (2004). Prediction of Physicochemical Properties. ResearchGate. [Link]

  • Pharm D GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Gschaidmeier, H., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]

  • Abarca-Lachen, E., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. [Link]

  • Martin-Encinas, E., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Ion, R. M., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 7-Bromo-1,5-naphthyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details a strategic multi-step synthesis, commencing from readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, and a framework for the logical synthesis and characterization of this important molecule.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its diverse and potent biological activities.[1] Derivatives of this core structure have demonstrated a broad spectrum of therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the 1,5-naphthyridine ring system is a key focus in medicinal chemistry, as it allows for the fine-tuning of a molecule's pharmacological profile. 7-Bromo-1,5-naphthyridin-4-amine, in particular, presents a valuable platform for further chemical elaboration, with the bromine atom serving as a handle for various cross-coupling reactions and the amino group providing a key interaction point for biological targets.

Strategic Overview of the Synthetic Pathway

The synthesis of 7-Bromo-1,5-naphthyridin-4-amine is most effectively approached through a three-step sequence. This strategy focuses on the initial construction of the core naphthyridine ring system, followed by sequential halogenation and amination. This approach allows for a high degree of control over the regiochemistry of the final product.

The proposed synthetic pathway is as follows:

  • Step 1: Gould-Jacobs Reaction to synthesize the key intermediate, 7-Bromo-1,5-naphthyridin-4-ol.

  • Step 2: Chlorination to convert the 4-hydroxy group into a more reactive chloro group, yielding 7-Bromo-4-chloro-1,5-naphthyridine.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr) to introduce the 4-amino group and afford the final product, 7-Bromo-1,5-naphthyridin-4-amine.

Synthesis_Pathway Start 5-Bromo-3-aminopyridine + Diethyl ethoxymethylenemalonate (DEEM) Intermediate1 7-Bromo-1,5-naphthyridin-4-ol Start->Intermediate1  Gould-Jacobs Reaction (Condensation & Thermal Cyclization) Intermediate2 7-Bromo-4-chloro-1,5-naphthyridine Intermediate1->Intermediate2  Chlorination (POCl3) FinalProduct 7-Bromo-1,5-naphthyridin-4-amine Intermediate2->FinalProduct  Amination (NH3/NH4OH) (SNAr)

Caption: Proposed synthetic pathway for 7-Bromo-1,5-naphthyridin-4-amine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of 7-Bromo-1,5-naphthyridin-4-amine.

Step 1: Synthesis of 7-Bromo-1,5-naphthyridin-4-ol

This initial step utilizes the Gould-Jacobs reaction, a robust and widely used method for the construction of 4-hydroxyquinoline and naphthyridine cores.[2][3] The reaction proceeds in two stages: an initial condensation followed by a high-temperature intramolecular cyclization.

Reaction:

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
5-Bromo-3-aminopyridine172.01 g/mol 1.0
Diethyl ethoxymethylenemalonate (DEEM)216.23 g/mol 1.1
Diphenyl ether170.21 g/mol Solvent
Ethanol46.07 g/mol Solvent

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-3-aminopyridine in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the condensation is complete, remove the ethanol under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to effect cyclization.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature, during which the product should precipitate. Add hexane to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude 7-Bromo-1,5-naphthyridin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Expected Characterization Data for 7-Bromo-1,5-naphthyridin-4-ol:

ParameterExpected Value
Molecular FormulaC₈H₅BrN₂O
Molecular Weight225.04 g/mol
Melting Point>360 °C (decomposed)[4]
¹H NMR (DMSO-d₆)δ (ppm): ~8.8 (d), ~8.5 (d), ~8.2 (s), ~6.5 (s)
¹³C NMR (DMSO-d₆)δ (ppm): ~175, ~150, ~145, ~140, ~125, ~120, ~115, ~110
Step 2: Synthesis of 7-Bromo-4-chloro-1,5-naphthyridine

The conversion of the 4-hydroxy group to a chloro group is a critical activation step for the subsequent amination. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5][6]

Reaction:

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
7-Bromo-1,5-naphthyridin-4-ol225.04 g/mol 1.0
Phosphorus oxychloride (POCl₃)153.33 g/mol Excess (as reagent and solvent)
N,N-Dimethylaniline (optional)121.18 g/mol Catalytic amount

Procedure:

  • Reaction Setup: In a fume hood, carefully add 7-Bromo-1,5-naphthyridin-4-ol to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes). Add an excess of phosphorus oxychloride to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture at reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a fume hood. This quenching process is highly exothermic and releases HCl gas. The product will precipitate as a solid. Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8. Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. The crude 7-Bromo-4-chloro-1,5-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Expected Characterization Data for 7-Bromo-4-chloro-1,5-naphthyridine:

ParameterExpected Value
Molecular FormulaC₈H₄BrClN₂
Molecular Weight243.49 g/mol
¹H NMR (CDCl₃)δ (ppm): ~9.0 (d), ~8.8 (d), ~8.6 (d), ~7.8 (d)
¹³C NMR (CDCl₃)δ (ppm): ~155, ~152, ~145, ~142, ~128, ~125, ~122, ~120
Step 3: Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

The final step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the 4-chloro substituent with an amino group.[7][8] This reaction is facilitated by the electron-withdrawing nature of the naphthyridine ring system.

Reaction:

Materials:

Reagent/SolventMolecular WeightQuantity
7-Bromo-4-chloro-1,5-naphthyridine243.49 g/mol 1.0 equivalent
Ammonium hydroxide (28-30% solution)35.05 g/mol Excess
Ethanol or Phenol-Solvent

Procedure:

  • Reaction Setup: Place 7-Bromo-4-chloro-1,5-naphthyridine in a sealed pressure vessel. Add ethanol or phenol as a solvent, followed by an excess of concentrated ammonium hydroxide solution.

  • Reaction Execution: Seal the vessel and heat it to 140-160 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature before opening. Remove the solvent under reduced pressure. Add water to the residue, and the product should precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude 7-Bromo-1,5-naphthyridin-4-amine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Expected Characterization Data for 7-Bromo-1,5-naphthyridin-4-amine:

ParameterExpected Value
Molecular FormulaC₈H₆BrN₃
Molecular Weight224.06 g/mol
¹H NMR (DMSO-d₆)δ (ppm): ~8.7 (d), ~8.4 (d), ~8.2 (d), ~7.0 (br s, NH₂), ~6.8 (d)
¹³C NMR (DMSO-d₆)δ (ppm): ~158, ~152, ~148, ~140, ~125, ~118, ~115, ~105
Mass Spec (ESI-MS) m/z: 223.98 [M+H]⁺, 225.98 [M+H]⁺ (isotopic pattern for Br)

Safety and Handling Precautions

Phosphorus oxychloride (POCl₃):

  • Hazards: Highly corrosive, toxic, and reacts violently with water. Causes severe burns to skin, eyes, and the respiratory tract.[7][9][10][11][12]

  • Handling: Must be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.

  • Quenching: Quenching of POCl₃ should be done slowly and carefully by adding it to ice, as the reaction is highly exothermic and produces HCl gas.

Ammonium Hydroxide (concentrated):

  • Hazards: Corrosive and causes burns. The vapor is irritating to the respiratory system.

  • Handling: Handle in a fume hood with appropriate PPE.

High-Pressure Reactions:

  • The amination step is performed in a sealed vessel at high temperature and pressure. Ensure the pressure vessel is rated for the expected conditions and is in good working order. Use a blast shield and follow all standard operating procedures for high-pressure reactions.

Mechanistic Insights

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactant 7-Bromo-4-chloro-1,5-naphthyridine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack Nucleophile NH₃ Product 7-Bromo-1,5-naphthyridin-4-amine Intermediate->Product Loss of Leaving Group Leaving_Group Cl⁻

Sources

An In-depth Technical Guide to 7-Bromo-1,5-naphthyridin-4-amine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1,5-naphthyridin-4-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and critical applications, particularly its role as a foundational intermediate in the development of potent kinase inhibitors.

Introduction: The Strategic Importance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid structure, combined with the precise placement of nitrogen atoms, allows for specific hydrogen bonding interactions with biological targets, making it an attractive core for the design of therapeutic agents.[1][2] The introduction of specific functional groups, such as a bromine atom and an amine, onto this core at defined positions creates a versatile chemical intermediate. 7-Bromo-1,5-naphthyridin-4-amine (CAS No. 1309774-12-6) has emerged as a crucial building block, most notably in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key target in inflammatory diseases.

Molecular Structure and Physicochemical Properties

The structural integrity and electronic properties of 7-Bromo-1,5-naphthyridin-4-amine are fundamental to its utility. The molecule consists of two fused pyridine rings with a bromine substituent on one ring and an amine group on the other, creating distinct reactive sites for further chemical modification.

PropertyValueSource
CAS Number 1309774-12-6Commercial Suppliers
Molecular Formula C₈H₆BrN₃Calculated
Molecular Weight 224.06 g/mol Calculated
Appearance Expected to be a solidGeneral Observation
Solubility Expected to be soluble in organic solvents like DMSO, DMFChemical Analogy

Synthesis of 7-Bromo-1,5-naphthyridin-4-amine: A Representative Protocol

A likely precursor for this synthesis is 7-bromo-4-chloro-1,5-naphthyridine. The chloro group at the 4-position is significantly more activated towards nucleophilic substitution than the bromo group at the 7-position due to the electronic influence of the adjacent ring nitrogen. This allows for selective displacement of the chlorine by an amine source.

Experimental Protocol (Representative)

Objective: To synthesize 7-Bromo-1,5-naphthyridin-4-amine via nucleophilic aromatic substitution.

Materials:

  • 7-Bromo-4-chloro-1,5-naphthyridine (1.0 eq)

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide) (excess)

  • Solvent (e.g., Dioxane, NMP, or Ethanol)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Purification apparatus (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, add 7-bromo-4-chloro-1,5-naphthyridine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent such as dioxane. Subsequently, add an excess of the ammonia source (e.g., a concentrated solution of ammonium hydroxide).

  • Causality Behind Experimental Choice: The use of a sealed vessel and heating is crucial to increase the reaction rate between the gaseous or dissolved ammonia and the heterocyclic substrate. Dioxane is a common solvent for such SNAr reactions due to its high boiling point and ability to dissolve both polar and non-polar reagents.

  • Reaction Conditions: Heat the mixture to a temperature between 100-140 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 7-Bromo-1,5-naphthyridin-4-amine.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 7-Bromo-1,5-naphthyridin-4-amine A Start: 7-Bromo-4-chloro-1,5-naphthyridine B Add NH4OH (excess) in Dioxane A->B Reagents C Heat in Sealed Vessel (100-140 °C) B->C Conditions D Reaction Monitoring (TLC/LC-MS) C->D Control E Work-up & Extraction D->E Completion F Purification (Column Chromatography) E->F Isolation G Final Product: 7-Bromo-1,5-naphthyridin-4-amine F->G Purity

Caption: A representative workflow for the synthesis of 7-Bromo-1,5-naphthyridin-4-amine.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, this section provides predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for aromatic and heterocyclic protons and carbons.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted Shift (ppm)MultiplicityRationale
H-8~8.8DoubletDeshielded by adjacent ring nitrogen (N-1).
H-6~8.5DoubletAdjacent to the bromine atom.
H-2~8.3DoubletDeshielded by adjacent ring nitrogen (N-1).
H-3~7.0DoubletInfluenced by the electron-donating amine group at C-4.
-NH₂~6.5-7.5Broad SingletExchangeable protons of the primary amine.
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
CarbonPredicted Shift (ppm)Rationale
C-4~155Attached to the electron-donating amine group.
C-8a~150Bridgehead carbon adjacent to N-1.
C-2~148Deshielded by adjacent N-1.
C-4a~145Bridgehead carbon.
C-6~135Aromatic carbon.
C-8~125Aromatic carbon.
C-7~118Attached to the bromine atom.
C-3~105Shielded by the amine group at C-4.

Applications in Drug Discovery: A Key Intermediate for IRAK-4 Inhibitors

The primary and most significant application of 7-Bromo-1,5-naphthyridin-4-amine is its role as a key intermediate in the synthesis of small molecule inhibitors of IRAK-4.

The Role of IRAK-4 in Inflammation

IRAK-4 is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response. Upon activation by pathogens or inflammatory signals, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases, making IRAK-4 a highly attractive therapeutic target.

Utility of the 7-Bromo-1,5-naphthyridin-4-amine Scaffold

In the context of IRAK-4 inhibitors, the 7-Bromo-1,5-naphthyridin-4-amine scaffold provides a critical framework for molecular recognition within the ATP-binding site of the kinase.

  • The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase.

  • The 1,5-naphthyridine core acts as a rigid scaffold, positioning other substituents for optimal interactions with the enzyme's active site.

  • The 7-bromo position is a versatile chemical handle. It can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. These substituents can be tailored to occupy specific pockets within the kinase, thereby enhancing potency and selectivity.

IRAK-4 Signaling Pathway

G cluster_pathway IRAK-4 Signaling Pathway TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 Adaptor Protein TLR_IL1R->MyD88 Recruits IRAK4 IRAK-4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Transcription Inhibitor 7-Bromo-1,5-naphthyridin-4-amine based Inhibitors Inhibitor->IRAK4 Blocks ATP Binding

Caption: The role of IRAK-4 in inflammatory signaling and its inhibition.

Conclusion

7-Bromo-1,5-naphthyridin-4-amine is a strategically important molecule in contemporary drug discovery. Its well-defined structure and versatile chemical handles make it an invaluable starting material for the synthesis of targeted therapeutics. While detailed public-domain synthetic protocols are scarce, its established role as a precursor to potent IRAK-4 inhibitors underscores its significance for researchers in medicinal chemistry and chemical biology. The continued exploration of this scaffold is likely to yield novel drug candidates for a host of inflammatory and autoimmune disorders.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Google Patents.Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Wiley. The Naphthyridines. Available at: [Link]

Sources

Spectroscopic Characterization of 7-Bromo-1,5-naphthyridin-4-amine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds. The introduction of a bromine atom and an amine group, as in 7-Bromo-1,5-naphthyridin-4-amine, offers versatile handles for further chemical modifications, making it a valuable building block in drug discovery and development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

This in-depth technical guide provides a predictive analysis of the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for 7-Bromo-1,5-naphthyridin-4-amine. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous structures to forecast the expected spectral characteristics. This approach provides researchers with a robust framework for the identification and characterization of this and related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 7-Bromo-1,5-naphthyridin-4-amine, MS is crucial for confirming its molecular weight and providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The key feature in the mass spectrum of 7-Bromo-1,5-naphthyridin-4-amine will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

FeaturePredicted m/zInterpretation
Molecular Ion [M]⁺ 223Corresponding to the molecule with the ⁷⁹Br isotope.
Molecular Ion [M+2]⁺ 225Corresponding to the molecule with the ⁸¹Br isotope, with a relative intensity similar to the [M]⁺ peak.
Key Fragments VariesResulting from the fragmentation of the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 7-Bromo-1,5-naphthyridin-4-amine is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation ([M]⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Causality Behind Experimental Choices: Electron ionization is chosen for its ability to induce reproducible fragmentation patterns, which are invaluable for structural elucidation. A standard energy of 70 eV is used to ensure sufficient fragmentation and to allow for comparison with standard mass spectral libraries.

Predicted Fragmentation Pathway

The fragmentation of 7-Bromo-1,5-naphthyridin-4-amine is expected to be initiated by the loss of stable neutral molecules or radicals. The naphthyridine ring system is relatively stable, so fragmentation may involve the substituents.

G M [C₈H₆BrN₃]⁺• m/z = 223/225 F1 [C₈H₅BrN₂]⁺• m/z = 208/210 M->F1 -NH F3 [C₈H₆N₃]⁺ m/z = 144 M->F3 -Br• F2 [C₇H₅BrN]⁺• m/z = 182/184 F1->F2 -HCN

Caption: Predicted EI-MS fragmentation of 7-Bromo-1,5-naphthyridin-4-amine.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Data

The IR spectrum of 7-Bromo-1,5-naphthyridin-4-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H bonds, and the C=C and C=N bonds of the naphthyridine ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (Amine) 3450 - 3300Asymmetric and Symmetric Stretching (two bands)[1][2]
Aromatic C-H 3100 - 3000Stretching
C=C and C=N (Aromatic Ring) 1650 - 1580Stretching
N-H (Amine) 1650 - 1580Bending (Scissoring)[1]
C-N (Aromatic Amine) 1335 - 1250Stretching[1][2]
C-Br Below 1000Stretching
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid 7-Bromo-1,5-naphthyridin-4-amine is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The anvil of the ATR accessory is lowered to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded by passing an IR beam through the crystal. The beam penetrates a short distance into the sample, and the attenuated radiation is detected.

  • Background Subtraction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final IR spectrum.

Causality Behind Experimental Choices: ATR-FT-IR is a rapid and convenient technique for analyzing solid samples with minimal preparation. It provides high-quality spectra comparable to traditional transmission methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals for the aromatic protons on the naphthyridine ring and the protons of the amine group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the electron-donating effect of the amine group.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 ~8.2Doublet~5
H-3 ~6.8Doublet~5
H-6 ~8.8Doublet~2
H-8 ~8.4Doublet~2
-NH₂ 5.0 - 6.0Broad Singlet-

Note: Chemical shifts are predicted for a non-polar solvent like CDCl₃. The amine protons are exchangeable and their signal may be broad and its position variable depending on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the 7-Bromo-1,5-naphthyridin-4-amine molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~110
C-4 ~155
C-4a ~120
C-6 ~152
C-7 ~115
C-8 ~140
C-8a ~145
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 7-Bromo-1,5-naphthyridin-4-amine is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the ¹³C NMR spectrum. This results in a spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio by collapsing multiplets into singlets and through the Nuclear Overhauser Effect (NOE).

Structural Assignment Workflow

G cluster_structure 7-Bromo-1,5-naphthyridin-4-amine cluster_nmr NMR Analysis Structure Structure with Numbering HNMR ¹H NMR COSY 2D COSY (H-H Correlation) HNMR->COSY HSQC 2D HSQC (C-H Correlation) HNMR->HSQC CNMR ¹³C NMR CNMR->HSQC COSY->Structure HSQC->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This predictive guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-1,5-naphthyridin-4-amine. By understanding the anticipated MS, IR, and NMR spectral features, researchers can confidently identify this compound, assess its purity, and use it as a scaffold for the synthesis of novel molecules with potential applications in various fields of chemical and pharmaceutical research. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chem LibreTexts. Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

The Strategic Intermediate: A Technical Guide to the Biological Potential of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 1,5-naphthyridine ring system represents a "privileged" heterocyclic motif in medicinal chemistry, consistently appearing in compounds with a wide array of potent biological activities.[1][2] This structural framework, composed of two fused pyridine rings, offers a unique combination of electronic properties and three-dimensional architecture that facilitates interactions with various biological targets.[3][4] Its derivatives have been extensively investigated for their therapeutic potential, showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6] This guide focuses on a key intermediate, 7-Bromo-1,5-naphthyridin-4-amine, a molecule poised for the synthesis of diverse and targeted therapeutic agents. We will delve into its synthesis, the strategic importance of its functional groups, and the significant biological activities of the derivatives it can generate.

Chemical Synthesis and Strategic Importance

The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, with the Gould-Jacobs and Skraup reactions being prominent examples.[1][2] The Gould-Jacobs reaction, for instance, involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization to form the naphthyridine scaffold.[1]

The subject of this guide, 7-Bromo-1,5-naphthyridin-4-amine, is a strategically functionalized derivative. The bromine atom at the 7-position and the amine group at the 4-position are not merely structural features; they are crucial handles for further chemical modifications. The bromine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a key participant in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2] This allows for the introduction of a wide range of substituents at the 7-position, enabling the exploration of the structure-activity relationship (SAR). The amino group at the 4-position can be readily acylated, alkylated, or used as a directing group for further reactions.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of 7-Bromo-1,5-naphthyridin-4-amine.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization 3-Aminopyridine 3-Aminopyridine Gould_Jacobs_Reaction Gould_Jacobs_Reaction 3-Aminopyridine->Gould_Jacobs_Reaction Malonic_acid_derivative Malonic_acid_derivative Malonic_acid_derivative->Gould_Jacobs_Reaction 4-Hydroxy-1_5-naphthyridine 4-Hydroxy-1_5-naphthyridine Gould_Jacobs_Reaction->4-Hydroxy-1_5-naphthyridine Halogenation Halogenation 4-Hydroxy-1_5-naphthyridine->Halogenation 4_7-Dihalo-1_5-naphthyridine 4_7-Dihalo-1_5-naphthyridine Halogenation->4_7-Dihalo-1_5-naphthyridine Amination Amination 4_7-Dihalo-1_5-naphthyridine->Amination Target_Intermediate 7-Bromo-1,5-naphthyridin-4-amine Amination->Target_Intermediate Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Target_Intermediate->Cross_Coupling SNAr Nucleophilic Aromatic Substitution Target_Intermediate->SNAr Acylation_Alkylation Acylation/Alkylation of Amine Target_Intermediate->Acylation_Alkylation Diverse_Derivatives Diverse Library of 1,5-Naphthyridine Derivatives Cross_Coupling->Diverse_Derivatives SNAr->Diverse_Derivatives Acylation_Alkylation->Diverse_Derivatives

Caption: Synthetic workflow for 7-Bromo-1,5-naphthyridin-4-amine and its subsequent derivatization.

Key Biological Activities of 1,5-Naphthyridine Derivatives

While direct biological data for 7-Bromo-1,5-naphthyridin-4-amine is limited in publicly available literature, the extensive research on its derivatives provides a strong rationale for its importance. The following sections detail the key therapeutic areas where 1,5-naphthyridine derivatives have shown significant promise.

Inhibition of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[1] Its dysregulation is implicated in cancer and fibrosis.[1] Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[7] For example, aminothiazole and pyrazole derivatives of 1,5-naphthyridine have demonstrated impressive inhibitory activity against ALK5 autophosphorylation, with IC50 values as low as 4 nM and 6 nM.[7] X-ray crystallography has confirmed the binding mode of these inhibitors to human ALK5.[7]

Signaling Pathway and Inhibition

TGF-beta TGF-beta ALK5_Receptor ALK5 Receptor TGF-beta->ALK5_Receptor Phosphorylation Phosphorylation ALK5_Receptor->Phosphorylation Autophosphorylation SMAD2_3 SMAD2/3 Phosphorylation->SMAD2_3 Phosphorylates SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (Cell Growth, Proliferation) Nucleus->Gene_Transcription Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5_Receptor

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.

Anticancer Activity

The cytotoxic effects of 1,5-naphthyridine derivatives have been evaluated against a variety of human cancer cell lines.[1] One of the primary mechanisms of action is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[8] By stabilizing the topoisomerase I-DNA covalent complex, these compounds lead to DNA strand breaks and ultimately apoptosis in cancer cells. Phenyl- and indeno-1,5-naphthyridine derivatives have shown both topoisomerase I inhibitory effects and antiproliferative activity against human colon cancer cells.[8]

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineActivityReference
Phenyl-1,5-naphthyridinesCOLO 205 (Colon)Antiproliferative[8]
Indeno-1,5-naphthyridinesCOLO 205 (Colon)Topoisomerase I Inhibition[8]
Halogenated 1,8-naphthyridinesMIAPaCa, K-562IC50: 0.41 & 0.77 µM[5]
Unsubstituted 1,8-naphthyridinesPA-1, SW620IC50: 0.41 & 1.4 µM[5]

Note: Data for 1,8-naphthyridine derivatives is included to showcase the broader anticancer potential of the naphthyridine scaffold.

Antimicrobial Properties

The naphthyridine core is a well-established pharmacophore in antimicrobial agents.[6] The first commercially successful naphthyridine was nalidixic acid, a 1,8-naphthyridine derivative used to treat urinary tract infections.[4][9] Its mechanism of action involves the inhibition of bacterial DNA gyrase.[9] While much of the focus has been on 1,8-naphthyridines, derivatives of other isomers, including 1,5-naphthyridine, have also demonstrated antimicrobial activity.[4] Canthin-6-one and 10-methoxycanthin-6-one, which contain a 1,5-naphthyridine-like core, have shown strong inhibitory activity against Staphylococcus aureus and Escherichia coli.[4]

Experimental Protocols: A Self-Validating System

The following provides a detailed, step-by-step methodology for a key experiment in the evaluation of 1,5-naphthyridine derivatives.

Protocol: ALK5 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., a derivative of 7-Bromo-1,5-naphthyridin-4-amine) against the TGF-β type I receptor kinase (ALK5).

Materials:

  • Recombinant human ALK5 kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound dissolved in DMSO

  • Staurosporine (positive control)

  • DMSO (negative control)

  • Streptavidin-coated microplate

  • Europium-labeled anti-phospho-serine/threonine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a microplate, add the kinase buffer, the test compound at various concentrations, and the recombinant ALK5 enzyme. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to initiate the kinase reaction. Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+ ions, which are essential for kinase activity.

  • Detection: Transfer the reaction mixture to a streptavidin-coated microplate. The biotinylated substrate will bind to the streptavidin. After washing to remove unbound components, add the europium-labeled anti-phospho-serine/threonine antibody. This antibody will bind to the phosphorylated substrate.

  • Data Acquisition: After another washing step, measure the time-resolved fluorescence signal using a suitable plate reader. The intensity of the signal is directly proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • The inclusion of a potent, non-selective kinase inhibitor like staurosporine as a positive control validates the assay's ability to detect inhibition.

  • The DMSO negative control establishes the baseline kinase activity.

  • The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reproducibility of the assay. A Z'-factor greater than 0.5 is generally considered acceptable.

Conclusion and Future Directions

7-Bromo-1,5-naphthyridin-4-amine is a highly valuable synthetic intermediate with significant potential in drug discovery. Its strategic functionalization allows for the creation of diverse chemical libraries targeting a range of diseases. The proven success of 1,5-naphthyridine derivatives as potent inhibitors of ALK5 and as anticancer agents provides a strong impetus for the further exploration of compounds derived from this bromo-amino precursor. Future research should focus on leveraging modern synthetic methodologies, such as high-throughput parallel synthesis and diversity-oriented synthesis, to generate novel derivatives of 7-Bromo-1,5-naphthyridin-4-amine. Subsequent screening of these compounds in relevant biological assays will undoubtedly lead to the discovery of new therapeutic candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1, 5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-506. (URL: )
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3237. (URL: )
  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors. A New Family of Antiproliferative Agents.
  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
  • 7-Bromo-4-methyl-1,5-naphthyridin-2-amine - ChemScene. (URL: )
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing). (URL: )
  • 1309774-12-6|7-Bromo-1,5-naphthyridin-4-amine - BLDpharm. (URL: )
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (URL: )
  • (PDF)
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchG
  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. (URL: )
  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (URL: )
  • Antimicrobial Activity of Naphthyridine Deriv
  • (PDF)
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (URL: )
  • Antimicrobial Activity of Naphthyridine Deriv
  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - MDPI. (URL: )
  • Synthesis and pharmacological activities of 1,8-naphthyridine deriv

Sources

7-Bromo-1,5-naphthyridin-4-amine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-1,5-naphthyridin-4-amine Derivatives and Analogs

Abstract

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This technical guide provides a comprehensive exploration of a specific, highly versatile intermediate: 7-Bromo-1,5-naphthyridin-4-amine . We will delve into the core synthetic strategies for its preparation, its chemical reactivity as a scaffold for diversification, the structure-activity relationships (SAR) of its analogs, and their therapeutic potential, particularly as anticancer and antibacterial agents. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a framework for the rational design of novel therapeutics based on this core.

The 1,5-Naphthyridine Core: A Foundation for Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six possible isomers, each with a unique electronic and steric profile.[2][3] Among these, the 1,5-naphthyridine ring system has emerged as a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][4]

The strategic placement of functional groups on this core allows for fine-tuning of its pharmacological properties. The 7-bromo-1,5-naphthyridin-4-amine structure is particularly valuable because it possesses two distinct, orthogonally reactive sites:

  • The 4-amino group , which can act as a hydrogen bond donor and can be readily derivatized.

  • The 7-bromo substituent , which serves as a versatile handle for introducing molecular complexity through modern cross-coupling reactions.

This dual functionality makes it an ideal starting point for the construction of extensive chemical libraries for high-throughput screening and lead optimization.

Core Synthetic Strategies and Methodologies

The synthesis of 7-bromo-1,5-naphthyridin-4-amine is a multi-step process that relies on established heterocyclic chemistry principles. The general approach involves the initial construction of the naphthyridine core, followed by sequential functionalization.

Constructing the 1,5-Naphthyridine Scaffold

Several classical methods are employed for the synthesis of the 1,5-naphthyridine ring system. Key strategies include:

  • Skraup Reaction: This method typically involves the reaction of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for generating the core but can sometimes lack regiocontrol with substituted pyridines.[2][5]

  • Friedländer Annulation: This involves the condensation of a 3-amino-2-formylpyridine (or related ketone) with a compound containing an activated methylene group, providing a more controlled route to substituted naphthyridines.[5]

  • Gould-Jacobs Reaction: A cornerstone for accessing 4-hydroxy-1,5-naphthyridines, this reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative like diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization at high temperatures (approx. 250 °C).[1] The resulting 4-hydroxy group is a crucial precursor that can be converted to a 4-chloro group, enabling subsequent nucleophilic substitution.

Functionalization: Halogenation and Amination

Once the core is formed, the key bromo and amino groups are introduced.

  • Halogenation: The 4-hydroxy group, often generated from a Gould-Jacobs reaction, can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[2] Subsequent bromination at the C7 position can then be achieved. Alternatively, direct bromination of the naphthyridine ring can be performed, though regioselectivity can be a challenge.[2]

  • Amination: The 4-amino group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction.[2] A 4-chloro-1,5-naphthyridine intermediate is reacted with an ammonia source, such as ammonium hydroxide in a sealed tube at elevated temperatures, to yield the desired 4-amine.[2][6]

Detailed Protocol: Synthesis of 4-Chloro-7-bromo-1,5-naphthyridine (Key Intermediate)

This protocol describes a validated pathway to a key precursor for the title compound. The causality behind these steps is critical: the Gould-Jacobs reaction establishes the 4-oxo functionality, which is then converted to a reactive chloro group, setting the stage for the final amination step.

Materials:

  • 3-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

Procedure:

  • Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

    • A mixture of 3-aminopyridine and DEEM is heated to form the anilinomethylenemalonate intermediate.[1]

    • This intermediate is added to high-boiling diphenyl ether and heated to ~250 °C to induce thermal cyclization.[1]

    • The reaction mixture is cooled, and the precipitated product is collected by filtration. This cyclization is driven by the high temperature, which overcomes the activation energy for ring closure.

  • Step 2: Hydrolysis and Decarboxylation to 1,5-Naphthyridin-4(1H)-one.

    • The ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    • The resulting acid is heated in a high-boiling solvent to effect decarboxylation, yielding 1,5-naphthyridin-4(1H)-one.

  • Step 3: Bromination to 7-Bromo-1,5-naphthyridin-4(1H)-one.

    • The product from Step 2 is dissolved in concentrated sulfuric acid.

    • N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The strong acid protonates the naphthyridine ring, activating it for electrophilic substitution, directing the bromine to the C7 position.

  • Step 4: Chlorination to 4-Chloro-7-bromo-1,5-naphthyridine.

    • The brominated product from Step 3 is refluxed with an excess of phosphorus oxychloride (POCl₃).

    • This reaction converts the tautomeric -one/-ol functional group into the highly reactive 4-chloro substituent, which is an excellent leaving group for the subsequent SNAr reaction.

    • The reaction is carefully quenched with ice, and the product is isolated.

From this intermediate, reaction with ammonium hydroxide under pressure furnishes the final product, 7-Bromo-1,5-naphthyridin-4-amine .

SynthesisWorkflow cluster_start Starting Materials A 3-Aminopyridine C Gould-Jacobs Reaction (Condensation & Cyclization) A->C B DEEM B->C D 1,5-Naphthyridin-4(1H)-one (via Hydrolysis/ Decarboxylation) C->D E Electrophilic Bromination (NBS / H₂SO₄) D->E F 7-Bromo-1,5-naphthyridin-4(1H)-one E->F G Chlorination (POCl₃) F->G H 4-Chloro-7-bromo-1,5-naphthyridine (Key Intermediate) G->H I Nucleophilic Amination (NH₄OH) H->I J 7-Bromo-1,5-naphthyridin-4-amine (Final Core) I->J

Caption: Synthetic workflow for 7-Bromo-1,5-naphthyridin-4-amine.

Derivatization Pathways and Chemical Reactivity

The 7-bromo-1,5-naphthyridin-4-amine core is a template for diversification. The two primary handles for modification allow for systematic exploration of the surrounding chemical space.

  • At the C7 Position (Suzuki-Miyaura Coupling): The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples the bromo-derivative with various boronic acids or esters, is a powerful tool to install a wide range of aryl and heteroaryl moieties at this position.[2] This is a field-proven method for modulating properties like solubility, cell permeability, and target engagement through π-π stacking or other non-covalent interactions.

  • At the C4-Amino Group (Amide/Urea Formation): The primary amine can be readily acylated with acid chlorides or activated carboxylic acids to form amides. Alternatively, it can react with isocyanates to form substituted ureas. These modifications allow for the introduction of new hydrogen bond donors/acceptors and steric bulk, which can be crucial for optimizing target binding affinity and selectivity.

Derivatization cluster_C7 C7 Modification cluster_N4 N4 Modification Core 7-Bromo-1,5-naphthyridin-4-amine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Core->Suzuki Acylation Acylation (R-COCl) Core->Acylation Urea Urea Formation (R-NCO) Core->Urea C7_Product 7-Aryl-1,5-naphthyridin-4-amine Suzuki->C7_Product N4_Amide N⁴-Acyl Derivative Acylation->N4_Amide N4_Urea N⁴-Urea Derivative Urea->N4_Urea

Caption: Key derivatization pathways from the core scaffold.

Structure-Activity Relationships (SAR)

Systematic modification of the 7-bromo-1,5-naphthyridin-4-amine core has yielded critical insights into the structural requirements for potent biological activity.

Anticancer Activity

For anticancer applications, particularly as Topoisomerase inhibitors, key SAR observations have been made. Studies on related naphthyridines show that cytotoxicity is highly dependent on the substituents at various positions.[7]

  • C2 Position: The introduction of a naphthyl ring at the C2 position has been shown to significantly enhance cytotoxic activity against human cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cell lines.[7][8]

  • C4 Position: The presence of a carbonyl group at C4 is often important for activity, suggesting a role as a hydrogen bond acceptor in target binding.[7]

  • C7 Position: Modifications at C7 can modulate potency and selectivity. The introduction of aryl groups can lead to compounds with potent antiproliferative activity against human colon cancer cells (COLO 205).[9]

Antibacterial Activity

As Novel Bacterial Topoisomerase Inhibitors (NBTIs), the SAR for 1,5-naphthyridine analogs is distinct.

  • C2 and C7 Substitutions: A study on oxabicyclooctane-linked NBTIs revealed that only a narrow range of substituents are tolerated at the C2 and C7 positions for optimal broad-spectrum antibacterial activity.[10]

    • At C2 , small, electron-withdrawing or donating groups like methoxy (CH₃O) or cyano (CN) are preferred.

    • At C7 , a halogen (like the parent bromine) or a hydroxyl group appears optimal.

  • Other Positions (C3, C6, C8): Substitutions at other positions on the naphthyridine ring generally have a detrimental effect on antibacterial activity.[10]

Derivative Class Target Key SAR Insights Representative Activity
2-Naphthyl-1,5-naphthyridinonesCancer CellsA bulky aromatic group at C2 and a carbonyl at C4 are critical for cytotoxicity.[7]IC₅₀ = 0.1 - 5.1 µM (HeLa, HL-60, PC-3)[7]
7-Aryl-1,5-naphthyridinesTopoisomerase IAryl groups introduced via the 7-bromo handle can confer potent enzyme inhibition.Antiproliferative activity against COLO 205
Oxabicyclooctane-linked NBTIsDNA Gyrase/Topo IVC2 (alkoxy/CN) and C7 (halogen/OH) substitutions are optimal for broad-spectrum activity.[10]Potent activity against S. aureus and other key pathogens.[10]

Table 1: Summary of Structure-Activity Relationship data for 1,5-Naphthyridine derivatives.

Biological Activities and Therapeutic Mechanisms

Anticancer Potential: Topoisomerase Inhibition

A primary mechanism of action for the anticancer activity of many naphthyridine derivatives is the inhibition of DNA topoisomerases.[1][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • Mechanism: Naphthyridine derivatives can intercalate into the DNA-topoisomerase complex, stabilizing the transient single- or double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and the induction of apoptosis (programmed cell death).[1][7] This mechanism is shared by clinically successful drugs like camptothecin.[9]

TopoInhibition cluster_process Normal DNA Replication cluster_inhibition Inhibition by Naphthyridine Derivative DNA_Supercoiled Supercoiled DNA Topo Topoisomerase I/II DNA_Supercoiled->Topo Re-ligation Cleavage_Complex Cleavable Complex (Transient DNA Break) Topo->Cleavage_Complex Re-ligation DNA_Relaxed Relaxed DNA Cleavage_Complex->DNA_Relaxed Re-ligation Stabilized_Complex Stabilized Complex (Re-ligation Blocked) Cleavage_Complex->Stabilized_Complex Intercalation Naphthyridine 7-X-1,5-Naphthyridine Derivative Naphthyridine->Stabilized_Complex Apoptosis DNA Damage & Apoptosis Stabilized_Complex->Apoptosis

Caption: Mechanism of action via Topoisomerase inhibition.

Antibacterial Potential: Targeting Bacterial Topoisomerases

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents.[10] 1,5-Naphthyridine derivatives have emerged as a promising class of NBTIs that target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[10][11]

  • Mechanism: These compounds bind to a different site on the enzyme-DNA complex compared to traditional fluoroquinolones.[10] This alternative binding mode is crucial as it means they retain activity against bacteria that have developed resistance to quinolones, showing no cross-resistance.[10] Inhibition of these essential enzymes halts DNA replication, leading to bacterial cell death. This mechanism provides a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.[10]

Standardized Biological Assay Protocol

To ensure reproducibility and trustworthiness, a standardized protocol for assessing the cytotoxic activity of newly synthesized derivatives is essential.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To quantify the antiproliferative effect of 7-bromo-1,5-naphthyridin-4-amine derivatives on a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be kept consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 7-bromo-1,5-naphthyridin-4-amine core is a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. Its utility as a precursor for potent anticancer and antibacterial compounds has been clearly demonstrated. The orthogonal reactivity of the 4-amino and 7-bromo positions provides a robust platform for generating diverse chemical libraries and conducting detailed SAR studies.

Future efforts in this area should focus on:

  • Expansion of Chemical Space: Synthesizing and evaluating a broader range of derivatives to establish more comprehensive SAR and quantitative structure-activity relationship (QSAR) models.[1][7]

  • Target Deconvolution: Identifying the specific molecular targets and off-targets for the most active compounds to better understand their mechanism of action and potential side effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: While promising in oncology and infectious diseases, the diverse biological activities of naphthyridines suggest that derivatives of this core may have potential in other areas, such as neurodegenerative or inflammatory diseases.[12][13]

References

  • The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3193. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Martin-Encinas, E., Rojano-Adan, C., Arrieta, A., Maestro, M., Rubiales, G., Palacios, F., & Alonso, C. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(16), 4998. [Link]

  • Martin-Encinas, E., Rojano-Adan, C., Arrieta, A., Maestro, M., Rubiales, G., Palacios, F., & Alonso, C. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Retrieved January 18, 2026, from [Link]

  • Wroblewska, A., & Bielenica, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved January 18, 2026, from [Link]

  • Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Allen, C. F. H., & Scarrow, G. D. (1950). 1,5-Naphthyridine and Some of Its Alkyl Derivatives. The Journal of Organic Chemistry. [Link]

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Retrieved January 18, 2026, from [Link]

  • Singh, S. B., Miller, G., Wu, J., Meinke, P., Thorsell, A.-G., Miesel, L., McHale, C., St-Denis, A., Ogawa, A., Ram, A., & Fukuda, Y. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2326–2331. [Link]

  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quiroga, J., & Portilla, J. (2015). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 20(10), 17922–17951. [Link]

  • Bielenica, A., & Wroblewska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Tomar, V., Bhattacharjee, G., Kamaluddin, & Rajakumar, S. (2010). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Li, Z., Zhang, D., Wang, H., Huang, H., Cheng, M., & Zhao, H. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Palacios, F., Alonso, C., Fuertes, M., Pérez, E., Gacitúa, M., & Pessoa-Mahana, D. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]

  • Lee, H., Lee, H., Kim, J. S., Lee, J., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]

  • Bielenica, A., & Wroblewska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Lee, H., Lee, H., Kim, J. S., Lee, J., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 17(6), 517-523. [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Structure-Activity Relationship of 7-Methyl-1,8-Naphthyridine Derivatives: A Technical Guide - Benchchem. (n.d.).
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Bielenica, A., K-ska, A., & W-ska, A. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Retrieved January 18, 2026, from [Link]

  • Wroblewska, A., & Bielenica, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(10), 2389. [Link]

  • Bielenica, A., & Wroblewska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Retrieved January 18, 2026, from [Link]

  • Patterson, S., Wyllie, S., Norcliffe, J. L., Stojanovski, L., Simeons, F. R. C., Auer, J. L., Osuna-Cabello, M., Read, K. D., & Fairlamb, A. H. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. [Link]

Sources

The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and opportunities for diverse functionalization, making it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,5-naphthyridine derivatives, offering insights for their application in drug discovery and development.

The 1,5-Naphthyridine Scaffold: Physicochemical Properties and Synthetic Strategies

The 1,5-naphthyridine core's distinct arrangement of nitrogen atoms influences its chemical reactivity and biological interactions. The presence of these nitrogen atoms allows for hydrogen bonding and coordination with biological targets, a key feature in its diverse pharmacological profile.[1][2]

Key Synthetic Routes

The construction of the 1,5-naphthyridine skeleton can be achieved through various synthetic methodologies, with the choice of route often depending on the desired substitution pattern.

Classical cyclization reactions remain fundamental to the synthesis of 1,5-naphthyridines.

  • Gould-Jacobs Reaction: This versatile method is a cornerstone for preparing 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid derivatives, which are crucial precursors for many biologically active compounds.[3] The reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.[3]

    Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate via Gould-Jacobs Reaction [3]

    • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

    • Cyclization: The intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This thermal cyclization yields the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

    • Work-up: Upon cooling, the product precipitates and is collected by filtration.

  • Skraup Reaction: The Skraup reaction, a classic method for quinoline synthesis, can be adapted to produce 1,5-naphthyridines by using a substituted 3-aminopyridine and glycerol in the presence of an oxidizing agent and a catalyst like iodine.[1]

Modern synthetic organic chemistry has provided more sophisticated tools for the construction and functionalization of the 1,5-naphthyridine core.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful methods for introducing aryl or heteroaryl substituents onto a pre-formed halogenated 1,5-naphthyridine scaffold.[1][4] This allows for the late-stage functionalization and diversification of lead compounds.

  • Cycloaddition Reactions: Aza-Diels-Alder reactions between imines derived from 3-aminopyridines and various olefins provide a route to tetrahydro-1,5-naphthyridines, which can be subsequently aromatized.[1]

Below is a generalized workflow for the synthesis and functionalization of a 1,5-naphthyridine core.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization 3-Aminopyridine 3-Aminopyridine Gould_Jacobs Gould-Jacobs Reaction 3-Aminopyridine->Gould_Jacobs Malonic_Acid_Derivative Malonic_Acid_Derivative Malonic_Acid_Derivative->Gould_Jacobs 1,5-Naphthyridinone_Core 1,5-Naphthyridinone Core Gould_Jacobs->1,5-Naphthyridinone_Core Halogenation Halogenation 1,5-Naphthyridinone_Core->Halogenation Halogenated_Naphthyridine Halogenated 1,5-Naphthyridine Halogenation->Halogenated_Naphthyridine Cross_Coupling Suzuki/Stille Cross-Coupling Halogenated_Naphthyridine->Cross_Coupling Functionalized_Product Functionalized 1,5-Naphthyridine Cross_Coupling->Functionalized_Product Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Cross_Coupling

Caption: Synthetic workflow for 1,5-naphthyridine derivatives.

Therapeutic Applications of the 1,5-Naphthyridine Core

The versatility of the 1,5-naphthyridine scaffold has led to its exploration in a wide array of therapeutic areas.[1][2]

Anticancer Activity

1,5-Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5][6]

Several phenyl- and indeno-1,5-naphthyridine derivatives have been synthesized and shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[7] This inhibition leads to DNA damage and subsequent apoptosis in cancer cells. Some of these compounds have exhibited potent antiproliferative activity against human colon cancer cells (COLO 205).[7]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] The 1,5-naphthyridine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.

Target Kinase(s) Compound Class/Example IC50 (nM)
ALK5 (TGF-β Type I Receptor)Aminothiazole & Pyrazole Derivatives4 - 6
Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4)Novel Naphthyridine SeriesNanomolar affinity
Casein Kinase 2 (CK2)CX-4945 (Silmitasertib)Kᵢ = 0.38
c-MetSubstituted naphthyridinesPotent inhibition

Data sourced from BenchChem Application Notes and other research articles.[1][8][9]

The following diagram illustrates the role of 1,5-naphthyridine derivatives as inhibitors in key signaling pathways implicated in cancer.

cluster_pathway Kinase Signaling Pathways in Cancer Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR, c-Met, ALK5) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade Receptor_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Naphthyridine_Inhibitor 1,5-Naphthyridine Kinase Inhibitor Naphthyridine_Inhibitor->Receptor_Kinase Inhibits

Caption: Inhibition of kinase signaling by 1,5-naphthyridine derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] The 1,5-naphthyridine scaffold has shown promise in this area, with derivatives exhibiting broad-spectrum antibacterial activity.[11][12]

Similar to their anticancer mechanism, certain 1,5-naphthyridine derivatives act as novel bacterial topoisomerase inhibitors (NBTIs).[10] They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. A key advantage of these NBTIs is that they bind to a different site than fluoroquinolones, meaning they do not exhibit cross-resistance with this established class of antibiotics.[10] Structure-activity relationship (SAR) studies on oxabicyclooctane-linked NBTIs have indicated that substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical for optimal antibacterial activity.[10]

The 1,5-naphthyridine core is also present in compounds with activity against parasitic infections. Pyronaridine, a 1,5-naphthyridine derivative, is an antimalarial drug effective against Plasmodium falciparum and Plasmodium vivax.[13] Furthermore, some 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, demonstrating a multi-pronged approach to combating malaria.[14] Substituted 1,5-naphthyridine derivatives have also been synthesized and evaluated as novel antileishmanial agents.[1]

Antiviral Activity

The 1,5-naphthyridine scaffold has been incorporated into molecules with activity against a range of viruses.[15][16] For instance, a novel anti-Ebola virus pharmacophore with a 1,5-naphthyridine core has been developed.[17] Additionally, triazole-substituted 1,5-naphthyridine-3-carboxylic acids have been screened as potential HIV integrase inhibitors.[17]

Applications in Neurodegenerative Diseases

While less explored than other areas, the 1,5-naphthyridine scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[18][19] For example, 1,5-tetrahydronaphthyridine derivatives have been designed as potent cholesteryl ester transfer protein (CETP) inhibitors, a target with implications in neurodegenerative disorders.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,5-naphthyridine derivatives can be significantly modulated by the nature and position of substituents on the core ring system.

  • Anticancer Activity: For cytotoxic naphthyridine derivatives, studies have suggested that the C-1 NH and C-4 carbonyl groups, along with a C-2 naphthyl ring, are important for activity against various cancer cell lines.[5][6]

  • Antibacterial Activity: In the case of NBTIs, a narrow range of substitutions at the C-2 (e.g., methoxy, cyano) and C-7 (e.g., halogen, hydroxyl) positions of the 1,5-naphthyridine ring are tolerated for optimal broad-spectrum antibacterial activity.[10]

  • Antimalarial Activity: For 2,8-disubstituted-1,5-naphthyridines, the introduction of basic substituents at the C-8 position can lead to a dual mechanism of action, inhibiting both Plasmodium PI4K and hemozoin formation.[14]

Conclusion and Future Directions

The 1,5-naphthyridine core has firmly established itself as a versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and potentially neurodegenerative disorders.

Future research in this area should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader and more diverse range of 1,5-naphthyridine derivatives are crucial for establishing robust structure-activity relationships and identifying new lead compounds.

  • Target Selectivity: Fine-tuning the substitution patterns on the 1,5-naphthyridine core to achieve higher selectivity for specific biological targets will be key to developing safer and more effective drugs.

  • Exploration of New Therapeutic Areas: While significant progress has been made in cancer and infectious diseases, the potential of 1,5-naphthyridine derivatives in other areas, such as neurodegenerative and inflammatory diseases, warrants further investigation.

By leveraging the unique properties of the 1,5-naphthyridine scaffold and applying modern drug design principles, researchers can continue to unlock its full therapeutic potential.

References

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2412. [Link]

  • Mudeppa, D. G., et al. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 63(17), 9286–9302. [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. CAS. [Link]

  • Płazińska, A., & Płaziński, W. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3396. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5765. [Link]

  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. ResearchGate. [Link]

  • Płazińska, A., & Płaziński, W. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]

  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][10]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-18. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

  • Fuertes, M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Kelley, B. D., et al. (2011). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5415-5418. [Link]

  • ResearchGate. (n.d.). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Płazińska, A., & Płaziński, W. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1530. [Link]

  • Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 17(5), 430-438. [Link]

  • Smee, D. F., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-937. [Link]

  • Singh, I. P., et al. (2017). Naphthyridines with Antiviral Activity - A Review. PubMed. [Link]

  • Płazińska, A., & Płaziński, W. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Biomolecules, 13(6), 969. [Link]

  • Jella, K. S., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][10]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Carnovale, G., et al. (2021). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][9]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 64(15), 11213–11228. [Link]

  • ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate. [Link]

  • Harvard NeuroDiscovery Center. (2021). Neurodegenerative Diseases. Neuroscience Research Notes. [Link]

Sources

Unlocking the Therapeutic Potential of 7-Bromo-1,5-naphthyridin-4-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide focuses on a specific, yet promising, member of this family: 7-Bromo-1,5-naphthyridin-4-amine. While direct biological data for this compound is emerging, analysis of structurally related analogs provides a compelling rationale for investigating its potential as an inhibitor of key therapeutic targets in oncology and infectious diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of potential therapeutic targets, methodologies for target validation, and the underlying scientific principles guiding this research.

Introduction: The 1,5-Naphthyridine Scaffold - A Foundation for Diverse Bioactivity

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers.[1] Among these, the 1,5-naphthyridine core has garnered significant attention for its synthetic tractability and the diverse pharmacological properties of its derivatives.[2] These compounds have been reported to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The planar nature of the naphthyridine ring system allows for effective interaction with various biological macromolecules, particularly through intercalation with DNA and binding to the ATP pockets of enzymes.

The subject of this guide, 7-Bromo-1,5-naphthyridin-4-amine, possesses key structural features that suggest a strong potential for therapeutic relevance. The 4-amino group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins. Furthermore, the bromine atom at the 7-position can serve as a key interaction point, potentially forming halogen bonds or occupying hydrophobic pockets within a target's active site. Structure-activity relationship (SAR) studies on related 1,5-naphthyridine analogs have indicated that substitution at the C7 position, particularly with a halogen, is often favorable for potent biological activity.[4]

This guide will delve into the most probable therapeutic targets for 7-Bromo-1,5-naphthyridin-4-amine, drawing upon existing knowledge of the broader 1,5-naphthyridine class. We will explore the mechanistic basis for targeting these proteins and provide detailed, actionable protocols for experimental validation.

Potential Therapeutic Targets and Mechanistic Rationale

Based on the established bioactivities of analogous 1,5-naphthyridine derivatives, we have identified three high-priority classes of therapeutic targets for 7-Bromo-1,5-naphthyridin-4-amine:

  • DNA Topoisomerases: Enzymes that modulate the topology of DNA and are critical for cellular processes like replication, transcription, and DNA repair.

  • Bacterial Topoisomerases (Gyrase and Topoisomerase IV): Essential bacterial enzymes that are the targets of many successful antibiotics.

  • Protein Kinases: A large family of enzymes that regulate a vast array of cellular processes, and whose dysregulation is a hallmark of many diseases, particularly cancer.

The following sections will explore the rationale for each target class in detail.

DNA Topoisomerase I: A Validated Anticancer Target

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of human DNA Topoisomerase I (Top1).[5] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Top1 inhibitors stabilize the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This mechanism is the basis for the clinical efficacy of camptothecin and its analogs.

The planar 1,5-naphthyridine core of 7-Bromo-1,5-naphthyridin-4-amine is well-suited to intercalate into the DNA at the site of Top1 cleavage, while the substituents can interact with the enzyme itself. The 4-amino group could form hydrogen bonds with key residues in the enzyme or with the DNA backbone, further stabilizing the ternary complex.

Bacterial Topoisomerases: A Pathway to Novel Antibacterials

The emergence of antibiotic resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial agents.[4] Bacterial DNA gyrase and topoisomerase IV are validated targets for the fluoroquinolone class of antibiotics. However, resistance to these agents is widespread. Novel bacterial topoisomerase inhibitors (NBTIs) that bind to a different site on these enzymes have shown promise.[4]

SAR studies of 1,5-naphthyridine-based NBTIs have revealed that a halogen at the C7 position is a favorable substitution for potent antibacterial activity.[4] This strongly suggests that 7-Bromo-1,5-naphthyridin-4-amine could exhibit activity against a range of Gram-positive and Gram-negative bacteria by targeting these essential enzymes. The proposed mechanism involves the inhibition of the ATPase activity of gyrase or the decatenation activity of topoisomerase IV, leading to a cessation of DNA replication and bacterial cell death.

Protein Kinases: Targeting Dysregulated Cellular Signaling

Protein kinases are a large and diverse family of enzymes that play central roles in cellular signal transduction.[6] Their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention. The 1,5-naphthyridine scaffold has been successfully employed in the development of inhibitors for several protein kinases, including Aurora kinases.[7]

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers and is associated with poor prognosis. The ATP-binding pocket of Aurora kinases presents a druggable target, and the 1,5-naphthyridine core can serve as a scaffold to present substituents that interact with key residues within this pocket. The 4-amino group of 7-Bromo-1,5-naphthyridin-4-amine can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region, a common binding motif for kinase inhibitors. The 7-bromo substituent could potentially occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Experimental Workflows for Target Validation

The following sections provide detailed, step-by-step protocols for the experimental validation of the proposed therapeutic targets for 7-Bromo-1,5-naphthyridin-4-amine.

Target Validation Workflow: An Overview

Target_Validation_Workflow cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action cluster_3 In Vivo Efficacy Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Cell-Based_Assays Cell-Based Assays (e.g., Antiproliferative, Antibacterial) Biochemical_Assays->Cell-Based_Assays Confirm cellular potency Target_Engagement_Assays Target Engagement Assays (e.g., CETSA, Western Blot) Cell-Based_Assays->Target_Engagement_Assays Validate target interaction in cells Animal_Models Animal Models (e.g., Xenograft, Infection Models) Target_Engagement_Assays->Animal_Models Assess in vivo efficacy

Caption: A generalized workflow for target validation of 7-Bromo-1,5-naphthyridin-4-amine.

Protocol: Topoisomerase I Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of 7-Bromo-1,5-naphthyridin-4-amine against human Topoisomerase I.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (as a control)

  • Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

  • 7-Bromo-1,5-naphthyridin-4-amine (dissolved in DMSO)

  • Camptothecin (positive control)

  • DMSO (vehicle control)

  • Agarose gel, electrophoresis buffer, and DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • 10 µL of 2x Topoisomerase I assay buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

    • 1 µL of 7-Bromo-1,5-naphthyridin-4-amine at various concentrations (or DMSO/Camptothecin)

    • Add sterile deionized water to a final volume of 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Add 2.5 µL of loading dye to each reaction.

  • Load the samples onto a 1% agarose gel. Include lanes for supercoiled and relaxed DNA markers.

  • Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control. Quantify the band intensities to determine the IC50 value.

Compound Top1 IC50 (µM)
7-Bromo-1,5-naphthyridin-4-amineTo be determined
Camptothecin~0.5
Protocol: Bacterial Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 7-Bromo-1,5-naphthyridin-4-amine against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 7-Bromo-1,5-naphthyridin-4-amine (dissolved in DMSO)

  • Ciprofloxacin (positive control)

  • DMSO (vehicle control)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum to a density of approximately 5 x 10^5 CFU/mL in CAMHB.

  • In a 96-well plate, perform a serial two-fold dilution of 7-Bromo-1,5-naphthyridin-4-amine in CAMHB. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include wells for a positive control (bacteria with ciprofloxacin), a negative control (bacteria with DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
7-Bromo-1,5-naphthyridin-4-amineTo be determinedTo be determined
Ciprofloxacin~0.25~0.015
Protocol: Aurora Kinase A Inhibition Assay

This protocol describes a biochemical assay to measure the inhibition of Aurora Kinase A by 7-Bromo-1,5-naphthyridin-4-amine.

Materials:

  • Recombinant human Aurora Kinase A

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 7-Bromo-1,5-naphthyridin-4-amine (dissolved in DMSO)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Set up the kinase reaction in a 96-well plate. A typical 25 µL reaction would include:

    • 5 µL of 5x kinase assay buffer

    • 2.5 µL of peptide substrate and ATP mix

    • 2.5 µL of 7-Bromo-1,5-naphthyridin-4-amine at various concentrations (or DMSO/Staurosporine)

    • Add sterile deionized water to a final volume of 12.5 µL.

  • Initiate the reaction by adding 12.5 µL of Aurora Kinase A enzyme solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Compound Aurora A IC50 (nM)
7-Bromo-1,5-naphthyridin-4-amineTo be determined
Staurosporine~5

Signaling Pathways and Future Directions

The potential therapeutic targets of 7-Bromo-1,5-naphthyridin-4-amine are embedded in critical cellular signaling pathways.

Signaling_Pathways cluster_0 Cancer Cell Proliferation Uncontrolled Proliferation Apoptosis Evasion of Apoptosis DNA_Repair Altered DNA Repair Aurora_Kinase Aurora Kinase A Aurora_Kinase->Proliferation Promotes Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA_Repair Enables 7-Bromo-1,5-naphthyridin-4-amine 7-Bromo-1,5-naphthyridin-4-amine 7-Bromo-1,5-naphthyridin-4-amine->Aurora_Kinase Inhibits 7-Bromo-1,5-naphthyridin-4-amine->Topoisomerase_I Inhibits

Caption: Potential impact of 7-Bromo-1,5-naphthyridin-4-amine on cancer cell signaling.

Future research should focus on a comprehensive evaluation of the selectivity of 7-Bromo-1,5-naphthyridin-4-amine against a panel of kinases and other potential off-target enzymes. Elucidation of the crystal structure of the compound in complex with its primary target(s) will provide invaluable insights for structure-based drug design and the development of more potent and selective analogs. Furthermore, assessment of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a clinical candidate.

Conclusion

While the direct biological profile of 7-Bromo-1,5-naphthyridin-4-amine is yet to be fully elucidated, the wealth of data on the 1,5-naphthyridine scaffold provides a strong foundation for its investigation as a therapeutic agent. The potential to target fundamental cellular processes such as DNA topology and cell cycle regulation positions this compound as a promising candidate for the development of novel anticancer and antibacterial drugs. The experimental protocols and strategic guidance provided in this technical guide offer a clear path forward for researchers to unlock the full therapeutic potential of this intriguing molecule.

References

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. [Link]

  • Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409-15. [Link]

  • Tedesco, C., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(12), 2866-77. [Link]

  • Google Patents. (2023). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea.
  • Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4847-55. [Link]

  • Scott, A. D., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16017-16037. [Link]

  • Google Patents. (2003).
  • Chen, Y. L., et al. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Molecules, 18(12), 15462-79. [Link]

  • OUCI. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of Benzo[de][5][8]naphthyridin-7(8H)-ones Bearing a Functionalized Longer Chain Appendage as Novel PARP1 Inhibitors. Retrieved from [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233. [Link]

  • Wozniak, M., & Tomczyk, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4443. [Link]

  • Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 176, 106037. [Link]

  • Google Patents. (2016). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
  • Semantic Scholar. (2020). Research Article Synthesis and Biological Evaluation of Some 1,8-Naphthalimide-Acridinyl Hybrids. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21345-21361. [Link]

  • Google Patents. (2007).
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-25. [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(19), 3780-8. [Link]

  • Czerwonka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(23), 16892. [Link]

Sources

7-Bromo-1,5-naphthyridin-4-amine: A Privileged Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the 1,5-Naphthyridine Core in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif, a distinction earned through its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides a versatile framework for creating molecules that can effectively interact with a diverse range of protein targets. These interactions are often mediated by hydrogen bonding, pi-stacking, and the precise positioning of substituents in three-dimensional space.

In the realm of drug discovery, the 1,5-naphthyridine core has been particularly successful in the development of kinase inhibitors.[2] Kinases, being central regulators of cellular signaling, are a major class of drug targets, and their dysregulation is implicated in diseases ranging from cancer to inflammatory disorders. The 1,5-naphthyridine scaffold has proven to be an excellent starting point for the design of potent and selective inhibitors for a variety of kinases, including ALK5 (TGF-β Type I Receptor) and those found in Plasmodium falciparum.[3][4]

This guide focuses on a specific, yet underexplored, derivative: 7-Bromo-1,5-naphthyridin-4-amine . We will delve into its potential as a high-value fragment for fragment-based drug discovery (FBDD), a powerful methodology for identifying novel lead compounds.[5] Through a comprehensive analysis of its synthesis, physicochemical properties, and potential for elaboration, we will build a compelling case for its inclusion in fragment screening libraries and its application in modern drug discovery campaigns.

Physicochemical Properties and Fragment-Like Characteristics

For a molecule to be an effective fragment, it must adhere to certain physicochemical guidelines, often referred to as the "Rule of Three."[6] These guidelines favor smaller, less complex molecules with favorable properties for binding and subsequent optimization. While experimental data for 7-Bromo-1,5-naphthyridin-4-amine is not extensively published, we can extrapolate its properties based on closely related analogs.

PropertyPredicted/Estimated ValueRationale/Comparison
Molecular Weight~224 g/mol Well within the "Rule of Three" (<300 Da).
cLogP~2.0 - 2.5Balances solubility and membrane permeability. Similar to 7-Bromo-4-methyl-1,5-naphthyridin-2-amine (LogP 2.28).[7]
Hydrogen Bond Donors2 (amine)Provides key interaction points.
Hydrogen Bond Acceptors3 (2 ring nitrogens, amine)Offers multiple opportunities for directed binding.
Rotatable Bonds0The rigidity of the scaffold reduces the entropic penalty upon binding.

These properties position 7-Bromo-1,5-naphthyridin-4-amine as an ideal fragment. Its molecular weight and complexity are low, yet it is rich in pharmacophoric features. The rigid bicyclic core ensures that it presents its interaction points in a well-defined spatial orientation, a highly desirable trait for a screening fragment.

Strategic Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

A robust and scalable synthetic route is paramount for the utility of any fragment in a drug discovery campaign. The synthesis of 7-Bromo-1,5-naphthyridin-4-amine can be approached through established methodologies for the construction and functionalization of the 1,5-naphthyridine core. A plausible and efficient synthetic strategy is outlined below, drawing from analogous transformations reported in the literature.[8]

Proposed Synthetic Workflow

G A 3-Aminopyridine C 1,5-Naphthyridine-4,8-diol A->C Thermal Condensation B Diethyl Malonate B->C D 4,8-Dichloro-1,5-naphthyridine C->D Chlorination (POCl3) E 8-Chloro-1,5-naphthyridin-4-amine D->E Selective Amination (NH4OH) F 7-Bromo-1,5-naphthyridin-4-amine E->F Bromination (NBS)

Caption: Proposed synthetic route to 7-Bromo-1,5-naphthyridin-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-Naphthyridine-4,8-diol

  • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl malonate (1.2 eq).

  • Heat the mixture at 150-160 °C for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The solid product is then triturated with ethanol, filtered, and dried to yield 1,5-naphthyridine-4,8-diol. This cyclization is analogous to established procedures for forming the naphthyridine core.[8]

Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine

  • To a flask containing 1,5-naphthyridine-4,8-diol (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0 eq).

  • Reflux the mixture at 110 °C for 3-4 hours.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford 4,8-dichloro-1,5-naphthyridine.

Step 3: Synthesis of 8-Chloro-1,5-naphthyridin-4-amine

  • In a sealed tube, dissolve 4,8-dichloro-1,5-naphthyridine (1.0 eq) in a solution of ammonium hydroxide in ethanol.

  • Heat the mixture to 140-150 °C for 12-16 hours. The differential reactivity of the 4- and 8-positions allows for selective amination at the 4-position.[8]

  • Cool the reaction vessel, and remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 8-chloro-1,5-naphthyridin-4-amine.

Step 4: Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

  • Dissolve 8-chloro-1,5-naphthyridin-4-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Purification by column chromatography provides the final product, 7-Bromo-1,5-naphthyridin-4-amine.

Application in Fragment-Based Drug Discovery: A Strategic Overview

The true power of a fragment lies in its potential for elaboration into a potent and selective lead compound. 7-Bromo-1,5-naphthyridin-4-amine offers two primary vectors for chemical modification: the 4-amino group and the 7-bromo substituent.

The 4-Amino Group: A Key Interaction Point

The 4-amino group is a critical pharmacophoric element. In many kinase inhibitors, this moiety forms a crucial hydrogen bond with the hinge region of the kinase domain, a conserved structural feature that is essential for ATP binding. By mimicking this interaction, the 1,5-naphthyridine core can effectively anchor itself in the active site.

The 7-Bromo Substituent: A Handle for Elaboration

The bromine atom at the 7-position is a versatile synthetic handle. It can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space around the core fragment, enabling the growth of the molecule into adjacent binding pockets to enhance potency and selectivity.

Structure-activity relationship (SAR) studies on related 1,5-naphthyridine analogs have shown that substitutions at the C7 position can significantly impact biological activity.[9] For example, the introduction of various aryl or heteroaryl groups can lead to interactions with solvent-exposed regions of the target protein, providing opportunities to fine-tune the compound's properties.

Hypothetical Fragment Elaboration Workflow

G cluster_0 Fragment Screening cluster_1 Vector Elaboration cluster_2 Lead Optimization A 7-Bromo-1,5-naphthyridin-4-amine (Fragment Hit) B Suzuki Coupling at C7 (Explore hydrophobic pocket) A->B C Buchwald-Hartwig Amination at C7 (Introduce H-bond donors/acceptors) A->C D SAR-Guided Analogs B->D C->D E Lead Compound D->E

Caption: A workflow for elaborating the fragment hit into a lead compound.

Biophysical Screening Cascade for Hit Identification

Identifying the weak binding of fragments to their target proteins requires sensitive biophysical techniques. A multi-stage screening cascade is recommended to ensure the identification of high-quality, tractable hits.[4]

Stage 1: Primary Screen (High-Throughput)
  • Technique: Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.

  • Principle: Measures the change in the melting temperature of the target protein upon ligand binding. It is a rapid and cost-effective method for screening a large number of fragments.

Stage 2: Hit Validation (Orthogonal Methods)
  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Methods like Saturation Transfer Difference (STD) or Water-LOGSY can confirm direct binding of the fragment to the protein.

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data (KD), confirming the binding interaction and quantifying its strength.

Stage 3: Structural Characterization and Affinity Determination
  • Techniques:

    • X-ray Crystallography: Provides a high-resolution 3D structure of the fragment bound to the target protein. This is invaluable for structure-based drug design, revealing the precise binding mode and identifying vectors for fragment elaboration.

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding (KD, ΔH, and ΔS), providing a complete thermodynamic profile of the interaction.

Conclusion and Future Outlook

While 7-Bromo-1,5-naphthyridin-4-amine may not yet be a widely recognized fragment, its structural and chemical attributes make it a highly promising starting point for fragment-based drug discovery campaigns. The 1,5-naphthyridine core is a well-validated scaffold in medicinal chemistry, particularly for targeting kinases. The 4-amino group provides a key anchoring point, while the 7-bromo substituent offers a versatile handle for synthetic elaboration.

This guide has provided a comprehensive overview of the rationale for using 7-Bromo-1,5-naphthyridin-4-amine as a fragment, a plausible synthetic route, and a strategic workflow for its application in FBDD. As the demand for novel therapeutics continues to grow, the exploration of underutilized yet promising fragments like this will be crucial for the discovery of the next generation of medicines. It is our hope that this guide will inspire researchers to consider the potential of 7-Bromo-1,5-naphthyridin-4-amine and the broader class of 1,5-naphthyridines in their drug discovery endeavors.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Discovery and SAR study of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. Scholars@Duke. [Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. NIH. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. PubMed. [Link]

  • Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][2]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link]

  • Nucleophilic aromatic substitutions. YouTube. [Link]

  • Nucleophilic Aromatic Substitution. Scilit. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1] The functionalization of this core structure is of paramount importance in drug discovery and medicinal chemistry. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3]

This document provides a detailed guide for performing Suzuki coupling reactions with 7-Bromo-1,5-naphthyridin-4-amine, a key building block for the synthesis of a diverse array of substituted 1,5-naphthyridine derivatives. The presence of the amino group and the nitrogen-rich heterocyclic core in 7-Bromo-1,5-naphthyridin-4-amine can present unique challenges, including potential catalyst inhibition.[4][5][6] Therefore, careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][7][8][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-1,5-naphthyridin-4-amine to form a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base pd_r_r R-Pd(II)L_n-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Reagents
  • 7-Bromo-1,5-naphthyridin-4-amine (CAS: 1309774-12-6)[11]

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heating and stirring equipment, and purification supplies (e.g., silica gel for column chromatography).

General Procedure for Suzuki Coupling

The following is a general protocol that can be adapted and optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-Bromo-1,5-naphthyridin-4-amine (1.0 equiv.), the arylboronic acid or its ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-Bromo-1,5-naphthyridin-4-amine.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1,5-naphthyridin-4-amine.

Figure 2: General workflow for the Suzuki coupling reaction.

Optimization and Catalyst Selection

The success of the Suzuki coupling with nitrogen-containing heterocycles like 7-Bromo-1,5-naphthyridin-4-amine is highly dependent on the choice of catalyst and reaction conditions. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic activity.[6]

CatalystLigand TypeTypical SubstratesKey Advantages
Pd(PPh₃)₄Monodentate PhosphineGeneral purposeReadily available, but can be sensitive to air and moisture.
Pd(dppf)Cl₂Bidentate Ferrocenyl PhosphineHeteroaryl halidesRobust and often effective for challenging couplings.[13][14]
Buchwald PrecatalystsBulky Biaryl PhosphinesElectron-rich and sterically hindered substratesHigh activity, allowing for lower catalyst loadings and milder conditions.[4][15]
Pd(OAc)₂ / PCy₃Trialkylphosphine LigandGeneral purposeThe bulky and electron-rich phosphine can enhance catalytic activity.

Table 1: Comparison of Common Palladium Catalysts for Suzuki Coupling Reactions.

For substrates like 7-Bromo-1,5-naphthyridin-4-amine, catalysts with bulky and electron-rich phosphine ligands, such as those found in Buchwald precatalysts or systems using ligands like tricyclohexylphosphine (PCy₃), are often more effective.[13][16] These ligands can promote the oxidative addition step and stabilize the palladium catalyst.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of reactants- Inappropriate base or solvent- Use a fresh batch of catalyst or a more robust precatalyst.- Ensure thorough degassing of all solvents.- Try a different solvent or solvent mixture to improve solubility.[17]- Screen different bases (e.g., K₃PO₄, CsF) and solvents.
Protodeboronation - Presence of water with a strong base- High reaction temperature- Use anhydrous conditions or a milder base like KF.[12]- Lower the reaction temperature and extend the reaction time.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Ensure the reaction is run under a strictly inert atmosphere.[7][12]- Consider using a Pd(0) source directly.
Dehalogenation of Starting Material - Presence of impurities that act as hydrogen sources- Certain catalyst/ligand combinations- Purify starting materials.- Screen different palladium catalysts and ligands.

Table 2: Troubleshooting Guide for Suzuki Coupling Reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 7-aryl-1,5-naphthyridin-4-amines. By carefully selecting the appropriate palladium catalyst, base, and solvent system, and by adhering to rigorous experimental protocols, researchers can efficiently generate a wide range of novel compounds for applications in drug discovery and materials science. The information and protocols provided in these application notes serve as a comprehensive starting point for the successful implementation and optimization of this important transformation.

References

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Noriaki Kudo, Mauro Perseghini, Gregory C. Fu. Angewandte Chemie International Edition, 2006, 45, 1282-1284. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. M. Alexander Düfert, Kelvin L. Billingsley, Stephen L. Buchwald. Journal of the American Chemical Society, 2013, 135 (34), 12877–12885. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. M. Alexander Düfert, Kelvin L. Billingsley, and Stephen L. Buchwald. DSpace@MIT. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Supported palladium catalysts for suzuki reactions: Structure-property relationships, optimized reaction protocol and control of palladium leaching. Technical University of Munich. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Sci-Hub. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Palladium-catalyzed cross-coupling of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of 7-Bromo-1,5-naphthyridin-4-amine via Palladium-Catalyzed Cross-Coupling

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent scaffold for designing molecules that interact with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including potent inhibition of kinases such as ALK5 and p38 MAP kinase, as well as antiproliferative, antiviral, and antibacterial properties.[1][4] The targeted functionalization of this core is therefore of paramount importance for the development of novel therapeutics and advanced materials.

This technical guide focuses on a key building block, 7-Bromo-1,5-naphthyridin-4-amine, and provides detailed protocols for its diversification using palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] We will explore three cornerstone methodologies: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, providing not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Core Chemistry: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized molecular synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[5] These transformations generally follow a common mechanistic pathway involving a Pd(0)/Pd(II) catalytic cycle. The fundamental steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in our case, the C-Br bond of the naphthyridine) to form a Pd(II) complex.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for the success of these reactions, as they modulate the stability, reactivity, and solubility of the catalytic species.

Experimental Workflow Overview

The general workflow for the cross-coupling of 7-Bromo-1,5-naphthyridin-4-amine is designed to ensure reproducibility and high yields. The process emphasizes the necessity of an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Add 7-Bromo-1,5-naphthyridin-4-amine, Pd Catalyst, & Ligand to dry flask prep2 Add Coupling Partner (Boronic Acid, Amine, or Alkyne) prep1->prep2 prep3 Add Base prep2->prep3 rxn1 Seal, Evacuate & Backfill with Inert Gas (3x) prep3->rxn1 rxn2 Add Anhydrous Solvent rxn1->rxn2 rxn3 Heat to specified temperature & Stir for designated time rxn2->rxn3 rxn4 Monitor progress by TLC or LC-MS rxn3->rxn4 work1 Cool to Room Temperature rxn4->work1 work2 Dilute & Filter (e.g., through Celite) work1->work2 work3 Aqueous Work-up (Extraction) work2->work3 work4 Dry organic layer & Concentrate work3->work4 work5 Purify by Column Chromatography work4->work5 end end work5->end Characterization (NMR, MS, etc.) G Pd0 L₂Pd⁰ ArPdBr Ar-Pd(II)-Br  | L Pd0->ArPdBr Oxidative Addition ArPdR Ar-Pd(II)-R  | L ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R Product->ArPdR ArBr Ar-Br ArBr->Pd0 Boronic R-B(OH)₂ Boronate [R-B(OH)₃]⁻ Boronic->Boronate Base Base Base->Boronic Boronate->ArPdBr G Pd0 L₂Pd⁰ ArPdBr Ar-Pd(II)-Br  | L Pd0->ArPdBr Oxidative Addition PdAmineComplex [Ar-Pd(II)-NHR'R'']⁺  | L ArPdBr->PdAmineComplex Amine Coordination PdAmido Ar-Pd(II)-NR'R''  | L PdAmineComplex->PdAmido Deprotonation PdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' Product->PdAmido ArBr Ar-Br ArBr->Pd0 Amine HNR'R'' Amine->ArPdBr Base Base Base->PdAmineComplex G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ ArPdBr ArPd(II)Br Pd0->ArPdBr Oxidative Addition ArPdAlk ArPd(II)R' ArPdBr->ArPdAlk Transmetalation ArPdAlk->Pd0 Reductive Elimination CuBr CuBr ArPdAlk->CuBr to Cu Cycle ArBr Ar-Br ArBr->Pd0 Product Ar-R' Product->ArPdAlk CuAlk Cu-R' CuBr->CuAlk Base CuAlk->ArPdBr from Cu Cycle Alkyne H-R' Alkyne->CuBr Base Base

Sources

Application Note: A Modular Approach to the Synthesis of 7-Aryl-1,5-Naphthyridin-4-Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological interest, including potent kinase inhibitors for oncological applications.[1][2] Specifically, the 7-aryl-1,5-naphthyridin-4-amine core represents a critical pharmacophore whose synthesis is of paramount importance to drug discovery and medicinal chemistry programs. This application note provides a detailed, modular protocol for the synthesis of this key molecular architecture. The strategy hinges on the sequential and regioselective functionalization of a di-halogenated 1,5-naphthyridine intermediate. The core methodology involves a robust palladium-catalyzed Suzuki-Miyaura cross-coupling for the installation of the C7-aryl group, followed by a C4-amination step, for which both classical nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination protocols are discussed. This guide is designed for researchers in organic synthesis and drug development, offering not only step-by-step procedures but also the underlying chemical principles and troubleshooting guidance.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a foundational structure in medicinal chemistry. Its rigid, planar geometry and the presence of two nitrogen atoms provide ideal vectors for establishing key interactions with biological targets.[2][3] Derivatives have demonstrated a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[4][5] The 7-aryl-substituted subclass, in particular, has yielded potent inhibitors of critical cellular targets like Aurora kinases, highlighting their potential in developing novel therapeutics.[1]

The synthetic challenge lies in the controlled and efficient introduction of substituents at the C4 and C7 positions. A modular approach, allowing for diverse libraries of analogues to be created from a common intermediate, is highly desirable for structure-activity relationship (SAR) studies. The strategy detailed herein leverages the differential reactivity of halogen atoms in palladium-catalyzed reactions to achieve this modularity.

Retrosynthetic Strategy and Workflow

The primary retrosynthetic disconnection breaks the target molecule down into three key components: the 1,5-naphthyridine core, an arylboronic acid (or ester), and a primary or secondary amine. This leads to a convergent synthesis strategy starting from a common intermediate, 4,7-dichloro-1,5-naphthyridine.

The forward synthesis workflow is designed for regioselectivity. The C-Cl bond at the C7 position is generally more reactive in Suzuki-Miyaura cross-coupling reactions than the C-Cl bond at C4. However, to ensure maximum selectivity and avoid competing reactions, a common starting material is 7-bromo-4-chloro-1,5-naphthyridine, where the C-Br bond's significantly higher reactivity in palladium catalysis directs the initial arylation to the C7 position.[6] The subsequent amination is then directed to the remaining C4 chloro-substituent.

G Target 7-Aryl-1,5-naphthyridin-4-amine Intermediate1 4-Chloro-7-aryl-1,5-naphthyridine Target->Intermediate1 C4-N Bond Formation (Amination) Intermediate2 7-Bromo-4-chloro-1,5-naphthyridine Intermediate1->Intermediate2 C7-C Bond Formation (Suzuki Coupling) Core 1,5-Naphthyridine Core (e.g., from 3-Aminopyridine) Intermediate2->Core Halogenation Reagent1 R¹R²NH (Amine) Reagent1->Target Reagent2 ArB(OH)₂ (Arylboronic Acid) Reagent2->Intermediate1

Figure 1: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloro-1,5-Naphthyridine (Intermediate)

The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods, such as the Skraup or Friedländer reactions, often starting from 3-aminopyridine derivatives.[7][8] A common and reliable method involves the cyclization of 3-aminopyridine with malonic acid to form 1,5-naphthyridine-4,8-diol, which is subsequently chlorinated.

Step-by-step Methodology:

  • Synthesis of 1,5-Naphthyridine-4,8-diol:

    • In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl malonate (1.5 eq).

    • Heat the mixture at 150 °C for 2 hours.

    • Increase the temperature to 240 °C and add diphenyl ether as a high-boiling solvent.

    • Maintain the temperature for 30 minutes, then cool to room temperature.

    • The precipitated solid is filtered, washed with ether, and dried to yield the diol product.

  • Chlorination to 4,7-Dichloro-1,5-Naphthyridine:

    • Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Suspend 1,5-naphthyridine-4,8-diol (1.0 eq) in phosphorus oxychloride (10-15 eq).

    • Add N,N-dimethylaniline (0.2 eq) catalytically.

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until the reaction is complete (monitor by TLC).

    • Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH > 8.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to yield 4,7-dichloro-1,5-naphthyridine.

Protocol 2: C7-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide.[9] This reaction is known for its mild conditions and high tolerance for various functional groups.[10][11][12]

G Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition ArX R-X ArX->OxAdd Transmetal R-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation ArB Ar'B(OH)₂ ArB->Transmetal Base Base (OH⁻) Base->Transmetal Transmetal->Pd0 Reductive Elimination RedElim R-Ar' Transmetal->RedElim

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

Step-by-step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-4-chloro-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., SPhos, XPhos).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-7-aryl-1,5-naphthyridine intermediate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid (Ar)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O 4:190685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃DME85880-90
1-Methyl-1H-pyrazol-4-ylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O 5:1100575-88
3-Fluorophenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O 4:190782-93
Protocol 3: C4-Amination to Final Product

The final step involves the introduction of the amine functionality at the C4 position. This can be achieved through two primary methods depending on the nucleophilicity of the amine and the desired reaction conditions.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This classical method is effective for primary and secondary alkylamines which are sufficiently nucleophilic.

  • In a sealed tube or microwave vial, dissolve the 4-chloro-7-aryl-1,5-naphthyridine intermediate (1.0 eq) in a suitable solvent such as n-butanol, DMSO, or NMP.

  • Add the desired amine (2.0-5.0 eq). For less reactive amines, a non-nucleophilic base like DIPEA can be added.

  • Seal the vessel and heat to 120-160 °C (conventional heating) or 150-180 °C (microwave irradiation) for 2-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography or preparative HPLC to yield the final 7-aryl-1,5-naphthyridin-4-amine.

Method B: Buchwald-Hartwig Amination

For less nucleophilic amines (e.g., anilines, heterocylic amines) or when milder conditions are required, the Buchwald-Hartwig amination is the method of choice.[13][14] This palladium-catalyzed C-N bond formation offers a broad substrate scope.[6][13]

G Pd0 Pd(0)L OxAdd Ar-Pd(II)L-Cl Pd0->OxAdd Oxidative Addition ArX Ar-Cl ArX->OxAdd AmideComplex [Ar-Pd(II)L(NR₂)] OxAdd->AmideComplex Amine Coordination & Deprotonation Amine R₂NH Amine->AmideComplex Base Base (e.g., NaOtBu) Base->AmideComplex AmideComplex->Pd0 Reductive Elimination RedElim Ar-NR₂ AmideComplex->RedElim

Figure 3: Simplified Buchwald-Hartwig Amination Cycle.

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 4-chloro-7-aryl-1,5-naphthyridine intermediate (1.0 eq), the amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).[7]

  • Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Heat the mixture to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, quench by adding a saturated NH₄Cl solution, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the target compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Suzuki coupling Inactive catalyst; inefficient base; poor quality arylboronic acid.Use a fresh catalyst or a more active precatalyst/ligand system. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure arylboronic acid is pure.
Homocoupling of boronic acid Presence of oxygen in the reaction; reaction temperature too high.Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. Lower the reaction temperature.
No reaction in C4-Amination (SNAr) Amine is not nucleophilic enough; insufficient temperature.Increase the reaction temperature using a microwave reactor. If unsuccessful, switch to the Buchwald-Hartwig amination protocol.
Dehalogenation of starting material Unproductive side reaction in Pd-catalyzed steps (β-hydride elimination).[13]Use a ligand that promotes reductive elimination over side reactions (e.g., bulky biaryl phosphines). Ensure the base is completely anhydrous.
Difficult purification Residual catalyst; closely eluting byproducts.Pass the crude product through a pad of Celite/silica to remove palladium residues. Optimize chromatography gradient or consider reverse-phase HPLC.

Conclusion

The synthesis of 7-aryl-1,5-naphthyridin-4-amines can be reliably achieved through a modular and regioselective strategy. By leveraging a halogenated 1,5-naphthyridine intermediate, this approach allows for the systematic and independent introduction of aryl and amino moieties through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols provided herein offer flexibility, enabling chemists to select the most appropriate conditions based on substrate scope and reactivity, thereby facilitating the rapid generation of diverse compound libraries for drug discovery and development.

References

  • Chen, L., & Li, C. J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]

  • Tejedor, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Gao, C., et al. (2012). Phosphine-Free Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media. The Journal of Organic Chemistry, 77(17), 7479-7484. [Link]

  • Rosen, B. M., et al. (2008). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 130(42), 13866-13867. [Link]

  • Nishikata, T., et al. (2022). Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids. Organic Letters, 24(7), 1495-1499. [Link]

  • Bhat, S. K., et al. (2018). Cross coupling reactions of arylboronic acid. ResearchGate. [Link]

  • Abarca, B., et al. (2018). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino groups. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(10), 736-748. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Walraven, H. G. M., et al. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220-223. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Beaver, M. G., et al. (2016). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 81(19), 9034-9045. [Link]

  • Tejedor, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(35), 27551-27557. [Link]

  • Alajarin, R., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5133. [Link]

  • Singh, P., & Kumar, A. (2015). Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. ResearchGate. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. ResearchGate. [Link]

  • Wang, Y., et al. (2011). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. ChemInform, 42(32). [Link]

  • Kaur, R., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(16), 4945. [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Kumar, A., et al. (2018). Naphthyridines with Antiviral Activity - A Review. Current Bioactive Compounds, 14(3), 205-214. [Link]

  • Chen, Y., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 30(22), 5035. [Link]

  • Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 71-78. [Link]

  • Marco-Contelles, J., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(23), 5727. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(35). [Link]

  • Bedford, R. B., et al. (2021). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(8), 3629-3640. [Link]

  • Wai, J. S., et al. (2009). Synthesis and antiviral activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3326-3329. [Link]

  • Lee, J. W., et al. (2001). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. Journal of the Korean Chemical Society, 45(2), 159-162. [Link]

  • Zhuang, L., et al. (2005). A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[10][15]naphthyridine-7-carboxamide HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 189-192. [Link]

Sources

Application Notes & Protocols: Leveraging 7-Bromo-1,5-naphthyridin-4-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the architecture of numerous biologically active compounds, particularly kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-Bromo-1,5-naphthyridin-4-amine as a versatile building block for the synthesis of targeted kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity. The focus will be on palladium-catalyzed cross-coupling reactions at the C7-position, a critical vector for molecular diversification.

Introduction: The 1,5-Naphthyridine Core in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 1,5-naphthyridine ring system, a bioisostere of quinoline and quinazoline, serves as an excellent scaffold for kinase inhibitors due to its rigid, planar structure and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3]

Derivatives of the 1,5-naphthyridine core have been successfully developed as potent inhibitors against a range of critical cancer-related kinases, including:

  • Aurora Kinases: Essential for cell cycle regulation, particularly mitosis.[4]

  • ERK2: A key component of the MAPK signaling pathway.[5]

  • Transforming Growth Factor-beta Type I Receptor (ALK5): Involved in cell growth, differentiation, and apoptosis.

  • Fibroblast Growth Factor Receptors (FGFRs): Drivers of cell proliferation and differentiation.

The strategic importance of 7-Bromo-1,5-naphthyridin-4-amine lies in its bifunctional nature. The 4-amino group serves as a crucial anchor or a point for further derivatization (e.g., urea formation), while the 7-bromo position is primed for modification via modern cross-coupling chemistry. This allows for the systematic exploration of chemical space to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis: From Building Block to Potent Inhibitor

The primary strategy for elaborating the 7-Bromo-1,5-naphthyridin-4-amine core involves a two-step sequence:

  • Palladium-Catalyzed Cross-Coupling: Introduction of aryl or heteroaryl moieties at the C7-position via reactions like the Suzuki-Miyaura coupling.

  • Functionalization of the 4-Amino Group: Derivatization of the C4-amino group, often into a urea, to engage with key residues in the kinase hinge region.

This workflow provides a modular approach to generate diverse libraries of candidate inhibitors.

G cluster_0 Core Synthesis & Functionalization Start 7-Bromo-1,5-naphthyridin-4-amine Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed C-C Bond Formation) Start->Suzuki Aryl/Heteroaryl Boronic Acid/Ester Intermediate 7-Aryl-1,5-naphthyridin-4-amine Suzuki->Intermediate Urea Urea Formation (e.g., with Isocyanate) Intermediate->Urea Final Final Kinase Inhibitor (e.g., (7-Aryl-1,5-naphthyridin-4-yl)urea) Urea->Final

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols: A Self-Validating System

The following protocols are based on established and validated methodologies for the synthesis of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas, a class of potent Aurora kinase inhibitors.[4]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the crucial C-C bond formation at the C7-position. The example uses 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to synthesize the key intermediate for a potent Aurora A/B inhibitor.[4]

Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6] This allows for the rapid generation of a library of diverse C7-substituted analogues. The use of a palladium catalyst with a suitable phosphine ligand is critical for efficient catalytic turnover.[7]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 + Base PdII_Diaryl Aryl-Pd(II)-Aryl'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Materials:

Reagent/MaterialM.W.SupplierPurpose
7-Bromo-1,5-naphthyridin-4-amine224.06VariesStarting Material
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester208.06VariesCoupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56VariesPalladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)105.99VariesBase
1,4-Dioxane88.11VariesSolvent
Water (Deionized)18.02In-houseCo-solvent
Argon or Nitrogen Gas-VariesInert Atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-1,5-naphthyridin-4-amine (1.0 eq.).

  • Reagent Addition: Add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq.) and sodium carbonate (3.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add a 4:1 mixture of 1,4-dioxane and water to achieve a final concentration of ~0.1 M with respect to the starting amine.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-amine as a solid.

Protocol 2: Urea Formation

This protocol describes the conversion of the C4-amino group into a urea moiety, a common pharmacophore in kinase inhibitors that often forms critical hydrogen bonds in the hinge region of the ATP binding site.

Rationale: The reaction of an amine with an isocyanate is a highly efficient and reliable method for urea synthesis. The choice of isocyanate allows for the introduction of various substituents (R-groups) to probe structure-activity relationships.

Materials:

Reagent/MaterialM.W.SupplierPurpose
7-(1-Methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-amine225.25SynthesizedAmine Intermediate
Cyclopropyl isocyanate83.09VariesReagent
Anhydrous Pyridine79.10VariesSolvent and Base
Argon or Nitrogen Gas-VariesInert Atmosphere

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-amine (1.0 eq.) in anhydrous pyridine.

  • Reagent Addition: Add cyclopropyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the pyridine under reduced pressure.

    • Add water to the residue and stir. The product should precipitate.

  • Purification: Collect the solid by filtration, wash with water and then a small amount of cold diethyl ether. Dry the solid under vacuum to yield 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea .

Structure-Activity Relationship (SAR) & Data Interpretation

The modular synthesis described allows for systematic evaluation of how different substituents impact kinase inhibitory activity. For the (7-aryl-1,5-naphthyridin-4-yl)urea series targeting Aurora kinases, key SAR insights have been established.[4]

Table 1: SAR Summary for Aurora Kinase Inhibitors

PositionModificationImpact on Aurora A/B Inhibition (IC₅₀)Rationale
C7 Phenyl, PyridylModerate activity.Establishes baseline potency.
C7 1-Methyl-1H-pyrazol-4-yl Significant increase in potency (e.g., IC₅₀ for Aurora A = 13 nM) [4]The pyrazole moiety likely forms favorable interactions in a specific pocket of the ATP-binding site.
C4-Urea Small alkyl (e.g., Cyclopropyl)Optimal potency.Fits well within the hinge-binding region without steric hindrance.
C4-Urea Bulky alkyl (e.g., tert-Butyl)Decreased potency.Steric clash likely disrupts optimal binding with the kinase hinge region.

Key Takeaway: The C7-substituent is a primary determinant of potency. The 1-methyl-1H-pyrazol-4-yl group is particularly effective for Aurora kinase inhibition, highlighting the importance of exploring diverse (hetero)aryl groups at this position.[4]

Conclusion and Future Directions

7-Bromo-1,5-naphthyridin-4-amine is a high-value, strategic starting material for the synthesis of novel kinase inhibitors. The protocols provided for Suzuki-Miyaura coupling and subsequent urea formation offer a robust and versatile platform for generating compound libraries for screening and lead optimization. The inherent modularity of this synthetic approach allows drug discovery teams to rapidly explore SAR and tailor inhibitor properties for specific kinase targets. Future work should focus on expanding the diversity of coupling partners in both Suzuki and Buchwald-Hartwig amination reactions to uncover novel inhibitors for a broader range of kinase targets.

References

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.
  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules.
  • Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity against cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • Aminative Suzuki-Miyaura coupling.
  • Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity.
  • Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Chemistry Central Journal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • US7563932B2 - Microreactor technology to buchwald-hartwig amination.
  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry.
  • synthesis of 3-amino-1-(3,5-dimethyl-1h-pyrazol-1-yl)-2,7- naphthyridine-4-carbonitriles and 5-hydrazino-3hpyrazolo[ 3,4-c].
  • Buchwald–Hartwig amin
  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics.
  • US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination.
  • Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Molecules.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. Journal of Medicinal Chemistry.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • 8-cyclopropyl-4-[2-(hydroxymethyl)-3-[6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one. PubChem.
  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules.
  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution on 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Substituted-1,5-naphthyridin-4-amines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic functionalization of this core structure is paramount for the modulation of the physicochemical and pharmacological properties of emergent drug candidates. 7-Bromo-1,5-naphthyridin-4-amine serves as a versatile building block, offering a reactive handle for the introduction of diverse functionalities at the 7-position. This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on this substrate, with a particular focus on C-N bond formation, a critical transformation in the synthesis of numerous pharmaceuticals. We will explore both classical SNAr and the powerful palladium-catalyzed Buchwald-Hartwig amination, providing detailed protocols and insights into reaction optimization.

Mechanistic Considerations: Activating the Naphthyridine Core

Nucleophilic aromatic substitution on aryl halides is typically challenging due to the electron-rich nature of the aromatic ring. However, the 1,5-naphthyridine system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic characteristic facilitates the attack of nucleophiles, particularly when a good leaving group like bromine is present. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] The rate-determining step is usually the initial attack of the nucleophile on the carbon bearing the leaving group.[1]

For the amination of 7-Bromo-1,5-naphthyridin-4-amine, two primary strategies are considered:

  • Direct Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct reaction of an amine nucleophile with the substrate, typically in the presence of a base and at elevated temperatures. The success of this method is highly dependent on the nucleophilicity of the amine and the reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a more general and often milder alternative to traditional SNAr for the formation of C-N bonds.[3][4] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide.[3][4][5]

Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol provides a general procedure for the direct amination of 7-Bromo-1,5-naphthyridin-4-amine. Optimization of the base, solvent, and temperature may be necessary for different amine nucleophiles.

Materials and Reagents
  • 7-Bromo-1,5-naphthyridin-4-amine

  • Amine nucleophile (e.g., piperidine, morpholine, benzylamine)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base such as DBU)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Experimental Procedure
  • To a round-bottom flask, add 7-Bromo-1,5-naphthyridin-4-amine (1.0 eq), the desired amine nucleophile (1.2-2.0 eq), and the base (2.0-3.0 eq).

  • Under an inert atmosphere, add the anhydrous polar aprotic solvent.

  • Heat the reaction mixture to 80-150 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Conditions
NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
PiperidineK2CO3DMSO12070-85
MorpholineCs2CO3NMP14065-80
BenzylamineDBUDMF10075-90

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reaction conditions and the scale of the reaction.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a robust and widely applicable method for the palladium-catalyzed amination of 7-Bromo-1,5-naphthyridin-4-amine. The choice of ligand and base is crucial for the success of this reaction.[5]

Materials and Reagents
  • 7-Bromo-1,5-naphthyridin-4-amine

  • Amine nucleophile

  • Palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, KOtBu, or Cs2CO3)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Deionized water

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite

Equipment
  • Schlenk tube or a round-bottom flask suitable for inert atmosphere techniques

  • Magnetic stir bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle or oil bath with temperature control

  • Syringes for the transfer of anhydrous solvents and reagents

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

  • Column chromatography setup

Experimental Procedure
  • In a Schlenk tube under an inert atmosphere, combine 7-Bromo-1,5-naphthyridin-4-amine (1.0 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Add the base (1.5-2.0 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Add the amine nucleophile (1.1-1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Catalyst Systems
Palladium PrecatalystLigandBaseSolvent
Pd2(dba)3XPhosNaOtBuToluene
Pd(OAc)2SPhosKOtBu1,4-Dioxane
Pd2(dba)3BINAPCs2CO3Toluene

Workflow Visualizations

General SNAr Protocol Workflow

SNAr_Workflow start Start reagents Combine Reactants: - 7-Bromo-1,5-naphthyridin-4-amine - Amine - Base - Solvent start->reagents reaction Heat Reaction (80-150 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the direct SNAr reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start (Inert Atmosphere) reagents Combine Reactants: - Substrate - Pd Precatalyst - Ligand - Base - Solvent - Amine start->reagents reaction Heat Reaction (80-110 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete filtration Filter through Celite monitoring->filtration Complete purification Column Chromatography filtration->purification product Isolated Product purification->product

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of organic synthesis and have been adapted from methodologies reported for similar heterocyclic systems. To ensure the validity of the experimental results, the following self-validating steps are recommended:

  • Confirmation of Starting Material Purity: The purity of 7-Bromo-1,5-naphthyridin-4-amine should be confirmed by 1H NMR and LC-MS prior to use.

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC against a standard of the starting material is crucial to determine the reaction endpoint and to identify the formation of any side products.

  • Product Characterization: The identity and purity of the final product should be rigorously confirmed by a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
  • Reductive Amination Reaction - OpenBU. (2011, July 14). Boston University.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Application Note: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-8-chloro-1,7-naphthyridine - Benchchem. (n.d.). BenchChem.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 1). Royal Society of Chemistry.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Portal.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][4]naphthyridines - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025, August 7). ResearchGate.
  • 24.7: Synthesis of Amines - Chemistry LibreTexts. (2024, July 30). Chemistry LibreTexts.
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). National Center for Biotechnology Information.
  • (PDF) Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - ResearchGate. (2025, October 29). ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (n.d.). BenchChem.
  • (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry - ResearchGate. (2025, October 18). ResearchGate.
  • scientific letter - Atlanchim Pharma. (2022, December 13). Atlanchim Pharma.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
  • 24.7: Synthesis of Amines - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening for Inhibitors of Protein Kinases Using 7-Bromo-1,5-naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for developing and executing high-throughput screening (HTS) campaigns to identify and characterize novel protein kinase inhibitors derived from the 7-bromo-1,5-naphthyridine-4-amine scaffold. The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibition of various protein kinases, a target class deeply implicated in oncology and other diseases.[1][2][3] This guide details a robust, luminescence-based primary assay, orthogonal confirmation methods, and essential protocols for data analysis and hit validation, designed to provide a reliable framework for academic and industrial drug discovery programs.

Introduction: The Rationale for Targeting Kinases with 1,5-Naphthyridine Derivatives

Protein kinases constitute one of the most significant and "druggable" target families in the human genome, with over 500 members controlling a vast array of cellular functions.[4][5] Their dysregulation is a known driver of cancer cell proliferation and survival. The 1,5-naphthyridine scaffold has been successfully utilized to generate potent inhibitors of several kinase families, including TGF-β type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs).[6][7] The structural rigidity and specific hydrogen bonding capabilities of the 7-bromo-1,5-naphthyridin-4-amine core make it an ideal starting point for library synthesis to explore the kinome and discover novel, potent, and selective inhibitors.

This guide establishes a complete workflow for screening a library of such derivatives against a representative protein kinase. We will use a hypothetical tyrosine kinase, "TK-X," as our target to illustrate the principles and protocols.

The HTS Workflow: A Strategy for Hit Identification and Validation

A successful HTS campaign is more than a single experiment; it is a multi-step process designed to minimize false positives and negatives, ensuring that resources are focused on the most promising chemical matter.[8] Our proposed workflow progresses from a broad primary screen to increasingly rigorous validation assays.

HTS_Workflow cluster_0 Primary Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library Compound Library Plating (10 µM Single Point) Primary_Screen Primary HTS: ADP-Glo™ (Luminescence-based) Compound_Library->Primary_Screen Data_Analysis Primary Data Analysis (Z-Score, % Inhibition) Primary_Screen->Data_Analysis Hit_Selection Initial Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection Hit_Reconfirmation Hit Re-test (Triplicate) Hit_Selection->Hit_Reconfirmation IC50 Dose-Response Curve (10-point, IC50 determination) Hit_Reconfirmation->IC50 Orthogonal Orthogonal Assay (e.g., TR-FRET) IC50->Orthogonal Counter_Screen Counter-Screen (Luciferase Inhibition) Orthogonal->Counter_Screen SAR SAR & Analogue Synthesis Counter_Screen->SAR

Figure 1: High-Throughput Screening and Hit Validation Workflow. This diagram illustrates the progression from the initial large-scale primary screen to hit confirmation, characterization, and advancement.

Primary Screening Assay: ADP-Glo™ Kinase Assay

Principle of the Assay

For the primary screen, we select the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[9] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[10]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[11]

An inhibitor of the kinase will reduce the amount of ADP produced, leading to a decrease in the luminescent signal. This direct relationship between enzyme activity and signal provides excellent sensitivity.[12]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection ATP ATP Kinase Kinase (TK-X) ATP->Kinase + Substrate Substrate Substrate->Kinase + ADP ADP Kinase->ADP produces P_Substrate Phospho-Substrate Kinase->P_Substrate ADP_Detection ADP-Glo™ Reagent (Depletes remaining ATP) Kinase_Detection Kinase Detection Reagent (Converts ADP -> ATP, Luciferase/Luciferin) ADP->Kinase_Detection quantified by Light Luminescent Signal Kinase_Detection->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay. Kinase activity produces ADP. The assay converts this ADP into a quantifiable luminescent signal.

Detailed Protocol for Primary HTS (384-well format)

This protocol is optimized for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction to reagents.[13]

Reagents & Materials:

  • Kinase: TK-X, purified recombinant protein

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • ATP: Ultra-Pure ATP solution

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[10]

  • Assay Plates: Solid white, low-volume 384-well plates

  • Compound Plates: Pre-prepared plates with 7-Bromo-1,5-naphthyridin-4-amine derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known potent inhibitor of TK-X (e.g., Staurosporine)

  • Buffers: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of compounds from the source plates to the assay plates. This results in a final screening concentration of 10 µM (assuming a 2.5 µL kinase reaction volume).

    • Plate 25 nL of 100% DMSO into control wells (Maximum activity, "High" signal).

    • Plate 25 nL of a control inhibitor (e.g., 1 mM Staurosporine) into control wells (Minimum activity, "Low" signal).

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The final concentration should be optimized, but a starting point is 2X the final desired concentration of kinase and substrate.

    • Dispense 1.25 µL of the 2X Kinase/Substrate mix into all wells of the assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure sensitivity to competitive inhibitors.

    • To start the reaction, dispense 1.25 µL of the 2X ATP solution into all wells. The total reaction volume is now 2.5 µL.

    • Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to mix.

    • Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.[13]

    • Add 2.5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes.[11]

  • Develop Luminescent Signal:

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 5 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[13]

  • Read Plate:

    • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

Data Analysis and Hit Identification

High-quality data is essential for making correct decisions.[14] The first step is to assess the quality of the assay plate using the Z'-factor, a statistical measure of assay robustness.

Z'-Factor Calculation: The Z'-factor is calculated from the high (DMSO) and low (control inhibitor) signal wells: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

An assay with a Z'-factor > 0.5 is considered excellent for HTS.[15]

Hit Identification: For the primary screen, hits are typically identified based on their percent inhibition relative to the controls.[16]

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Define Hit Threshold: A common threshold for a primary screen is ≥50% inhibition. All compounds meeting this criterion are selected as initial "hits" for further validation.

Parameter Description Example Value
Screening Concentration Single-point concentration of library compounds.10 µM
Z'-Factor Statistical measure of assay quality.> 0.7
Hit Criterion Threshold for selecting a compound as a hit.≥ 50% Inhibition
Hit Rate Percentage of the library identified as hits.Typically 0.5% - 2%

Secondary and Confirmatory Assays

Hits from the primary screen must be rigorously validated to eliminate false positives and to characterize their potency.[8]

Dose-Response (IC₅₀) Determination

Primary hits are re-tested using the same ADP-Glo™ assay, but across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Orthogonal Assay: TR-FRET

An orthogonal assay uses a different detection technology to confirm that the observed activity is genuine and not an artifact of the primary assay format (e.g., luciferase inhibition). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

  • Principle: A lanthanide-labeled antibody (Donor) binds to a phosphorylated substrate peptide (which is labeled with an Acceptor fluorophore). When the donor is excited, it transfers energy to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated). Kinase inhibition leads to a decrease in the TR-FRET signal.[9]

  • Benefit: This method is non-luminescent and directly measures the phosphorylated product, providing strong, independent confirmation of kinase inhibition.

Counter-Screen: Luciferase Inhibition Assay

A crucial step is to counter-screen hits against the luciferase enzyme itself. Some compounds can directly inhibit luciferase, creating a false positive signal in the primary assay by reducing light output. This is a common source of artifacts in luminescence-based HTS.

  • Protocol: A simple assay can be run by combining the hit compound with luciferase and its substrate (luciferin and ATP) and measuring the resulting luminescence. Compounds that inhibit this reaction are flagged as potential assay-interfering compounds.

Troubleshooting Common HTS Issues

Problem Potential Cause(s) Solution(s)
Low Z'-Factor (<0.5) - Suboptimal enzyme/substrate/ATP concentrations.- Reagent instability.- High variability in dispensing.- Re-optimize assay components (matrix titration).- Ensure reagents are prepared fresh and protected from light.- Verify liquid handler performance and calibration.
High Hit Rate (>3%) - Non-specific inhibition (e.g., aggregation).- Assay interference.- Include detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Prioritize counter-screening for luciferase inhibition.- Analyze hit structures for known promiscuous scaffolds.
Poor Hit Confirmation - Primary hit was a statistical anomaly.- Compound instability or insolubility.- False positive from primary assay.- Always re-test from a fresh sample of the compound.- Check for compound precipitation in assay buffer.- Rely on results from the orthogonal assay for confirmation.

Conclusion

The 7-bromo-1,5-naphthyridine-4-amine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. The workflow described in this application note, centered around the robust ADP-Glo™ primary assay and supported by essential orthogonal and counter-screening validation steps, provides a comprehensive and reliable strategy for identifying and prioritizing potent and specific inhibitors from a compound library. Adherence to these detailed protocols and data analysis principles will maximize the efficiency and success of high-throughput screening campaigns in a drug discovery setting.

References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Unknown. (n.d.). ADP Glo Protocol. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Abe, N., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 51-60. [Link]

  • Karaman, M. F., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(3), 269-279. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • Knapp, B., & Gorse, D. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(Web Server issue), W518-W524. [Link]

  • Vidugiriene, J., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 9(3), 274-284. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3230. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • BioWorld. (2024). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. [Link]

  • Sygnature Discovery. (n.d.). Hit Identification. [Link]

  • Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(19), 4467. [Link]

  • Chen, J. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Pharmaceutical Design, 19(12), 2174-2185. [Link]

  • Czerwonka, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3296. [Link]

  • ResearchGate. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891. [Link]

Sources

Application Notes and Protocols: Development of Potent Aurora Kinase Inhibitors from a 7-Bromo-1,5-naphthyridin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Mitosis in Cancer Therapy with Aurora Kinase Inhibitors

The Aurora kinase family, comprising serine/threonine kinases Aurora A, B, and C, are critical regulators of mitosis.[1][2] Their functions are essential for numerous mitotic events, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2] Notably, Aurora A and B are frequently overexpressed in a wide array of human cancers, correlating with poor prognosis and making them compelling targets for anticancer drug development.[3] Inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5]

The 1,5-naphthyridine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition.[6] This document provides a detailed guide for the synthesis and biological evaluation of a potent class of Aurora kinase inhibitors derived from 7-Bromo-1,5-naphthyridin-4-amine. We will focus on the synthesis of a representative and highly potent compound, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea , and detail the protocols for assessing its biological activity.

Guiding Principles of Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective

The development of the target compound is guided by key structure-activity relationship (SAR) insights. The 1,5-naphthyridine core serves as a rigid scaffold that orients substituents into the ATP-binding pocket of the Aurora kinases.

  • The Urea Moiety: The urea linkage is a critical pharmacophore, forming key hydrogen bond interactions with the hinge region of the kinase domain, a common feature in many kinase inhibitors.[7] The cyclopropyl group on the terminal urea nitrogen is selected to occupy a hydrophobic pocket, enhancing binding affinity.

  • The 7-Aryl Substitution: The bromine atom at the 7-position of the naphthyridine ring is a versatile handle for introducing diverse aryl or heteroaryl groups via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the exploration of the solvent-exposed region of the ATP-binding site. The 1-methyl-1H-pyrazol-4-yl group has been identified as an optimal substituent, contributing to the high potency against Aurora kinases.[6]

Synthetic Workflow: From Starting Material to Final Compound

The synthesis of 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea is achieved through a multi-step process, commencing with the commercially available 7-Bromo-1,5-naphthyridin-4-amine. The key transformations are a Suzuki-Miyaura cross-coupling reaction followed by a Curtius rearrangement to construct the urea functionality.

Synthesis_Workflow A 7-Bromo-1,5-naphthyridin-4-amine B 7-Bromo-1,5-naphthyridine-4-carboxylic acid A->B Hydrolysis C 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carboxylic acid B->C Suzuki-Miyaura Coupling D 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carbonyl azide C->D Acyl Azide Formation E 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (Final Product) D->E Curtius Rearrangement & Trapping with Cyclopropylamine

Caption: Synthetic workflow for the target Aurora kinase inhibitor.

Experimental Protocols: Chemical Synthesis

Protocol 1: Synthesis of 7-Bromo-1,5-naphthyridine-4-carboxylic acid

This initial step involves the hydrolysis of the amine group of the starting material.

Materials:

  • 7-Bromo-1,5-naphthyridin-4-amine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Water

  • Sodium Hydroxide

Procedure:

  • To a stirred solution of concentrated sulfuric acid and water, cooled to 0 °C, add 7-Bromo-1,5-naphthyridin-4-amine portion-wise, maintaining the temperature below 10 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Adjust the pH of the solution to 4-5 with a concentrated sodium hydroxide solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Bromo-1,5-naphthyridine-4-carboxylic acid.

Protocol 2: Synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carboxylic acid via Suzuki-Miyaura Coupling

This key step introduces the pyrazole moiety at the 7-position of the naphthyridine core. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3]

Materials:

  • 7-Bromo-1,5-naphthyridine-4-carboxylic acid

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium Carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 7-Bromo-1,5-naphthyridine-4-carboxylic acid (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carboxylic acid.

Protocol 3: Synthesis of 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea

The final step utilizes a Curtius rearrangement. The carboxylic acid is converted to an acyl azide, which upon heating, rearranges to an isocyanate. This reactive intermediate is then trapped in situ with cyclopropylamine to form the desired urea.[5][8]

Materials:

  • 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Cyclopropylamine

Procedure:

  • To a stirred suspension of 7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridine-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.5 eq) followed by diphenylphosphoryl azide (1.2 eq) under an argon atmosphere.

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Cool the mixture to 60 °C and add cyclopropylamine (2.0 eq).

  • Stir the reaction at 60 °C for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the final product, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects

A systematic evaluation of the synthesized compounds is crucial to determine their potency as Aurora kinase inhibitors and their effects on cancer cells. This involves a combination of biochemical and cell-based assays.

Biological_Evaluation cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A ADP-Glo™ Kinase Assay B Determine IC50 values for Aurora A and Aurora B A->B C Cell Proliferation Assay (e.g., CellTiter-Glo®) F Determine GI50 in HCT116 cells C->F D Cell Cycle Analysis (Propidium Iodide Staining) G Quantify G2/M arrest and polyploidy D->G E Apoptosis Assay (Annexin V/PI Staining) H Quantify apoptotic cell population E->H

Caption: Workflow for the biological evaluation of Aurora kinase inhibitors.

Protocol 4: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the ability of the compound to inhibit the enzymatic activity of purified Aurora A and Aurora B kinases by quantifying the amount of ADP produced.[4][9][10]

Materials:

  • Recombinant human Aurora A and Aurora B kinase

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

  • Add 2 µL of a mixture containing the kinase substrate (Kemptide) and ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the respective Aurora kinase (A or B) in kinase assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value (the concentration of inhibitor required for 50% inhibition) by fitting the data to a four-parameter dose-response curve.

Protocol 5: Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines, such as the human colon carcinoma cell line HCT116.[1][11]

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[12]

  • Test compound (serial dilutions)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence to determine the number of viable cells.

  • Calculate the growth inhibition (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell proliferation.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Inhibition of Aurora kinases typically leads to defects in mitosis, resulting in a G2/M cell cycle arrest and subsequent polyploidy. This can be quantified by staining the cellular DNA with propidium iodide (PI).[4][5]

Materials:

  • HCT116 cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x and 10x GI50) for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20 °C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the population with >4N DNA content (polyploidy).

Protocol 7: Apoptosis Analysis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[13][14]

Materials:

  • HCT116 cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed HCT116 cells and treat with the test compound for 48-72 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Summary and Interpretation

The data obtained from these assays should be tabulated for clear comparison and interpretation.

Table 1: Biological Activity of 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea

AssayParameterResult
Biochemical Assay Aurora A IC5013 nM[6]
Aurora B IC50107 nM[6]
Cell-Based Assay HCT116 GI50Value to be determined
Cell Cycle Analysis % of Cells in G2/M (at 10x GI50)Value to be determined
% of Polyploid Cells (>4N)Value to be determined
Apoptosis Assay % of Apoptotic Cells (at 10x GI50)Value to be determined

Note: The IC50 values are from the cited literature.[6] Cellular assay results are representative and will be determined experimentally.

A potent Aurora kinase inhibitor is expected to have low nanomolar IC50 values in biochemical assays. This potency should translate into effective inhibition of cancer cell proliferation (low GI50). The cellular phenotype should be consistent with Aurora kinase inhibition, characterized by a significant increase in the G2/M and polyploid cell populations, followed by an induction of apoptosis.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and preclinical evaluation of potent Aurora kinase inhibitors based on the 7-substituted 1,5-naphthyridin-4-yl urea scaffold. By following these detailed methodologies, researchers can efficiently synthesize novel compounds and rigorously assess their potential as anticancer therapeutic agents. The combination of targeted synthesis based on SAR principles and a systematic biological evaluation cascade is essential for the successful development of next-generation kinase inhibitors.

References

  • Defaux, J., Antoine, M., Le Borgne, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., Gerlach, M., & Marchand, P. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as Aurora kinase inhibitors. ChemMedChem, 9(1), 217-232. [Link]

  • Girdler, F., Gascoigne, K., Eyers, P. et al. Validating Aurora B as an anti-cancer drug target. J Cell Sci 118, 5389–5392 (2005). [Link]

  • Dar, A. A., Zaika, A., Paskett, J. D., & El-Rifai, W. (2010). Aurora kinase inhibitors as anti-cancer therapy. Anticancer drugs, 21(4), 339–350. [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [Link]

  • Defaux, J., Antoine, M., Logé, C., et al. (2014). Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity against cancer cells. Bioorganic & Medicinal Chemistry Letters, 24(16), 3748-3752. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Pellacani, L., & Tardella, P. A. (2014). The Curtius Rearrangement. Organic Preparations and Procedures International, 46(3), 225-264. [Link]

  • Human colon cancer HCT-116 cells treated with increasing doses of an Aurora kinase inhibitor. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Zask, A., et al. (2009). ADP-Glo: a bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of biomolecular screening, 14(9), 1109–1118. [Link]

  • Marbeuf-Gueye, C., et al. (2008). Enhancement of radiation response by inhibition of Aurora-A kinase using siRNA or a selective Aurora kinase inhibitor PHA680632 in p53-deficient cancer cells. British journal of cancer, 98(4), 749–757. [Link]

  • Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors as anticancer molecules. Biochimica et biophysica acta, 1799(10-12), 829–839. [Link]

  • Journal of Applied Pharmaceutical Science. (2020). Antiproliferative, Pro-apoptotic, and Anti-migration Activities of Marine Sponges against HCT116 Human Colorectal Carcinoma Cells. Retrieved from [Link]

  • Bruno, I., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(10), 2886. [Link]

  • Discovery of Highly Potent and Selective Pan-Aurora Kinase Inhibitors with Enhanced in Vivo Antitumor Therapeutic Index. Journal of Medicinal Chemistry. (2014). [Link]

  • ENCODE. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [Link]-amino)-quinazolin-6-yl-Zhang-Li/d6f4b0e5d9c7f6b0b2e8c2a1c1d1a9a8f1e5c1e5)

  • A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules. (2021). [Link]

  • Malumbres, M., & Perez de Castro, I. (2014). Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. Clinical & translational oncology : official publication of the Federation of Spanish Oncology Societies and of the National Cancer Institute of Mexico, 16(5), 445–451. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 1,5-Naphthyridine Core at the 7-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and hydrogen bonding capabilities, making it an attractive framework for designing targeted therapeutics.[1][3] Functionalization of the 1,5-naphthyridine ring is crucial for modulating the pharmacological profile of these molecules. The 7-position, in particular, offers a key vector for structural elaboration to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of established and emerging methodologies for the selective functionalization of the 7-position of the 1,5-naphthyridine ring. We will delve into the mechanistic rationale behind key synthetic strategies, present detailed, field-tested protocols, and offer insights to navigate common experimental challenges.

Strategic Overview: Pathways to 7-Substituted 1,5-Naphthyridines

Direct functionalization of the C-H bond at the 7-position of the parent 1,5-naphthyridine is challenging due to the electronic nature of the ring system. Therefore, a common and highly effective strategy involves a two-step process: first, the installation of a reactive handle—typically a halogen—at the 7-position, followed by transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution to introduce diverse functionalities.

G cluster_0 Core Scaffold cluster_1 Activation Step cluster_2 Functionalization Pathways cluster_3 Diverse Products A 1,5-Naphthyridine B 7-Halo-1,5-Naphthyridine (Key Intermediate) A->B Halogenation C C-C Bond Formation (e.g., Suzuki Coupling) B->C D C-N Bond Formation (e.g., Buchwald-Hartwig) B->D E Other Transformations (SNA, C-H Activation) B->E F 7-Aryl/Alkyl Derivatives C->F G 7-Amino Derivatives D->G H 7-Alkoxy/Thio Derivatives E->H

Figure 1. General workflow for the functionalization of the 7-position of 1,5-naphthyridine.

Part 1: Synthesis of the Key Intermediate: 7-Halo-1,5-Naphthyridines

The conversion of a 1,5-naphthyridinone to a halo-1,5-naphthyridine is a cornerstone of this chemistry. The resulting halide is an excellent leaving group, paving the way for a multitude of subsequent transformations.[1] The most common methods involve treating the corresponding hydroxy-naphthyridine or naphthyridinone with halogenating agents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

Causality Behind the Choice of Reagents

The reaction of a naphthyridinone with POCl₃ proceeds via the formation of a chlorophosphate intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ion, leading to the displacement of the phosphate group and the formation of the desired chloro-naphthyridine. The driving force is the formation of the stable P-O bond in the phosphate byproduct. This method is generally high-yielding and reliable for preparing chloro- and bromo-derivatives.

Protocol 1: Synthesis of 7-Chloro-1,5-Naphthyridine from 1,5-Naphthyridin-7(8H)-one

This protocol details the conversion of a naphthyridinone to the corresponding 7-chloro derivative, a versatile building block for further functionalization.

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
1,5-Naphthyridin-7(8H)-oneC₈H₆N₂O146.151.46 g10.0
Phosphoryl ChloridePOCl₃153.3310 mL~109
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Saturated Sodium BicarbonateNaHCO₃ (aq)-~100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-naphthyridin-7(8H)-one (1.46 g, 10.0 mmol).

  • Reagent Addition: Under a nitrogen atmosphere in a fume hood, carefully add phosphoryl chloride (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solid should gradually dissolve. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 7-chloro-1,5-naphthyridine as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the 7-halo-1,5-naphthyridine in hand, palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for installing new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling the 7-halo-1,5-naphthyridine with an appropriate boronic acid or boronate ester.[4][5]

Mechanistic Considerations

The choice of palladium catalyst, ligand, and base is critical for success, especially with electron-deficient heteroaromatic halides like 7-chloro-1,5-naphthyridine.

  • Catalyst/Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond and facilitate the subsequent reductive elimination.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) (Ar = 7-Naphthyridinyl) B->C D Transmetalation (R-B(OR)₂ + Base) C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G H 7-Halo-1,5-Naphthyridine (Ar-X) H->B

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Bromo-1,5-naphthyridin-4-amine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our focus is on providing scientifically grounded, practical solutions to ensure the successful use of this compound in your research.

Compound Profile: 7-Bromo-1,5-naphthyridin-4-amine

  • IUPAC Name: 7-bromo-1,5-naphthyridin-4-amine

  • CAS Number: 1309774-12-6[1]

  • Molecular Formula: C₈H₆BrN₃

  • Structure: A planar, heterocyclic aromatic compound containing a basic amine group.

The inherent properties of this molecule—a rigid, planar aromatic core and a bromine substituent—contribute to strong crystal lattice energy. This often results in poor solubility in aqueous and some organic solvents, a common challenge for molecules in drug discovery.[2][3] However, the presence of the basic 4-amine group provides a critical handle for solubility enhancement via pH modification.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Bromo-1,5-naphthyridin-4-amine difficult to dissolve?

A1: The poor solubility stems from two primary factors:

  • High Crystal Lattice Energy: The flat, planar structure of the naphthyridine ring system allows for efficient packing in the solid state. This tight packing requires significant energy to overcome, leading to low intrinsic solubility.[2][3]

  • Hydrophobicity: The aromatic rings and the bromine atom contribute to the molecule's overall hydrophobicity, making it less favorable to interact with polar solvents like water.

Q2: What are the recommended starting solvents for this compound?

A2: For initial experiments, polar aprotic solvents are the most effective choice for dissolving 7-Bromo-1,5-naphthyridin-4-amine. These solvents disrupt the crystal lattice forces without engaging in strong, specific interactions that could hinder reactivity in subsequent steps.

SolventAbbreviationBoiling Point (°C)Notes
Dimethyl SulfoxideDMSO189Excellent solubilizing power; use anhydrous for moisture-sensitive reactions.
DimethylformamideDMF153Good alternative to DMSO; ensure high purity.
N-Methyl-2-pyrrolidoneNMP202Higher boiling point, useful for reactions requiring more heat.

Note: Always start with a small amount of compound and solvent to test solubility before scaling up.

Q3: How can I dissolve this compound in an aqueous buffer for biological assays?

A3: Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) will likely fail. The most effective strategy is pH-dependent solubilization .[4][5] The 4-amine group on the naphthyridine ring is basic and can be protonated in an acidic environment. This protonated form carries a positive charge, which dramatically increases its interaction with polar water molecules and enhances aqueous solubility.[6][7]

Troubleshooting Guides & Experimental Protocols

Protocol 1: pH-Modification for Aqueous Solubility

This protocol details the most reliable method for preparing an aqueous stock solution. The principle is to first dissolve the compound in a minimal amount of acid to protonate the basic amine, creating a soluble salt in situ, and then diluting it with the desired buffer.

Materials:

  • 7-Bromo-1,5-naphthyridin-4-amine

  • 1N Hydrochloric Acid (HCl)

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of 7-Bromo-1,5-naphthyridin-4-amine into a sterile microcentrifuge tube.

  • Initial Acidification: Add a small volume of 1N HCl dropwise while vortexing. Start with 1-2 molar equivalents relative to your compound. The goal is to create a slurry.

  • Dissolution: Continue to add 1N HCl dropwise until the solid completely dissolves. Gentle warming (37°C) or brief sonication can assist, but often is not necessary. The solution should become clear.

  • Buffering and Dilution: Once fully dissolved, add your target aqueous buffer to reach the final desired concentration. The pH of the final solution will be acidic.

  • pH Adjustment (Optional & Critical): If your experiment requires a specific pH (e.g., pH 7.4), you must slowly add a base (e.g., 1N NaOH) dropwise while vigorously vortexing. Crucially, watch for any signs of precipitation. As the pH rises, the compound will deprotonate and its solubility will decrease. The pH at which precipitation occurs is the limit for that concentration.

  • Verification: Always visually inspect the final solution for clarity before use. If any precipitate is observed, the solution is supersaturated and cannot be used reliably.

Causality Explanation: The Henderson-Hasselbalch equation provides the theoretical basis for this method.[8][9][10] By lowering the pH well below the pKa of the 4-amine's conjugate acid, we shift the equilibrium almost entirely to the protonated (R-NH₃⁺), water-soluble form.

Diagram: Mechanism of pH-Dependent Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Protonated R-NH₃⁺ (Protonated Form) Soluble in Water Neutral R-NH₂ (Neutral Form) Poorly Soluble Protonated->Neutral - H⁺ Neutral->Protonated + H⁺ caption Equilibrium of 7-Bromo-1,5-naphthyridin-4-amine in aqueous solution.

Caption: pH shifts the equilibrium between the insoluble neutral form and the soluble protonated form.

Protocol 2: Using Co-solvents for Organic Reactions or Stock Solutions

For applications requiring high concentrations or when pH modification is not suitable, a co-solvent system can be effective.[11][12] Co-solvents work by reducing the polarity of the primary solvent (like water), making it more hospitable to a hydrophobic solute.[13]

Recommended Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the 7-Bromo-1,5-naphthyridin-4-amine in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO).

  • Co-solvent Addition: To this solution, add the desired co-solvent (e.g., PEG400).

  • Aqueous Dilution: Slowly add the aqueous buffer to the organic mixture dropwise while vortexing vigorously. Do not add the organic solution to the buffer, as this can cause the compound to precipitate out immediately.

  • Observe for Clarity: Monitor the solution for any signs of cloudiness or precipitation. The ratio of organic solvent/co-solvent to aqueous buffer is critical and must be determined empirically. A common starting point for a final solution is 5-10% organic solvent.

Troubleshooting Workflow

This diagram outlines the logical progression for tackling solubility issues.

G Start Start: Compound won't dissolve IsAqueous Is the target solvent aqueous? Start->IsAqueous TryOrganic Try strong polar aprotic solvents: 1. DMSO 2. DMF 3. NMP IsAqueous->TryOrganic No TryAcid Use pH Modification: Dissolve in 1N HCl first (See Protocol 1) IsAqueous->TryAcid Yes CheckClarity1 Is it soluble? TryOrganic->CheckClarity1 CheckClarity2 Is it soluble? TryAcid->CheckClarity2 Success Success! Proceed with experiment. CheckClarity1->Success Yes TryCosolvent Advanced Strategy: Try a Co-solvent System (See Protocol 2) CheckClarity1->TryCosolvent No CheckClarity2->Success Yes CheckClarity2->TryCosolvent No ContactSupport Contact Technical Support for further analysis (e.g., salt screening) TryCosolvent->ContactSupport

Caption: A step-by-step decision tree for troubleshooting solubility.

References
  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Co-solvent: Significance and symbolism . ScienceDirect. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds . Pion Inc. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . LinkedIn. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? . Diplomata Comercial. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . National Center for Biotechnology Information (NCBI). [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . ACS Publications. [Link]

  • pKa Data Compiled by R. Williams . [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs . ResearchGate. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility . PubMed. [Link]

  • Improving solubility via structural modification . ResearchGate. [Link]

  • Learn Amines In Pharmaceuticals - Interactive Tutorial . AnyLearn. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility . ResearchGate. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship . PubMed. [Link]

  • (PDF) Study of pH-dependent drugs solubility in water . ResearchGate. [Link]

  • an introduction to amines . Chemguide. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines . University of the Pacific. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . MDPI. [Link]

  • 1,5-Naphthyridine . PubChem. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties . Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Purification of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-1,5-naphthyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar heterocyclic compounds. The unique structure of this molecule—featuring a basic amine, a bromine atom, and a polar naphthyridine core—presents specific challenges that require tailored purification strategies. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter after synthesizing 7-Bromo-1,5-naphthyridin-4-amine?

A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses of substituted naphthyridines, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: For instance, if the synthesis involves a nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor like 4,7-dibromo-1,5-naphthyridine, residual starting material may be present.

  • Isomeric Byproducts: If the precursor has multiple reactive sites, you might form regioisomers. For example, amination of a precursor could potentially yield other amino-naphthyridine isomers depending on the reaction conditions.

  • Over-reacted or Side-Products: In reactions involving strong bases or organometallics, side-reactions with the naphthyridine ring or the bromo-substituent can occur.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or reagents can contaminate the crude product.[1]

Q2: Which purification method should I try first: column chromatography or recrystallization?

A2: Your first choice depends on the physical state and initial purity of your crude product.

  • If your crude product is a solid with >85% purity (estimated by NMR or LCMS): Recrystallization is often the most efficient method for removing minor impurities and can yield highly pure crystalline material. It is also highly scalable.

  • If your product is an oil or a solid with significant impurities (<85% purity): Flash column chromatography is the preferred starting point.[2] It is a versatile technique for separating compounds with different polarities, which is typical for a crude reaction mixture.[3]

Q3: My compound streaks severely on a standard silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase. The 4-amino group on your naphthyridine is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor separation, broad peaks, and often, irreversible adsorption to the column, resulting in low recovery.

To resolve this, you must neutralize these acidic sites by adding a small amount of a competitive base to your mobile phase. A common and effective solution is to add 0.5-2% triethylamine (Et₃N) or a similar volatile base like ammonium hydroxide to the eluent.[4]

Q4: I am struggling to find a good single solvent for recrystallization. What should I do?

A4: It is common for compounds like this, with mixed polarity characteristics, to be either too soluble or poorly soluble in common single solvents. A two-solvent system is an excellent alternative.[5]

  • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Ethyl Acetate) at an elevated temperature.

  • Slowly add a "bad" or "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Pentane, or Water) dropwise until you observe persistent cloudiness (the saturation point).

  • Gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Recovery from Silica Gel Column The basic amine is irreversibly binding to the acidic silica gel.1. Use a Modified Eluent: Always run the column with an eluent containing a basic additive like 1% triethylamine (Et₃N).[4] 2. Deactivate the Silica: Prepare a slurry of the silica gel in your starting eluent (containing Et₃N) and let it sit for 15-20 minutes before packing the column. This pre-treats the acidic sites. 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is becoming supersaturated too quickly.1. Lower the Temperature: Add the anti-solvent at a lower temperature. 2. Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help. 3. Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to initiate crystallization. 4. Change Solvents: Select a solvent system with a lower boiling point.
Co-elution of Product and a Key Impurity The impurity has a very similar polarity (Rf value) to the product. This is common with isomeric impurities.1. Shallow Gradient: Use a very slow, shallow gradient during column chromatography (e.g., increasing from 20% to 40% Ethyl Acetate in Hexanes over many column volumes). 2. Change Solvent System: Alter the nature of the mobile phase to exploit different intermolecular interactions. For example, switch from an Ethyl Acetate/Hexanes system to a Dichloromethane/Methanol system.[2] 3. Preparative HPLC: For small scales or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase, may be necessary.
Product is an Amorphous Solid or Oil, Resisting All Purification Attempts The molecule struggles to form a stable crystal lattice, possibly due to conformational flexibility or persistent minor impurities that inhibit crystallization.1. Salt Formation: Convert the amine into a salt.[5] Reacting the free base with an acid like hydrochloric acid (HCl in ether or dioxane) or p-toluenesulfonic acid (TsOH) will form the corresponding salt. Salts are often highly crystalline and can be easily purified by recrystallization. 2. Neutralization: After purification, the salt can be neutralized back to the free base by partitioning between an organic solvent (like EtOAc or DCM) and an aqueous base (like sat. NaHCO₃ or dil. NaOH).

Experimental Protocols & Workflows

Workflow 1: Purification Method Selection

This decision tree guides the initial choice of purification strategy based on the characteristics of the crude material.

start Crude 7-Bromo-1,5-naphthyridin-4-amine purity_check Assess Crude Purity & State (NMR, LCMS, Visual) start->purity_check is_solid Is it a solid with >85% purity? purity_check->is_solid Solid is_oil Is it an oil or <85% purity? purity_check->is_oil Oil / Impure Solid recrystallize Attempt Recrystallization is_solid->recrystallize column Perform Flash Column Chromatography is_oil->column success Pure Product recrystallize->success Success failure Purification Failed recrystallize->failure Failure (e.g., oils out) column->success Success column->failure Failure (e.g., co-elution) troubleshoot Consult Troubleshooting Guide failure->troubleshoot

Caption: Decision tree for selecting an initial purification method.

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is designed to purify the title compound while mitigating issues of streaking and low recovery on silica gel.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small sample of your crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
  • Spot on a silica gel TLC plate.
  • Develop the plate in a series of solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Pentane) and a polar solvent (EtOAc).
  • Crucially, prepare a second set of identical eluents that also contain 1% triethylamine (Et₃N).
  • Compare the TLCs. Choose the solvent system with Et₃N that gives an Rf value for your product of approximately 0.2-0.35.

2. Column Packing:

  • Select an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude material weight).
  • Prepare a slurry of silica gel in your chosen starting eluent (e.g., 20% EtOAc/Hexanes + 1% Et₃N).
  • Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable bed of silica.

3. Sample Loading:

  • Dissolve your crude material in a minimal amount of DCM.
  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude) to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.
  • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with your starting solvent system, applying gentle air pressure.
  • Collect fractions and monitor the elution process by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (a "gradient") to elute your compound.
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow 2: Troubleshooting Column Chromatography

This diagram outlines the steps to take when encountering common problems during column chromatography of basic amines.

start Problem Encountered During Silica Gel Chromatography problem_id Identify Problem start->problem_id streaking Streaking / Tailing on TLC problem_id->streaking Streaking low_recovery Low Mass Recovery problem_id->low_recovery Low Recovery coelution Co-elution with Impurity problem_id->coelution Co-elution add_base Add 1% Et3N or NH4OH to Mobile Phase streaking->add_base low_recovery->add_base check_polarity Is Eluent Too Weak? (Product stuck at baseline) low_recovery->check_polarity change_solvent Try Different Solvent System (e.g., DCM/MeOH vs EtOAc/Hex) coelution->change_solvent shallow_gradient Use a Slower, Shallower Gradient coelution->shallow_gradient solution_streaking Streaking Resolved add_base->solution_streaking alt_stationary Consider Alternative Stationary Phase (Alumina, Reverse Phase) add_base->alt_stationary If problem persists solution_recovery Recovery Improved check_polarity->solution_recovery Increase Polarity solution_separation Separation Achieved change_solvent->solution_separation change_solvent->alt_stationary If still co-eluting shallow_gradient->solution_separation

Caption: A logical workflow for troubleshooting common chromatography issues.

References
  • Organic Syntheses. Org. Synth. 2021, 98, 463-481. [Link]

  • Columbia University. Column chromatography. [Link]

  • Aparicio, D. et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020. [Link]

  • RSC Advances. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Brem Method. MCAT Organic Chemistry: Column Chromatography. YouTube, 2023. [Link]

  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • Reddit. Chromotography with free amines?. [Link]

  • Professor Dave Explains. Performing Column Chromatography. YouTube, 2023. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • El-Kashef, H. et al. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement. Molecules, 2022. [Link]

  • ResearchGate. Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[6][7]naphthyridine-3-carboxylic Acid Benzylamide. [Link]

  • Cytiva. Protein purification troubleshooting guide. [Link]

  • ResearchGate. Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). [Link]

  • Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion. [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1,5-naphthyridin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,5-naphthyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The synthesis of specifically substituted analogues like 7-Bromo-1,5-naphthyridin-4-amine, however, presents unique challenges related to regioselectivity and competing side reactions.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer validated protocols to ensure the integrity and success of your synthesis.

Overview of Primary Synthetic Strategies

The successful synthesis of 7-Bromo-1,5-naphthyridin-4-amine hinges on the controlled and selective introduction of the amino group onto a pre-brominated 1,5-naphthyridine core. Two principal strategies are commonly employed, each with its own set of potential side reactions that must be managed.

cluster_0 Route A: Selective Amination cluster_1 Route B: Halogen Exchange & Amination A1 4,7-Dibromo- 1,5-naphthyridine A2 7-Bromo-1,5-naphthyridin- 4-amine (Target) A1->A2 Selective Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination B1 7-Bromo-4-hydroxy- 1,5-naphthyridine B2 7-Bromo-4-chloro- 1,5-naphthyridine B1->B2 Chlorination (e.g., POCl₃) B3 7-Bromo-1,5-naphthyridin- 4-amine (Target) B2->B3 Nucleophilic Amination reagents 4,7-Dibromo-1,5-naphthyridine + Amine Source path_favored Attack at C4 (More Electron Deficient) k₁ (fast) 7-Bromo-1,5-naphthyridin-4-amine (Desired Product) reagents->path_favored Favored Pathway (Lower Temp.) path_disfavored Attack at C7 (Less Electron Deficient) k₂ (slow) 4-Bromo-1,5-naphthyridin-7-amine (Isomeric Impurity) reagents->path_disfavored Disfavored Pathway (Higher Temp.)

Caption: Competing amination pathways on the 4,7-dibromo-1,5-naphthyridine core.

Troubleshooting Table: Improving Regioselectivity

ParameterSub-optimal ConditionRecommended AdjustmentRationale
Temperature > 120 °CStart at 80-100 °C and monitorMaximizes the kinetic preference for C4 substitution.
Base (SNAr) Strong, non-hindered (e.g., NaH)Hindered base (e.g., K₂CO₃, Cs₂CO₃)Modulates nucleophilicity and reduces side reactions. [1]
Ligand (Buchwald) Small, less electron-rich (e.g., PPh₃)Bulky, electron-rich (e.g., XantPhos, SPhos)Promotes efficient reductive elimination and can enhance steric selectivity. [3][4]
Solvent Highly polar aprotic (e.g., DMSO, DMF)Less polar (e.g., Toluene, Dioxane)Can temper reactivity and improve selectivity in some systems.
Issue 2: Di-Substituted and Dehalogenated Byproducts

Question: I am observing significant formation of 4,7-diamino-1,5-naphthyridine and/or the hydrodehalogenated product (1,5-naphthyridin-4-amine). How can these side reactions be minimized?

Answer: These two side reactions stem from different mechanistic pathways but are often exacerbated by similar conditions: overly reactive catalyst systems, prolonged reaction times, or high temperatures.

A. Over-Amination (Di-substitution): The mono-aminated product, 7-Bromo-1,5-naphthyridin-4-amine, can itself act as a substrate for a second amination reaction at the C7 position, especially if the reaction conditions are forcing.

  • Solution:

    • Stoichiometry Control: Use a slight excess, but not a large one, of the amine source (typically 1.1-1.5 equivalents).

    • Controlled Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the subsequent reaction of the product.

B. Hydrodehalogenation: This is a notorious side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. [3]It occurs when the aryl-palladium intermediate reacts with a hydride source in the system instead of the intended nucleophile, leading to the replacement of the halogen with a hydrogen atom.

  • Causes & Solutions:

    • β-Hydride Elimination: A common pathway involves the palladium-amido complex undergoing β-hydride elimination if the amine has β-hydrogens, followed by reductive elimination of the hydrodehalogenated arene. [3] 2. Base and Solvent: The choice of base is critical. Bases like sodium tert-butoxide are effective but can sometimes promote side reactions. Ensure solvents and reagents are anhydrous, as water can be a proton source.

    • Ligand Choice: Using bulky bi- or monodentate phosphine ligands can create a steric shield around the metal center, which disfavors the transition state required for β-hydride elimination and promotes the desired C-N reductive elimination.

cluster_main Desired Buchwald-Hartwig Cycle cluster_side Hydrodehalogenation Side Reaction start Ar-Pd(II)-Br Complex amide Ar-Pd(II)-NR₂ Complex start->amide Amine Binding product Product: Ar-NR₂ amide->product Reductive Elimination (Product Forming Step) b_elim β-Hydride Elimination amide->b_elim pd0 Pd(0) side_product Side Product: Ar-H b_elim->side_product Reductive Elimination

Caption: Competing pathways in Buchwald-Hartwig amination leading to product vs. side product.

Validated Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagents.

Protocol 1: Selective Mono-Amination of 4,7-Dibromo-1,5-naphthyridine

This protocol prioritizes regioselectivity for the C4 position using a controlled Buchwald-Hartwig amination.

Materials:

  • 4,7-Dibromo-1,5-naphthyridine

  • Ammonia (0.5 M solution in 1,4-dioxane) or Benzophenone imine (as an ammonia equivalent)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,7-dibromo-1,5-naphthyridine (1.0 eq), XantPhos (0.04 eq), and Sodium tert-butoxide (2.2 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene, followed by the ammonia solution (1.5 eq).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) in a small amount of anhydrous toluene and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure 7-Bromo-1,5-naphthyridin-4-amine.

Protocol 2: Synthesis via 7-Bromo-4-chloro-1,5-naphthyridine (Route B)

This two-step protocol is an excellent alternative if selectivity issues persist with the dibromo starting material.

Step A: Chlorination of 7-Bromo-4-hydroxy-1,5-naphthyridine

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-bromo-4-hydroxy-1,5-naphthyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Carefully add a catalytic amount of DMF (N,N-Dimethylformamide).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until the starting material is fully consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is ~7-8.

  • The solid precipitate (7-bromo-4-chloro-1,5-naphthyridine) is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often pure enough for the next step. [1][2] Step B: Amination of 7-Bromo-4-chloro-1,5-naphthyridine

  • In a sealed tube, dissolve 7-bromo-4-chloro-1,5-naphthyridine (1.0 eq) in 1,4-dioxane.

  • Add aqueous ammonia (28-30%, 10-20 eq).

  • Seal the tube and heat to 140 °C for 12-18 hours. The high reactivity of the 4-chloro position allows for a direct SNAr without a palladium catalyst. [2]4. Cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography as described in Protocol 1.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. (While not directly cited, this is the foundational work). A general overview can be found at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Provides context on ligand effects).
  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,5-naphthyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic building block. The unique electronic and structural properties of aminonaphthyridines can lead to unexpected challenges, including catalyst inhibition and low yields.[1][2][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning a Suzuki coupling with 7-Bromo-1,5-naphthyridin-4-amine.

Q1: What makes the Suzuki coupling of 7-Bromo-1,5-naphthyridin-4-amine challenging?

A: The primary challenges stem from the substrate's inherent properties:

  • Catalyst Inhibition/Deactivation: The 1,5-naphthyridine core contains two nitrogen atoms with lone pairs of electrons. These, along with the 4-amino group, are Lewis basic and can coordinate strongly to the palladium catalyst center.[1][2][3] This coordination can inhibit catalytic activity or deactivate the catalyst altogether, preventing the reaction from proceeding.[1][3][4][5]

  • Electronic Effects: The naphthyridine ring is an electron-deficient system. While this can sometimes facilitate the initial oxidative addition step with the C-Br bond, the overall electronic balance is crucial and can complicate other steps in the catalytic cycle.[6]

  • Solubility: Naphthyridine derivatives, especially those with amino groups, can have poor solubility in common aprotic organic solvents, potentially slowing reaction kinetics.[1][7]

Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?

A: For N-heterocyclic substrates, particularly those with potentially coordinating groups like an amine, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2][8] A more robust system is required.

  • Recommended Starting Point: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich phosphine ligand is highly recommended. Buchwald-type ligands such as SPhos or XPhos are excellent choices as they promote rapid oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways.[9][10]

  • Rationale: Bulky ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the naphthyridine nitrogen atoms.[4][11][12] Their electron-rich nature increases the electron density on the palladium, facilitating the crucial (and often rate-limiting) oxidative addition step into the C-Br bond.[4][13][14]

Q3: How do I choose the right base and solvent?

A: The base and solvent are critical and highly interdependent.[1] The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[15][16]

  • Bases: A moderately strong inorganic base is often the best choice. Potassium phosphate (K₃PO₄) is an excellent and versatile option for challenging couplings.[17][18] Cesium carbonate (Cs₂CO₃) can also be effective, particularly if solubility is an issue.[19][20] Avoid strong organic amine bases, as they can compete with the substrate for catalyst coordination.

  • Solvents: Anhydrous, aprotic polar solvents are preferred. 1,4-Dioxane , Toluene , or THF , often with a small amount of water (e.g., 10:1 organic solvent to water), are standard choices.[2][21][22] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[6] However, excessive water can promote undesired side reactions like protodeboronation.[11][23]

Q4: Why is rigorous degassing of the reaction mixture so important?

A: Oxygen is detrimental to the Suzuki coupling catalytic cycle. The active catalyst is a Palladium(0) species, which is highly susceptible to oxidation. Dissolved oxygen in the solvent can oxidize Pd(0) to Pd(II), removing it from the catalytic cycle and leading to catalyst death.[24] Oxygen can also promote the unwanted homocoupling of the boronic acid reagent.[17][24][25] Therefore, thoroughly degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is absolutely critical for success.[2][25]

Troubleshooting Guide

This guide provides a systematic, question-driven approach to resolving common issues observed during or after the experiment.

Issue 1: Low or no conversion of 7-Bromo-1,5-naphthyridin-4-amine.

  • Question: Did the reaction mixture turn black or form a precipitate immediately after adding the catalyst?

    • Analysis: This often indicates rapid catalyst decomposition to palladium black, a common sign of catalyst deactivation.[6] The amino and naphthyridine nitrogens on your substrate are likely poisoning the catalyst.

    • Solution:

      • Switch to a More Robust Ligand: If you are using a simple ligand like PPh₃, switch to a bulky biarylphosphine ligand (e.g., SPhos, XPhos, or CataCXium A).[20] These ligands provide steric shielding for the palladium center.

      • Use a Precatalyst: Buchwald G3 or G4 precatalysts are designed for slow, controlled release of the active Pd(0) catalyst, which can minimize deactivation at the start of the reaction.[17]

      • Lower the Temperature Initially: Start the reaction at a lower temperature (e.g., 60 °C) for the first 30-60 minutes to allow the catalytic cycle to initiate before ramping up to the target temperature (e.g., 90-100 °C).

  • Question: Is your base strong enough and soluble?

    • Analysis: If the transmetalation step is too slow, the reaction will stall. Weaker bases like sodium bicarbonate (NaHCO₃) may not be sufficient to activate the boronic acid effectively.

    • Solution: Switch to a stronger, more effective base like K₃PO₄ or Cs₂CO₃ .[18] Ensure the base is finely powdered to maximize surface area and solubility. Grinding the base before use can significantly improve reproducibility.[6]

  • Question: Could the reaction be stalled due to low temperature?

    • Analysis: The C-Br bond on an electron-deficient ring is generally reactive, but challenging substrates can require more thermal energy to overcome activation barriers.

    • Solution: If using a lower-boiling solvent like THF, consider switching to a higher-boiling one like dioxane or toluene and increasing the reaction temperature to 90-110 °C.[19][22] Microwave heating can also be a powerful tool for accelerating difficult couplings.[19][22]

Issue 2: Significant formation of a de-brominated byproduct (1,5-naphthyridin-4-amine).

  • Question: Are you observing a byproduct with a mass of (M-Br+H)?

    • Analysis: This is the result of protodehalogenation , where the bromine atom is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction, but it is less common than protodeboronation.

    • Solution:

      • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents.

      • Check Base Purity: Some bases can contain impurities that act as hydride sources. Use a high-purity base.

Issue 3: Significant formation of boronic acid-derived byproducts (homocoupling and/or protodeboronation).

  • Question: Are you observing a biaryl byproduct derived from your boronic acid or the corresponding arene?

    • Analysis: These are two of the most common side reactions in Suzuki couplings.[2][23][26]

      • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or excess Pd(II) species.[9][17][24][25]

      • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[11][12][23][27] This is a major decomposition pathway for many boronic acids, especially under basic conditions.[11][12]

    • Solution:

      • Strictly Anaerobic Conditions: This is the most critical step to prevent homocoupling. Ensure your degassing procedure is thorough (e.g., three freeze-pump-thaw cycles or vigorous sparging with argon for 20-30 minutes).[24][25]

      • Use a Pd(0) Source or Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to Pd(0). This reduction can sometimes proceed via homocoupling of the boronic acid.[17] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can mitigate this.

      • Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[22][23][27] They act as a "slow-release" source of the active boron species, keeping its concentration low and minimizing side reactions.[23]

      • Optimize Water Content: While a small amount of water is often beneficial, too much can accelerate protodeboronation. Try reducing the amount of water or running the reaction under completely anhydrous conditions with a base like K₃PO₄.

Visualized Reaction and Troubleshooting Workflows
The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the reaction mechanism. Understanding this cycle is fundamental to effective troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_RX Oxidative Addition (+ Ar-X) ArAr Ar-Ar' PdII_R_Base Ar-Pd(II)L₂-Base PdII_RX->PdII_R_Base Ligand Exchange (+ Base) PdII_R_1 PdII_R_1 PdII_R_Base->PdII_R_1 Transmetalation (+ Ar'-B(OH)₂) PdII_R_R1 Ar-Pd(II)L₂-Ar' PdII_R_R1->Pd0 Reductive Elimination (- Ar-Ar') ArX Ar-X (7-Bromo-1,5-naphthyridin-4-amine) ArX->PdII_RX ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->PdII_R_Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Follow this flowchart to diagnose and solve common experimental failures.

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Optimized Starting Protocol

This protocol provides a robust starting point for the coupling of 7-Bromo-1,5-naphthyridin-4-amine. It is intended for a small-scale (e.g., 0.25 mmol) test reaction.

Materials:

  • 7-Bromo-1,5-naphthyridin-4-amine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous (to make 0.1 M solution)

  • Water, degassed (1/10th volume of dioxane)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 7-Bromo-1,5-naphthyridin-4-amine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the required volume of anhydrous 1,4-dioxane.

  • Seal the reaction vial with a septum cap. Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Using a syringe, add the catalyst/ligand solution to the reaction vial, followed by the degassed water.

  • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress periodically by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Parameter Summary
ParameterRecommended Starting PointRationale & Alternatives
Palladium Source Pd(OAc)₂ (2 mol%)Provides active Pd(0) in situ. Alternatives: Pd₂(dba)₃, PdCl₂(dppf).[17]
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to prevent catalyst inhibition and speed up reaction. Alternatives: XPhos, RuPhos.[9][10]
Base K₃PO₄ (3 equiv)Strong, effective base for activating boronic acids in challenging couplings. Alternative: Cs₂CO₃.[18]
Solvent 1,4-Dioxane / H₂O (10:1)High-boiling aprotic solvent. Water aids base solubility. Alternatives: Toluene, 2-MeTHF.[2][20][21]
Temperature 100 °CProvides sufficient thermal energy for catalyst turnover. Range: 80-110 °C.
Atmosphere Inert (Argon or Nitrogen)CRITICAL: Prevents oxidation of Pd(0) catalyst and minimizes homocoupling.[24][25]
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • St. Jean, D. J., Jr., & Poon, D. J. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8032–8040. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753–757. Available from: [Link]

  • Cheong, J. Y., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available from: [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15974–15989. Available from: [Link]

  • Cheong, J. Y., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • St. Jean, D. J., Jr., & Poon, D. J. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]

  • Dreher, S. D., et al. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 10(1), 113–116. Available from: [Link]

  • Bugarin, A., & Jones, K. D. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 74(15), 5364–5373. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Dreher, S. D., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 6(9), 5063–5068. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16489. Available from: [Link]

  • Li, Y., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(10), 12058–12071. Available from: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. Available from: [Link]

  • Al-Zoubi, R. M. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491–3501. Available from: [Link]

  • ResearchGate. (2020). Optimization of the reaction conditions for Suzuki coupling reaction.. Available from: [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

  • Li, Y., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. Available from: [Link]

  • MacMillan, S. N., & Tilley, T. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2261–2270. Available from: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available from: [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4992. Available from: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]

  • Kumar, A., et al. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. Available from: [Link]

  • MSU chemistry. Amine Reactivity. Available from: [Link]

  • PubChem. 2-Bromo-1,5-naphthyridin-4-amine. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Reactivity of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1,5-naphthyridin-4-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with the poor reactivity of this heterocyclic compound in palladium-catalyzed cross-coupling reactions. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your research objectives.

I. Understanding the Challenge: Why is 7-Bromo-1,5-naphthyridin-4-amine's Reactivity Poor?

Before diving into troubleshooting, it's crucial to understand the underlying chemical principles governing the reactivity of 7-Bromo-1,5-naphthyridin-4-amine. Its sluggishness in common cross-coupling reactions stems from a combination of electronic and structural factors.

Q1: What are the primary reasons for the low reactivity of 7-Bromo-1,5-naphthyridin-4-amine in cross-coupling reactions?

A1: The diminished reactivity is multifactorial, primarily due to:

  • Electronic Effects: The 1,5-naphthyridine ring is an electron-deficient system due to the presence of two nitrogen atoms. These nitrogen atoms exert an electron-withdrawing effect, which deactivates the C-Br bond towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[1]

  • Catalyst Inhibition: The nitrogen atoms in the naphthyridine ring, particularly the N1 and N5 atoms, can act as Lewis bases and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive catalyst species, thereby slowing down or halting the reaction.[1]

  • Substrate-Related Side Reactions: The amine group can also interact with the catalyst or reagents, leading to undesired side reactions.

Below is a diagram illustrating the key factors that contribute to the poor reactivity of this molecule.

G cluster_molecule 7-Bromo-1,5-naphthyridin-4-amine cluster_factors Factors Contributing to Poor Reactivity mol C₈H₆BrN₃ electronics Electron-Deficient Naphthyridine Ring mol->electronics Electron-withdrawing effect deactivates C-Br bond inhibition Catalyst Inhibition by Ring Nitrogens (N1, N5) mol->inhibition Coordination to Pd center forms inactive species side_reactions Amine Group Interactions mol->side_reactions Potential for undesired side reactions

Caption: Key factors influencing the low reactivity of 7-Bromo-1,5-naphthyridin-4-amine.

II. Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides a question-and-answer-based troubleshooting guide for specific palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][3][4] However, its application to 7-Bromo-1,5-naphthyridin-4-amine can be challenging.

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with 7-Bromo-1,5-naphthyridin-4-amine. What should I try?

A2: Low conversion in Suzuki couplings with this substrate is a common issue. Here are several strategies to improve your reaction outcome:

1. Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Recommended Starting Point: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as Pd(dppf)Cl₂ with a bulky, electron-rich phosphine ligand is a good starting point.

  • Advanced Ligands: Consider screening advanced biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which have demonstrated success with challenging substrates.[5]

2. Base and Solvent Optimization: The base and solvent system plays a crucial role in the efficiency of the Suzuki coupling.[3]

  • Bases: While common bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ may be necessary to facilitate the transmetalation step with less reactive boronic acids.[5]

  • Solvents: Aprotic polar solvents like dioxane, THF, or a mixture of toluene and water are frequently used. The presence of water can be critical for the dissolution of the base and for facilitating the catalytic cycle.[5][7]

3. Reaction Temperature and Time: Due to the low reactivity of the substrate, higher reaction temperatures and longer reaction times may be necessary.

  • Temperature: Consider increasing the reaction temperature to 100-120 °C. Microwave-assisted synthesis can also be a valuable tool to accelerate slow reactions.

  • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid potential product decomposition at elevated temperatures.

Workflow for Optimizing Suzuki-Miyaura Coupling

G start Low Conversion in Suzuki Coupling catalyst Screen Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂/XPhos) start->catalyst base_solvent Optimize Base/Solvent (e.g., K₃PO₄ in Dioxane/H₂O) catalyst->base_solvent If still low conversion temp_time Increase Temperature/Time (e.g., 110°C, 24h or Microwave) base_solvent->temp_time If still low conversion success Successful Coupling temp_time->success Improved Yield failure Re-evaluate Strategy temp_time->failure No Improvement

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium(II) precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition.
Base K₃PO₄ (2-3 equivalents)Stronger base often required for challenging substrates.
Solvent Dioxane/H₂O (4:1)Aprotic polar solvent system that facilitates the reaction.
Temperature 100-110 °CHigher temperature to overcome the activation energy barrier.
B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9] When working with 7-Bromo-1,5-naphthyridin-4-amine, specific considerations are necessary.

Q3: My Buchwald-Hartwig amination reaction is not proceeding. What are the likely causes and how can I fix it?

A3: The challenges in Buchwald-Hartwig amination of this substrate are similar to those in Suzuki coupling, with the added complexity of the amine coupling partner.

1. Ligand Selection is Critical: For amination of electron-deficient heteroaryl halides, the choice of ligand is even more critical than in C-C couplings.[10]

  • Recommended Ligands: Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often necessary to achieve good yields.[1] These ligands facilitate both the oxidative addition and the reductive elimination steps.[11]

2. Strong, Non-Nucleophilic Bases are Key: The choice of base is crucial to deprotonate the amine without competing in nucleophilic attack.

  • Common Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[5]

3. Anhydrous and Inert Conditions: These reactions are often sensitive to air and moisture.

  • Reaction Setup: Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous.[12]

Experimental Protocol: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add 7-Bromo-1,5-naphthyridin-4-amine (1 equiv.), the desired amine coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[13][14][15]

Q4: I am attempting a Sonogashira coupling and observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with challenging substrates.

1. Copper-Free Conditions: The copper co-catalyst is often responsible for promoting Glaser coupling.[16] Performing the reaction under copper-free conditions can significantly reduce this side reaction.

  • Catalyst System: Use a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the absence of a copper salt.[14]

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[5]

2. Control of Reaction Conditions: Careful control of the reaction parameters can also suppress homocoupling.

  • Slow Addition: Slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling pathway.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxygen can promote the oxidative homocoupling of the alkyne.[14]

Catalytic Cycle of Sonogashira Coupling

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)-X(L)₂ oxidative_addition->pd_complex1 transmetalation Transmetalation (with Cu-acetylide) pd_complex1->transmetalation pd_complex2 R-Pd(II)-C≡CR'(L)₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product

Caption: The catalytic cycle of the Sonogashira coupling reaction.

III. Frequently Asked Questions (FAQs)

Q5: Are there any alternative coupling strategies for functionalizing 7-Bromo-1,5-naphthyridin-4-amine?

A5: Yes, if palladium-catalyzed methods prove to be consistently problematic, you might consider other cross-coupling methodologies. For instance, copper-catalyzed Ullmann-type reactions could be an alternative for C-N and C-O bond formation, although they often require higher temperatures.[17]

Q6: Can I use microwave irradiation to improve the reaction yields and times?

A6: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating slow reactions and improving yields, particularly for challenging substrates like this one.[1] The rapid and efficient heating can help overcome the high activation barriers associated with the oxidative addition step. However, it is important to screen conditions carefully, as the high temperatures can also lead to substrate or product decomposition.

Q7: How do I know if my catalyst is being poisoned?

A7: Catalyst poisoning can manifest as a reaction that starts but then stalls before completion. You might observe the formation of some product, but the reaction will not proceed to full conversion even with extended reaction times. If you suspect catalyst poisoning, increasing the catalyst loading or using a more robust ligand can sometimes overcome the issue.

IV. References

  • Gellibert, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]

  • Wouters, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

  • Walraven, H. G. M., et al. (1976). Synthesis of 1,5‐ and l,7‐naphthyridin‐4(1H)‐ones. Recueil des Travaux Chimiques des Pays-Bas, 95(9), 220–223. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Dziedzic, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18036-18048. [Link]

  • El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5030. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3236. [Link]

  • International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper-free Sonogashira cross-coupling reactions: an overview. Dalton Transactions, 41(25), 7753-7800. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Singh, A., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2021). Factors affecting the SN2 Reaction. [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • LibreTexts. (2021). Factors affecting rate of nucleophilic substitution reactions. [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]

  • YouTube. (2021). FACTORS AFFECTING REACTIVITY IN SUBSTITUTION REACTIONS: STRUCTURE OF ALKYL GROUP. [Link]

Sources

7-Bromo-1,5-naphthyridin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Bromo-1,5-naphthyridin-4-amine

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical guide for 7-Bromo-1,5-naphthyridin-4-amine. As a critical building block in medicinal chemistry and drug discovery, the stability and integrity of this reagent are paramount to achieving reproducible and reliable experimental outcomes. The unique electronic properties of the naphthyridine core, combined with the reactive amine and bromo functionalities, necessitate stringent handling and storage protocols. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the long-term viability of your material.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 7-Bromo-1,5-naphthyridin-4-amine?

The material is chemically stable at room temperature when stored correctly.[1] However, due to its specific sensitivities, the ideal storage protocol involves several key factors. The compound is known to be sensitive to air, light, and moisture (hygroscopic).[1] Therefore, for long-term storage, the vial should be tightly sealed, placed inside a desiccator containing a drying agent, and stored in a dark, cool, and dry environment. For maximum protection, flushing the vial with an inert gas like argon or nitrogen before sealing is the gold-standard practice.[1]

Q2: The Safety Data Sheet (SDS) classifies the compound as "air and light sensitive." What are the practical implications during an experiment?

This classification demands proactive measures to prevent oxidative degradation and photochemical reactions.

  • Air Sensitivity: The amine group can be susceptible to oxidation.[2][3] When weighing the compound or preparing solutions, minimize the time it is exposed to the atmosphere. If your experiment is sensitive to trace impurities, perform these manipulations in a glovebox or under a gentle stream of inert gas.

  • Light Sensitivity: Exposure to UV or even strong ambient light can induce degradation. Use amber-colored vials or wrap your containers in aluminum foil. When running reactions, especially those that are slow or require heating, it is best practice to protect the reaction vessel from light.

Q3: My solid 7-Bromo-1,5-naphthyridin-4-amine appears clumpy and has a slight discoloration. Is it still usable?

This is a classic sign of moisture absorption and potential degradation. The compound is hygroscopic, meaning it readily picks up water from the air.[1] This moisture can not only alter the compound's physical state but also facilitate hydrolytic or oxidative degradation pathways. While the material might still contain the desired compound, its purity is compromised. For sensitive applications like quantitative assays, catalytic reactions, or late-stage synthetic steps, using a fresh, properly stored lot is strongly recommended to ensure reproducibility.

Q4: What is the best practice for preparing and storing solutions of 7-Bromo-1,5-naphthyridin-4-amine?

Due to the compound's sensitivities, preparing fresh solutions for immediate use is always the preferred method. If a stock solution must be prepared and stored:

  • Use only anhydrous, high-purity solvents.

  • Prepare the solution under an inert atmosphere.

  • Store the solution in a tightly sealed vial with a PTFE-lined cap, protected from light (amber vial or foil-wrapped).

  • For short-term storage (1-2 days), refrigeration (2-8°C) is often suitable. For longer-term storage, freezing at -20°C may be an option, but you must first confirm the compound's solubility in the chosen solvent at that temperature to prevent it from crashing out. Always perform a small-scale stability test before committing a large batch to storage.

Troubleshooting Guide

Scenario 1: Inconsistent Reaction Yields or Unexplained Impurities

  • Problem: You are performing a Suzuki or Buchwald-Hartwig coupling reaction using 7-Bromo-1,5-naphthyridin-4-amine, but the yield is significantly lower than expected, or you observe new, uncharacterized spots by TLC/LC-MS.

  • Troubleshooting Workflow: The integrity of your starting material is a primary suspect.

    • Visual Inspection: Examine your solid starting material. Does it look like a fine, free-flowing powder, or is it discolored, clumpy, or sticky? These are red flags for degradation.[1]

    • Purity Check: Before starting the reaction, run a quick purity check on your starting material using your preferred analytical method (e.g., LC-MS, NMR). Compare this to the Certificate of Analysis (CoA) provided by the supplier.

    • Run a Control: If possible, obtain a new, unopened vial of the compound and run the reaction in parallel with your existing stock. If the new material gives the expected result, it strongly indicates your older stock has degraded.

    • Underlying Cause: The amine functionality makes the molecule a potential ligand for catalytic metals, but if the compound has oxidized, it can interfere with the catalytic cycle. Similarly, absorbed water can negatively impact moisture-sensitive reagents and catalysts.

Scenario 2: Solubility Issues

  • Problem: The compound is not dissolving as expected in a solvent where it was previously soluble.

  • Troubleshooting Workflow:

    • Moisture Contamination: This is often due to the compound absorbing moisture and forming hydrates, which can have different solubility profiles.[1]

    • Solvent Quality: Ensure your solvent is anhydrous. Water contamination in the solvent can significantly alter the solubility of a hygroscopic compound.

    • Degradation: Degraded material or polymers formed from degradation may be insoluble. If you observe a soluble fraction and an insoluble residue, it is highly likely the compound is no longer pure. Do not simply filter and use the supernatant, as the concentration of your solution will be unknown and potentially contain soluble impurities.

Data & Protocols

Summary of Stability and Storage Conditions
ParameterRecommendationRationale
Temperature Store at room temperature or as indicated on the product label.[1]The compound is thermally stable under standard conditions.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1]Prevents oxidative degradation of the amine functionality.
Light Protect from light. Use amber vials or wrap in foil.[1]Prevents photochemical decomposition.
Moisture Store in a desiccator. Keep container tightly closed.[1]The compound is hygroscopic; moisture can lead to degradation and affect weighing accuracy.
Incompatibilities Strong oxidizing agents, strong acids.[4][5]Risk of vigorous reaction and degradation.
Protocol: Handling and Preparing a Stock Solution
  • Preparation: Place the sealed vial of 7-Bromo-1,5-naphthyridin-4-amine, a new vial for the solution, and your required solvents in a desiccator for at least 1 hour to ensure all surfaces are dry.

  • Inert Atmosphere: If using a glovebox, transfer all materials inside. If not, set up a "balloon-and-needle" system on your solution vial to maintain a positive pressure of argon or nitrogen.

  • Weighing: Briefly remove the compound from the inert atmosphere to weigh the desired amount on an analytical balance. Perform this step as quickly as possible to minimize air exposure.

  • Dissolution: Transfer the weighed solid to your prepared (inert) solution vial. Add the anhydrous solvent via a dry syringe.

  • Sealing and Storage: Agitate until fully dissolved. Seal the vial tightly with a PTFE-lined cap, wrap with paraffin film for an extra seal, and then wrap in aluminum foil to protect from light.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store under the appropriate conditions as discussed in the FAQ.

Visual Workflow Guides

G cluster_0 Troubleshooting Workflow: Low Reaction Yield start Low Yield or Unexpected Byproducts check_sm Inspect Starting Material: Color? Clumpy? start->check_sm purity Run Analytical Control (e.g., LC-MS) check_sm->purity compare_lots Run Reaction with New vs. Old Lot purity->compare_lots degraded Conclusion: Old Stock Degraded. Discard and Use New. compare_lots->degraded New Lot Works not_degraded Conclusion: Starting Material is OK. Investigate Other Reaction Parameters. compare_lots->not_degraded Both Lots Fail

Caption: Troubleshooting workflow for unexpected reaction outcomes.

G cluster_1 Key Degradation Factors compound 7-Bromo-1,5-naphthyridin-4-amine (Stable State) oxygen Oxygen (Air) light Light (UV/Ambient) moisture Moisture (H₂O) degradation Degradation Products (Impurities, Lower Reactivity) oxygen->degradation light->degradation moisture->degradation

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Gemini Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 7-Bromo-1,5-naphthyridin-4-amine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up the production of this critical chemical intermediate. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the common challenges encountered during this synthesis.

Section 1: Strategic Overview of the Synthesis

The synthesis of 7-Bromo-1,5-naphthyridin-4-amine is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially at scale. The most common and scalable approach involves the construction of the 1,5-naphthyridine core followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the C4-amine.

Our recommended strategy is a two-step sequence starting from a suitable 3-aminopyridine precursor. This approach is favored for its reliability and the commercial availability of starting materials.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a clear path for its construction. The primary C-N bond at the 4-position is the most logical disconnection, pointing to an amination reaction on a 4-halo-1,5-naphthyridine precursor. This precursor, in turn, can be synthesized via a cyclization reaction, such as the Skraup or Friedländer synthesis, from a substituted aminopyridine.[1][2]

G Target 7-Bromo-1,5-naphthyridin-4-amine Precursor1 7-Bromo-4-chloro-1,5-naphthyridine Target->Precursor1 C4-Amination (SNAr) Precursor2 5-Bromo-3-aminopyridine Precursor1->Precursor2 Naphthyridine Ring Formation (e.g., Skraup-Doebner-von Miller)

Caption: Retrosynthetic pathway for 7-Bromo-1,5-naphthyridin-4-amine.

Section 2: Detailed Experimental Protocol (Lab Scale: 5-10 g)

This protocol provides a baseline procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step A: Synthesis of 7-Bromo-4-chloro-1,5-naphthyridine

This step employs a variation of the Skraup-Doebner-von Miller reaction to construct the naphthyridine core.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 5-bromo-3-aminopyridine (10.0 g, 57.8 mmol).

  • Reagent Addition: Add glycerol (21.3 g, 231.2 mmol) and arsenic pentoxide (13.3 g, 57.8 mmol).

  • Heating: Slowly add concentrated sulfuric acid (25 mL) with external cooling. The addition is exothermic. Once the addition is complete, heat the mixture to 140-150 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aminopyridine is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution until pH 8-9 is reached, keeping the temperature below 20 °C. The intermediate, 7-bromo-1,5-naphthyridin-4-ol, will precipitate.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum. The crude 7-bromo-1,5-naphthyridin-4-ol is typically used directly in the next step.

  • Chlorination: Suspend the crude 7-bromo-1,5-naphthyridin-4-ol in phosphorus oxychloride (POCl₃, 50 mL). Heat the mixture to reflux (approx. 105 °C) for 3 hours.

  • Quenching: Cool the reaction mixture and carefully pour it onto 300 g of crushed ice. A precipitate will form.

  • Purification: Filter the solid, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove any residual acid. Dry the solid under vacuum to yield 7-bromo-4-chloro-1,5-naphthyridine.

Step B: Synthesis of 7-Bromo-1,5-naphthyridin-4-amine

This step involves a high-pressure, high-temperature nucleophilic aromatic substitution.[1]

  • Reaction Setup: In a high-pressure steel autoclave, place 7-bromo-4-chloro-1,5-naphthyridine (5.0 g, 20.5 mmol), ethanol (50 mL), and a 28% aqueous ammonia solution (50 mL).

  • Reaction: Seal the autoclave and heat it to 140-150 °C. The internal pressure will rise. Maintain this temperature for 12-18 hours with stirring.

  • Cooling & Work-up: Cool the reactor to room temperature. CAUTION: Vent any residual pressure safely in a fume hood.

  • Isolation: A solid precipitate will have formed. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol and ammonia.

  • Purification: Add 100 mL of water to the residue. Filter the solid product, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight to yield 7-Bromo-1,5-naphthyridin-4-amine as a solid.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis and scale-up.

Reaction & Synthesis Issues

  • Q1: The initial cyclization reaction to form the naphthyridine core is low-yielding or stalls. What are the common causes?

    • A1: This is a frequent issue. Causality: The Skraup reaction is highly sensitive to temperature and the dehydrating/oxidizing agent.

      • Temperature Control: Ensure the internal temperature reaches and is maintained at 140-150 °C. Temperatures below this range will result in a sluggish reaction, while significantly higher temperatures can lead to charring and decomposition.

      • Reagent Quality: The quality of the sulfuric acid and arsenic pentoxide (or alternative oxidizing agent like iodine) is critical.[1] Use fresh, anhydrous reagents.

      • Stirring: Inadequate stirring can lead to localized overheating and poor mixing, causing the reaction to stall. Ensure vigorous mechanical stirring, especially as the mixture becomes viscous.

  • Q2: The amination reaction in the autoclave is incomplete, even after extended reaction times. What should I check?

    • A2: Incomplete conversion is a major hurdle to achieving high purity and yield.

      • Ammonia Concentration: The concentration of ammonia is a key driver. Ensure a sufficient excess of aqueous ammonia is used. On a larger scale, using anhydrous ammonia in a suitable solvent like 1,4-dioxane or NMP can provide better results, although this requires more specialized equipment.

      • Seal Integrity: A leak in the autoclave will cause ammonia to escape, reducing the effective concentration and pressure, thereby stalling the reaction. Always perform a pressure check on the equipment before heating.

      • Temperature: The SNAr reaction on this electron-deficient ring system has a high activation energy.[3] Confirm that the internal temperature is reaching the target of 140-150 °C.

  • Q3: I am observing significant formation of a side product identified as 7-bromo-1,5-naphthyridin-4-ol (hydrolysis product). How can I minimize this?

    • A3: The chloro-substituent at C4 is susceptible to hydrolysis under high-temperature aqueous conditions.

      • Minimize Water: While aqueous ammonia is convenient, it is the source of the competing nucleophile (hydroxide). To suppress this, you can increase the ratio of ethanol to aqueous ammonia or switch to a system using anhydrous ammonia in an organic solvent.

      • Reaction Time: Over-extending the reaction time after the starting material is consumed can increase the amount of hydrolysis. Monitor the reaction and stop it once complete.

Work-up & Purification Issues

  • Q4: The final product is highly insoluble and difficult to purify by recrystallization. What are the best strategies for purification at scale?

    • A4: The insolubility of many naphthyridine derivatives is a well-known challenge.[4]

      • Trituration/Washing: Often, the crude product from the autoclave is of sufficient purity after a series of washes. A sequential wash with water (to remove salts), followed by a cold polar organic solvent like ethanol or acetonitrile (to remove organic impurities), can be very effective.

      • Acid/Base Wash: If the primary impurity is the unreacted chloro-precursor, you can sometimes exploit the basicity of the product. Dissolve the crude material in an acidic solution (e.g., 1M HCl), filter off the insoluble chloro-precursor, and then re-precipitate your desired amine product by basifying the filtrate.

      • Avoid Chromatography: Column chromatography is generally not viable for large-scale purification of this compound due to its poor solubility. Focus on optimizing the reaction to minimize impurities from the outset.

Section 4: Scaling-Up Considerations (FAQs)

  • Q1: What are the primary safety concerns when scaling up this synthesis?

    • A1: Pressure and Temperature: The amination step is performed at high temperature and pressure. Ensure your reactor is rated for the expected conditions and equipped with a calibrated pressure gauge and burst disc. Exotherms: The initial sulfonation in Step A is highly exothermic and requires controlled addition and efficient cooling. Corrosive Reagents: Concentrated sulfuric acid and POCl₃ are highly corrosive. Use appropriate materials of construction for reactors and transfer lines.

  • Q2: How does heat transfer impact the scale-up of the amination reaction?

    • A2: Heat transfer is critical. On a small scale, a flask heats quickly. In a large reactor, it takes much longer to reach the target temperature. This can affect the reaction kinetics and impurity profile. Ensure your reactor has adequate heating capacity and good agitation to maintain a uniform temperature throughout the batch. A longer heat-up time may require a slightly longer overall reaction time.

  • Q3: What are the recommended in-process controls (IPCs) and quality control (QC) methods?

    • A3:

      • TLC: Excellent for at-a-glance monitoring of starting material consumption.

      • HPLC: The primary tool for quantitative analysis. A reverse-phase HPLC method should be developed to monitor the disappearance of the starting material and the appearance of the product and any impurities. This is essential for determining reaction completion and assessing final purity.

      • ¹H NMR: Confirms the structure of the final product and can be used to identify impurities if their signals are resolved.

      • LC-MS: Useful for identifying unknown impurities.

Section 5: Data Summary & Visualization

Table 1: Critical Parameters for C4-Amination Reaction
ParameterLaboratory Scale (5g)Pilot Scale (500g) RecommendationRationale & Justification
Solvent System Ethanol / Aq. NH₃NMP / Anhydrous NH₃Reduces competing hydrolysis side-reaction and allows for better pressure control.[3]
Temperature 140-150 °C145-155 °CHigher temperature may be needed to compensate for heat transfer limitations in larger vessels.
Pressure Autogenous100-150 psiControlled pressure ensures consistent ammonia concentration.
Reaction Time 12-18 hours16-24 hoursScale-up often requires longer reaction times due to mixing and heating profiles.
Purity (Typical) >95% (after wash)>98% (optimized)Anhydrous system and optimized work-up lead to higher purity, avoiding chromatography.
Workflow for Troubleshooting Low Amination Yield

G Start Low Yield or Stalled Amination Reaction Check1 Is the reaction temperature reaching 140-150 °C (internal)? Start->Check1 Fix1 Calibrate probe. Increase heating jacket setpoint. Check1->Fix1 No Check2 Was the autoclave pressure-tested before heating? Check1->Check2 Yes Success Yield Improved Fix1->Success Fix2 Check seals and fittings. Repeat reaction with a sealed system. Check2->Fix2 No Check3 Is significant hydrolysis product observed by HPLC/MS? Check2->Check3 Yes Fix2->Success Fix3 Consider switching to an anhydrous ammonia / organic solvent system. Check3->Fix3 Yes Fix3->Success

Caption: A logical workflow for diagnosing issues in the amination step.

References

  • Cai, C., et al. (2018). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino... ResearchGate. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5236. Available at: [Link]

  • Baran, P. S. (2010). Direct amination of aryl halides with ammonia. Chemical Society Reviews, 39(11), 4130-45. Available at: [Link]

  • Al-dujaili, A. H. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(18), 4203. Available at: [Link]

  • Ripin, D. H., et al. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[5][6]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development, 7(6), 855–858. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 7-Bromo-1,5-naphthyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 7-Bromo-1,5-naphthyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical building block. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose problems and implement robust solutions in your laboratory.

The synthesis of 7-Bromo-1,5-naphthyridin-4-amine typically proceeds via one of two primary pathways: a Palladium-catalyzed Buchwald-Hartwig amination or a direct Nucleophilic Aromatic Substitution (SNAr). Both routes are powerful but possess unique sensitivities and potential failure points. This guide is structured to help you troubleshoot issues specific to each pathway.

Section 1: Diagnostic Troubleshooting Workflow (Q&A)

This section addresses the most common and critical issues encountered during synthesis.

Q1: My reaction has stalled with significant starting material remaining. What are the first diagnostic checks I should perform, regardless of the synthetic route?

This is the most frequent issue and requires a systematic, logical approach to diagnosis. Before optimizing specific reaction parameters, it's crucial to validate the foundational elements of your experiment.

Answer:

  • Verify Starting Material Integrity: The purity of your starting material, typically 7-bromo-4-chloro-1,5-naphthyridine or a related precursor, is paramount. Impurities can interfere with catalysts or react competitively.

    • Action: Confirm the identity and purity of your starting material using ¹H NMR, LC-MS, and melting point analysis. Unreacted reagents from a previous step can be particularly problematic.[1] For instance, residual acid or base can neutralize reagents in the subsequent step.

  • Assess Solvent and Atmosphere Quality: Both Buchwald-Hartwig and SNAr reactions can be sensitive to environmental contaminants.

    • Causality (Buchwald-Hartwig): Palladium catalysts, particularly in their Pd(0) active state, are highly susceptible to oxidation. The phosphine ligands are also easily oxidized. Oxygen in the reaction atmosphere is a primary cause of catalyst deactivation.[2] Water can hydrolyze the strong bases used (like sodium tert-butoxide) and interfere with the catalytic cycle.

    • Causality (SNAr): While less sensitive to oxygen, SNAr reactions with ammonia sources can be compromised by water, leading to competitive hydrolysis of the starting material to form the corresponding 4-hydroxy-1,5-naphthyridine, especially at high temperatures.[3]

    • Action: Use freshly distilled, anhydrous solvents. Ensure your reaction vessel is properly dried and the reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) by employing at least three vacuum/backfill cycles.

  • Confirm Reagent Stoichiometry and Activity: Incorrectly measured or degraded reagents are a simple but common source of failure.

    • Action: Re-calibrate your balances. For critical reagents like catalysts and ligands, use a freshly opened bottle or a sample stored correctly in a desiccator or glovebox. For bases like NaOtBu, which can be hygroscopic, use a fresh batch and handle it quickly in an inert atmosphere.

Below is a workflow to guide your initial diagnostic process.

G start Low Yield or Stalled Reaction sm_check 1. Verify Starting Material Purity (NMR, LC-MS) start->sm_check solvent_check 2. Assess Solvent & Atmosphere (Anhydrous? Inert?) sm_check->solvent_check reagent_check 3. Confirm Reagent Stoichiometry & Activity solvent_check->reagent_check decision All Checks Pass? reagent_check->decision specific_troubleshooting Proceed to Route-Specific Troubleshooting decision->specific_troubleshooting Yes remediate Remediate Foundational Issues (Purify SM, Use Fresh Reagents, Improve Technique) decision->remediate No

Caption: Initial diagnostic workflow for low-yield reactions.

Q2: I'm attempting a Buchwald-Hartwig amination to install the primary amine, but the yield is poor and I see a complex mixture by TLC/LC-MS. What are the likely causes?

The Buchwald-Hartwig amination is a powerful but nuanced reaction. A complex product mixture often points to issues with the catalyst, ligand, base, or the choice of ammonia source.

Answer:

The direct use of ammonia in Buchwald-Hartwig reactions is notoriously difficult because ammonia can bind too strongly to the palladium center, inhibiting catalytic turnover.[4][5] This often necessitates the use of an "ammonia equivalent." If this is not managed correctly, side reactions will dominate.

Common Failure Modes & Solutions:

  • Problem 1: Inefficient Ammonia Source: Using aqueous ammonium hydroxide or bubbling ammonia gas directly at moderate temperatures is often inefficient.

    • Causality: As mentioned, ammonia itself is a challenging coupling partner.[5]

    • Solution: Switch to a well-established ammonia equivalent. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice. It couples efficiently with the aryl halide, and the resulting N-silylated intermediate is easily hydrolyzed during aqueous workup to reveal the primary amine.[5]

  • Problem 2: Incorrect Catalyst/Ligand/Base Combination: The "magic triangle" of metal, ligand, and base is highly substrate-dependent. An unoptimized combination can lead to catalyst decomposition or slow reaction rates, allowing side reactions to occur.

    • Causality: The ligand's role is to stabilize the Pd(0) center and facilitate both the oxidative addition and reductive elimination steps.[6] The base is required to deprotonate the amine (or its equivalent) and regenerate the catalyst. A base that is too weak will result in a slow reaction, while one that is too strong or sterically unhindered might promote side reactions.

    • Solution: For electron-deficient heteroaryl halides like 7-bromo-4-chloro-1,5-naphthyridine, sterically hindered biarylphosphine ligands are often the most effective.

      • Screening: Perform small-scale screening with different ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). A common starting point is a G3 or G4 palladium pre-catalyst which is air-stable and highly active.[7]

  • Problem 3: Side Reactions: The main side products could be:

    • Hydrodehalogenation: Replacement of the bromine or chlorine with a hydrogen atom. This occurs if there is a source of hydride in the reaction, often from solvent or additives, and is promoted by an inefficient catalytic cycle.

    • Dimerization/Oligomerization: Coupling of the naphthyridine starting material.

    • Solution: Ensure a fully optimized and efficient catalytic system to promote the desired C-N bond formation over competing pathways. A higher catalyst loading (e.g., 2-5 mol%) might be necessary for this challenging transformation.

G cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Potential Pitfalls pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition Ar-Pd(II)(X)L₂ pd0->oxidative_add + Ar-X ligand_exchange Ligand Exchange/Deprotonation Ar-Pd(II)(NR₂)L oxidative_add->ligand_exchange + HNR₂ / Base side_reaction {Side Reactions | (Hydrodehalogenation)} oxidative_add->side_reaction Inefficient Cycle reductive_elim Reductive Elimination Ar-NR₂ ligand_exchange->reductive_elim poisoning {Catalyst Poisoning | (e.g., NH₃ binding)} ligand_exchange->poisoning Slow Step reductive_elim->pd0 Product Out

Caption: Simplified Buchwald-Hartwig cycle and common failure points.

Q3: My SNAr reaction using ammonium hydroxide in a sealed tube at high temperature is giving low conversion and a significant amount of a polar, insoluble byproduct. What is happening?

This is a classic SNAr scenario. While seemingly straightforward, high-temperature amination of halo-naphthyridines is a battle between amination and hydrolysis.

Answer:

The key to a successful SNAr reaction is promoting the attack of the desired nucleophile (ammonia) while suppressing the attack of competing nucleophiles (hydroxide/water).

  • Primary Cause: Competitive Hydrolysis: At high temperatures (e.g., 140-160 °C), water present in the ammonium hydroxide solution becomes a competent nucleophile. The 4-position of the 1,5-naphthyridine ring is highly electron-deficient and activated towards nucleophilic attack.[8][9] The attack of hydroxide (or water followed by deprotonation) leads to the formation of 7-bromo-1,5-naphthyridin-4-ol (or its tautomer, a naphthyridinone). This byproduct is often highly crystalline, polar, and insoluble, complicating purification.[10]

  • Secondary Cause: Insufficient Pressure/Ammonia Concentration: In a sealed tube, the reaction relies on the partial pressure of ammonia generated from the aqueous solution at high temperatures. If the seal is poor or the headspace is too large, the effective concentration of ammonia in the reaction phase may be too low to compete effectively with water.

Solutions:

  • Modify the Ammonia Source:

    • Ammonia in Dioxane/THF: Use a saturated solution of ammonia gas in an anhydrous organic solvent like dioxane. This eliminates water from the reaction, preventing the hydrolysis side reaction. This is often the most effective solution.

    • Acid Promotion in Organic Solvents: Performing the reaction in an organic solvent like 2-propanol with a catalytic amount of acid (e.g., HCl) can sometimes improve rates by protonating the naphthyridine ring, further activating it for nucleophilic attack.[3] However, the amine nucleophile will also be protonated, so this is a delicate balance.[3]

  • Optimize Reaction Conditions:

    • Temperature and Time: Systematically screen temperatures. It's possible a slightly lower temperature for a longer duration might favor amination over hydrolysis.

    • Microwave Chemistry: If available, a microwave reactor can provide rapid, uniform heating, often leading to shorter reaction times and cleaner product profiles by minimizing the time available for side reactions to occur.

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better: Buchwald-Hartwig or direct SNAr? A: It depends on your available resources and scale.

  • Buchwald-Hartwig: Generally provides higher yields under milder conditions (typically <120 °C) and offers greater functional group tolerance. However, it requires expensive catalysts and ligands, rigorous inert atmosphere techniques, and involves a more complex purification to remove metal and ligand residues. It is often the preferred method for small-scale and medicinal chemistry applications.[4][6]

  • SNAr: This is a "simpler" reaction in terms of reagents (often just an ammonia source and solvent) and is more amenable to large-scale synthesis due to lower cost. However, it typically requires harsh conditions (high temperatures/pressures) and is more prone to hydrolysis side reactions, which can significantly lower the isolated yield and complicate purification.[3][11]

Q: How do I effectively remove palladium and phosphine ligand residues after a Buchwald-Hartwig reaction? A: This is a critical step for applications in drug development.

  • Aqueous Washes: Some phosphine oxides can be removed with acidic or basic washes.

  • Filtration: Passing the crude product solution through a plug of silica gel, celite, or a specialized metal scavenger (e.g., QuadraSil®, SiliaMetS®) is highly effective.

  • Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing both metal and organic impurities.

  • Column Chromatography: This is the most common method, but care must be taken as some products can streak on silica gel. A gradient elution is often necessary.

Q: My final product, 7-Bromo-1,5-naphthyridin-4-amine, is highly insoluble. What are the best practices for purification and characterization? A: High insolubility is a known challenge for this and related compounds.[10]

  • Purification: Avoid precipitation from highly concentrated solutions, which can lead to trapping of impurities. For column chromatography, you may need to use more polar and specialized solvent systems (e.g., DCM/Methanol with a small amount of ammonium hydroxide, or using a different stationary phase like alumina). If the compound is sufficiently stable, trituration or washing the crude solid with various solvents (e.g., diethyl ether, ethyl acetate, methanol) can be effective at removing more soluble impurities.

  • Characterization: For NMR analysis, use deuterated DMSO (d₆-DMSO) or deuterated trifluoroacetic acid (TFA-d) to aid dissolution. Heating the NMR tube may also be necessary.

Section 3: Optimized Experimental Protocols

These are representative protocols and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Buchwald-Hartwig Amination using an Ammonia Equivalent

This protocol uses LiHMDS as an ammonia surrogate, which reliably provides the primary amine after hydrolysis.

ReagentMWAmountMmolEquiv.
7-Bromo-4-chloro-1,5-naphthyridine243.491.00 g4.111.0
XPhos Pd G3 Precatalyst863.83140 mg0.1640.04
LiHMDS (1.0 M in THF)167.266.2 mL6.21.5
Toluene, Anhydrous-20 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromo-4-chloro-1,5-naphthyridine (1.00 g, 4.11 mmol) and XPhos Pd G3 (140 mg, 0.164 mmol).

  • Seal the flask, and purge with argon for 15 minutes (or perform 3 vacuum/backfill cycles).

  • Add anhydrous toluene (20 mL) via syringe.

  • Stir the mixture at room temperature and add the LiHMDS solution (6.2 mL of 1.0 M solution in THF, 6.2 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to 100 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench by slowly adding 20 mL of 2 M HCl (aq). Caution: Quenching LiHMDS is exothermic.

  • Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the silylamine intermediate.

  • Neutralize the aqueous layer with saturated NaHCO₃ solution until pH ~8.

  • Extract the product with ethyl acetate or DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, gradient of 0-10% Methanol in DCM) to afford the title compound.

Protocol 2: SNAr with Ammonia in Dioxane

This protocol avoids water, thus preventing the hydrolysis side reaction.

ReagentMWAmountMmolEquiv.
7-Bromo-4-chloro-1,5-naphthyridine243.491.00 g4.111.0
Ammonia in 1,4-Dioxane (2.0 M)17.0320.5 mL41.110.0

Procedure:

  • Place 7-bromo-4-chloro-1,5-naphthyridine (1.00 g, 4.11 mmol) into a heavy-walled pressure vessel (sealed tube) equipped with a stir bar.

  • Add the solution of ammonia in 1,4-dioxane (20.5 mL of 2.0 M solution, 41.1 mmol).

  • Securely seal the vessel. Ensure the vessel is rated for the expected pressure at the reaction temperature.

  • Place the vessel in a heating block behind a blast shield and heat to 140 °C for 18-24 hours.

  • After the reaction period, cool the vessel to room temperature completely before opening.

  • Vent the excess ammonia pressure in a well-ventilated fume hood.

  • Transfer the contents to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or by flash column chromatography as described in Protocol 1.

Section 4: References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gomez, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Janeczko, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]

  • Organic Syntheses. (n.d.). Procedure for a multi-step synthesis noting purity requirements. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Molecular Memory. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Tunoori, A. R., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(3), 423-429. [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(48), 10839-10854. [Link]

  • Beaudin, J., et al. (2003). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[4][7]naphthyridine-3-carboxylic Acid Benzylamide. Organic Process Research & Development, 7(6), 873-878. [Link]

  • Doulah, A., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of the Serbian Chemical Society, 79(1), 23-29. [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from 7-Substituted Naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of 7-substituted naphthyridines and facing the critical challenge of eliminating residual palladium from their final products. The presence of palladium, a common catalyst in cross-coupling reactions used to synthesize these compounds, is strictly regulated in active pharmaceutical ingredients (APIs) due to its potential toxicity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the required purity for your compounds.

The nitrogen atoms within the naphthyridine core can chelate with palladium, making its removal particularly challenging. This guide will explore various strategies to overcome this issue, ensuring your final product meets the stringent purity requirements of the pharmaceutical industry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process.

Issue Potential Cause Troubleshooting Steps & Recommendations
High Palladium Content After Initial Purification (e.g., Chromatography) - Strong chelation of palladium by the nitrogen atoms in the naphthyridine ring.[3] - The palladium species may be highly soluble in the solvent system, rendering simple filtration ineffective.[3]- Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol- or dimercaptotriazine (DMT)-based scavengers are often effective.[3] - Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment duration.[3] - Activated Carbon Treatment: Consider using activated carbon, but be aware of potential product loss.[3]
Significant Product Loss During Purification - Non-specific adsorption of the 7-substituted naphthyridine product onto the scavenger or activated carbon.[3]- Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.[3] - Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon.[3] - Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[3] - Alternative Purification Method: If product loss remains high, explore crystallization or liquid-liquid extraction techniques.[3]
Inconsistent Palladium Removal Across Batches - Variation in the palladium species (e.g., oxidation states, coordination environment) present at the end of the reaction.[3]- Standardize Reaction Work-up: Implement a consistent work-up procedure before palladium removal to minimize variability in the palladium species.[3] - Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[3]
Scavenger Appears Ineffective - The chosen scavenger may not be suitable for the specific palladium complex present. - Insufficient contact time or temperature.- Screen a Panel of Scavengers: Test scavengers with different functional groups (e.g., thiol, thiourea, amine). - Increase Contact Time and/or Temperature: Allow for longer stirring times or gently heat the mixture to enhance the scavenging efficiency.
Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow Start Crude 7-Substituted Naphthyridine Product Initial_Analysis Analyze Initial Pd Content (e.g., ICP-MS) Start->Initial_Analysis High_Pd > 100 ppm Pd? Initial_Analysis->High_Pd Scavenging Select & Optimize Scavenger Treatment High_Pd->Scavenging Yes Final_Product Purified Product High_Pd->Final_Product No Scavenging_Protocol Perform Scavenging (Protocol 1) Scavenging->Scavenging_Protocol Post_Scavenging_Analysis Analyze Final Pd Content Scavenging_Protocol->Post_Scavenging_Analysis Acceptable_Pd < 10 ppm Pd? Post_Scavenging_Analysis->Acceptable_Pd Acceptable_Pd->Final_Product Yes Alternative_Methods Consider Alternative Methods (e.g., Activated Carbon, Recrystallization) Acceptable_Pd->Alternative_Methods No Carbon_Protocol Activated Carbon (Protocol 2) Alternative_Methods->Carbon_Protocol Recrystallization Recrystallization (Protocol 3) Alternative_Methods->Recrystallization Carbon_Protocol->Post_Scavenging_Analysis Recrystallization->Post_Scavenging_Analysis

Caption: Decision workflow for selecting a palladium removal method.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 7-substituted naphthyridines so challenging?

A1: The nitrogen atoms in the naphthyridine core can act as ligands, forming stable complexes with palladium. This strong interaction makes it difficult to remove the palladium using standard purification techniques like simple filtration or silica gel chromatography.[3]

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[4] For parenteral drugs, the limit is even lower, at 1 ppm.[4]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid materials, typically based on silica or polystyrene, that are functionalized with ligands that have a high affinity for specific metals.[3] For palladium removal, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[3] When the crude product solution is mixed with the scavenger, the palladium binds to these functional groups, and the solid scavenger can then be easily removed by filtration.[3]

Q4: When should I use activated carbon for palladium removal?

A4: Activated carbon can be an effective and economical option for removing palladium.[5][6] It is particularly useful when dealing with colored impurities as it can decolorize the solution simultaneously.[5] However, a key consideration is the potential for non-specific adsorption of your product, which could lead to a loss of yield.[3] It is advisable to perform a small-scale test to evaluate the efficiency of palladium removal versus product loss.

Q5: Can recrystallization alone be sufficient for palladium removal?

A5: While recrystallization is a powerful purification technique, it may not always be sufficient to reduce palladium to the required low levels, especially if the palladium is strongly chelated to your product.[7][8] In some cases, palladium impurities can even become concentrated within the crystal lattice.[7][8] However, recrystallization can be very effective when used in conjunction with other methods, such as a scavenger treatment.

Experimental Protocols

Here are detailed protocols for common palladium removal techniques. It is crucial to perform small-scale optimization experiments to determine the most effective conditions for your specific 7-substituted naphthyridine product.

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol outlines the general procedure for using a functionalized silica or polymer-based scavenger.

Materials:

  • Crude 7-substituted naphthyridine product

  • Selected palladium scavenger (e.g., thiol- or DMT-functionalized silica)

  • Anhydrous organic solvent (e.g., THF, DCM, Ethyl Acetate)

  • Celite® or filter paper

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent.[3]

  • Scavenger Addition: Add the solid-supported scavenger to the solution. The amount of scavenger will depend on its loading capacity and the initial palladium concentration. A typical starting point is 4-8 molar equivalents relative to the residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[3]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol describes the use of activated carbon for palladium removal.

Materials:

  • Crude 7-substituted naphthyridine product

  • Activated carbon

  • Anhydrous organic solvent (e.g., Toluene, THF)

  • Celite®

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate solvent.[3]

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]

  • Concentration: Concentrate the filtrate to obtain the purified product.[3]

  • Analysis: Analyze the purified product for residual palladium content.[3]

Protocol 3: Recrystallization for Palladium Removal

Recrystallization can be a highly effective final purification step.

Materials:

  • Palladium-containing 7-substituted naphthyridine product

  • A suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Dissolution: Dissolve the product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the recrystallized product.

Scavenging Process Overview

The following diagram illustrates the general principle of palladium removal using a solid-supported scavenger.

Scavenging_Process cluster_0 Before Scavenging cluster_1 Scavenging Step cluster_2 After Scavenging Crude_Product Crude Product Solution (Naphthyridine + Pd Catalyst) Add_Scavenger Add Solid-Supported Scavenger Crude_Product->Add_Scavenger Stir Stir Mixture (Binding of Pd to Scavenger) Add_Scavenger->Stir Filtration Filtration Stir->Filtration Scavenger_Pd Solid Scavenger with Bound Palladium (Waste) Filtration->Scavenger_Pd Solid Purified_Product Purified Product Solution (Naphthyridine) Filtration->Purified_Product Filtrate

Caption: General workflow of palladium removal using a scavenger.

Quantitative Comparison of Palladium Scavengers

The selection of an appropriate palladium scavenger is a critical step and can be influenced by factors such as the nature of the API, the solvent system, and the specific palladium species present.[1] The following table summarizes quantitative data comparing the efficiency of different types of scavengers under specified conditions.

Scavenger Type Functional Group Typical Conditions Initial Pd (ppm) Final Pd (ppm) Efficiency (%) Reference
Silica-Based ThiolTHF, 40°C, 4h12501299.0[9]
Silica-Based ThioureaToluene, 60°C, 18h6001597.5[10]
Polymer-Supported DMTAcetonitrile, RT, 2h105 mg in 50 mL<0.5>99.5[11]
Activated Carbon N/ATHF, 45°C, 18h300<1>99.7[10]

Note: The efficiency of palladium removal can vary significantly depending on the specific substrate, palladium catalyst, and reaction conditions. The data in this table should be used as a general guide, and it is highly recommended to perform experimental screening to identify the optimal scavenger for your specific application.[1]

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry.
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate.
  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd.
  • Pd on carbon (activated carbon impregnated with Pd). (2022, July 25). Environmental Genome.
  • Comparing efficiency of different palladium scavengers. (n.d.). Benchchem.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • Method of removing palladium. (n.d.). Google Patents.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2025, August 6). ResearchGate.
  • Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. (n.d.). RSC Publishing.
  • Recrystallization help. (2022, August 1). Reddit.
  • Organic Syntheses Procedure. (n.d.).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • Metal Scavengers: An alternative to recrystallization for removing metals? (2023, January 20). Biotage.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Products. (n.d.). Benchchem.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9). ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZgivDbjXtIua2X2vXOWbh-FnG5C8OlBjDA1oRLKkqRaoyDYI9i-nVdzdEF0hg4ideERMsgDUtYgglWTEizouATkE2pZjDJhHaKu_BfKeXhZUU9g-4NleEe74pCMtBDi5IVFNc2griaCbHklbj0O-SsseexREszDmFI8Ln4mzFwa9ISf5nb4RMWJqJwTRM7Xx_OhpBVEBBQH0MMJeP5grXe1-9mSnNmngO_rR5_gNlyqUPYXOlxGdHTI=]([Link]

Sources

Technical Support Center: Characterization of 7-Bromo-1,5-naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 7-bromo-1,5-naphthyridin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. The unique substitution pattern of these molecules can present specific challenges during synthesis, purification, and analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter in your experimental work.

Section 1: Troubleshooting Guides

This section provides in-depth troubleshooting for common analytical techniques used in the characterization of 7-bromo-1,5-naphthyridin-4-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone of structural elucidation, yet the spectra of these derivatives can sometimes be ambiguous.

Question: I'm having trouble assigning the proton (¹H) NMR signals for my 7-bromo-1,5-naphthyridin-4-amine derivative. The aromatic region is complex. What are the expected chemical shifts and coupling patterns?

Answer: The ¹H NMR spectrum of the 1,5-naphthyridine core is influenced by the electron-donating amine group at position 4 and the electron-withdrawing bromine atom at position 7. The amine group will generally shield adjacent protons, shifting them upfield, while the bromine will have a deshielding effect.

Here is a general guide to the expected proton signals:

ProtonExpected Chemical Shift (δ, ppm)Common MultiplicityKey Couplings (J, Hz)Rationale
H-2~8.0-8.3Doublet³J(H2-H3) ≈ 4-5 HzAdjacent to a pyridine nitrogen.
H-3~6.5-6.8Doublet³J(H3-H2) ≈ 4-5 HzShielded by the adjacent amine group.
H-6~8.5-8.8Doublet⁴J(H6-H8) ≈ 2-3 HzDeshielded by the adjacent bromine and pyridine nitrogen.
H-8~8.8-9.1Doublet⁴J(H8-H6) ≈ 2-3 HzDeshielded by the adjacent pyridine nitrogen.
-NH₂Variable (broad singlet)Broad Singlet-Chemical shift is concentration and solvent dependent.

Question: My ¹³C NMR spectrum shows fewer signals than expected. Is this common?

Answer: While less common than overlapping proton signals, coincidental overlap of ¹³C signals can occur. However, a more likely scenario is low signal intensity for quaternary carbons, especially the carbon bearing the bromine atom (C-7). The long relaxation times of quaternary carbons can lead to weak signals. To enhance the signals of quaternary carbons, consider the following:

  • Increase the relaxation delay (d1): A longer delay between pulses allows for more complete relaxation of the carbon nuclei, leading to stronger signals.

  • Use a different pulse sequence: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help distinguish between CH, CH₂, and CH₃ groups, and by inference, identify the quaternary carbons.

Question: I'm observing significant line broadening in my NMR spectra. What could be the cause?

Answer: Line broadening in the NMR spectra of 7-bromo-1,5-naphthyridin-4-amine derivatives can arise from several factors:

  • Aggregation: These molecules can exhibit intermolecular hydrogen bonding via the amine group, leading to aggregation, especially at higher concentrations. This restricts molecular tumbling and broadens NMR signals. Try acquiring the spectrum at a lower concentration or in a different solvent system (e.g., DMSO-d₆, which can disrupt hydrogen bonding).

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from your synthesis (e.g., palladium catalysts) can cause significant line broadening.[1] Consider treating your sample with a metal scavenger or ensuring rigorous purification.

  • Chemical Exchange: The amine protons can undergo chemical exchange with residual water in the solvent, leading to broadening of the -NH₂ signal. Using a freshly opened bottle of deuterated solvent can minimize this.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of your compounds.

Question: I'm seeing two molecular ion peaks of almost equal intensity separated by 2 m/z units in my mass spectrum. Is my sample impure?

Answer: No, this is the characteristic isotopic signature of a monobrominated compound. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal abundance. This is a key diagnostic feature confirming the presence of a single bromine atom in your molecule.

Question: What are the expected fragmentation patterns for 7-bromo-1,5-naphthyridin-4-amine derivatives in EI-MS?

Answer: The fragmentation of these molecules under electron ionization (EI) is influenced by the stable naphthyridine core and the substituents. Common fragmentation pathways include:

  • Loss of H: A peak at [M-1]⁺ is often observed due to the loss of a hydrogen atom.

  • Loss of HCN: The pyridine rings can fragment by losing a molecule of hydrogen cyanide, leading to a peak at [M-27]⁺.[3]

  • Loss of Br•: Cleavage of the C-Br bond will result in a fragment at [M-79/81]⁺.

  • Loss of NH₂•: Fragmentation of the amine group can lead to a peak at [M-16]⁺.

The following diagram illustrates a plausible fragmentation pathway:

fragmentation_pathway M [M]⁺ (m/z 224/226) M_minus_H [M-H]⁺ M->M_minus_H - H• M_minus_HCN [M-HCN]⁺ M->M_minus_HCN - HCN M_minus_Br [M-Br]⁺ M->M_minus_Br - Br• M_minus_NH2 [M-NH₂]⁺ M->M_minus_NH2 - NH₂•

Caption: Plausible EI-MS fragmentation of 7-bromo-1,5-naphthyridin-4-amine.

Chromatography (HPLC/TLC)

Chromatographic techniques are essential for purification and purity assessment.

Question: My compound is showing significant tailing on the HPLC column. How can I improve the peak shape?

Answer: Peak tailing is a common issue with amine-containing compounds due to their basic nature. The amine can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. Here are several strategies to improve peak shape:

  • Use a base-deactivated column: Many modern HPLC columns are end-capped to minimize the number of free silanol groups.

  • Add a mobile phase modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), to your mobile phase can compete with your compound for interaction with the silanol groups, leading to more symmetrical peaks.

  • Adjust the pH of the mobile phase: Increasing the pH of the mobile phase to a value where the amine is not protonated can reduce ionic interactions with the stationary phase. However, be mindful of the pH stability of your column.

Question: I'm struggling to find a suitable solvent system for the purification of my 7-bromo-1,5-naphthyridin-4-amine derivative by column chromatography. What do you recommend?

Answer: These compounds are often polar and may have limited solubility in nonpolar solvents. A good starting point for column chromatography is a gradient elution with a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

For particularly polar derivatives, a mobile phase system of dichloromethane/methanol or chloroform/methanol is often effective.[4] If you are still facing issues, adding a small amount of triethylamine to the mobile phase can help to reduce streaking on the silica gel.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 7-bromo-1,5-naphthyridin-4-amine derivatives?

A1: The synthesis can be challenging due to the need for regioselective bromination and the potential for side reactions involving the amine group. The introduction of the bromine at the 7-position often requires specific reaction conditions to avoid bromination at other positions on the naphthyridine ring.[1] Subsequent amination reactions must be carefully controlled to prevent over-alkylation or other undesired side products.

Q2: Are there any specific safety precautions I should take when working with these compounds?

A2: As with any chemical research, it is crucial to consult the Safety Data Sheet (SDS) for the specific derivative you are working with. In general, bromo-organic compounds and aromatic amines should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: My compound appears to be poorly soluble in common organic solvents. What can I do for analysis?

A3: Poor solubility can be a significant hurdle. For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice as it is a highly polar aprotic solvent. For other analyses, you might need to explore a range of solvents or consider derivatization to improve solubility. In some cases, gentle heating may be required to dissolve the compound, but be cautious of potential degradation.

Q4: Can I use UV-Vis spectroscopy to characterize my 7-bromo-1,5-naphthyridin-4-amine derivative?

A4: Yes, UV-Vis spectroscopy can be a useful tool. Naphthyridine derivatives typically exhibit strong UV absorption. The absorption maxima will be influenced by the specific substituents on the ring. This technique is particularly useful for quantifying the concentration of your compound using a calibration curve, provided you have a pure standard.

Section 3: Experimental Protocols

General Protocol for HPLC Analysis

This protocol provides a starting point for developing an HPLC method for your derivative.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute your compound. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound has a strong absorbance (e.g., 254 nm or a wavelength determined from a UV-Vis spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of your compound in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve Sample Dissolve sample in mobile phase or MeOH Filter Sample Filter through 0.45 µm syringe filter Dissolve Sample->Filter Sample Injector Injector Filter Sample->Injector Inject Column Column Injector->Column Detector Detector Column->Detector Data Analysis Data Analysis Detector->Data Analysis Signal Pump Gradient Pump (Mobile Phase A & B) Pump->Injector

Caption: General workflow for HPLC analysis of a research compound.

References

  • Paudyal, R., et al. (2019). Palladium-Catalyzed C–H Functionalization of 1,5-Naphthyridines. The Journal of Organic Chemistry, 84(15), 9497–9507. [Link]

  • Mohamed, N. G., et al. (2021). Synthesis and biological evaluation of some novel 1,8-naphthyridine derivatives. Acta Chimica Slovenica, 68(4), 919-930. [Link]

  • Li, Z., et al. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 14(32), 23075-23080. [Link]

  • Gencer, H. K., et al. (2021). Synthesis and antimicrobial activity of new 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. Molecules, 26(11), 3193. [Link]

  • Thirunarayanan, G., et al. (2007). IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 1106-1112. [Link]

  • Fadda, A. A., et al. (2014). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 19(5), 6435-6454. [Link]

  • LibreTexts. (2023). Mass Spectrometry - The M+2 Peak. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-1,5-naphthyridin-4-amine and 7-Chloro-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,5-naphthyridine scaffold is a privileged structure, serving as the core of numerous biologically active compounds.[1][2] The functionalization of this heterocyclic system is paramount for tuning pharmacological properties. Among the most versatile starting materials for such endeavors are halogenated derivatives, which serve as key handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of two common building blocks: 7-Bromo-1,5-naphthyridin-4-amine and 7-Chloro-1,5-naphthyridin-4-amine. We will dissect their relative reactivity, grounded in fundamental chemical principles and supported by experimental evidence, to inform rational choices in synthetic design.

The Decisive Factor: Carbon-Halogen Bond Properties

The divergent reactivity of these two molecules stems almost entirely from the intrinsic differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the aromatic naphthyridine core. Two primary factors are at play: Bond Dissociation Energy (BDE) and electronegativity.

  • Bond Dissociation Energy (BDE): The C-Br bond is fundamentally weaker and longer than the C-Cl bond.[3] This is due to the larger atomic radius of bromine (Period 4) compared to chlorine (Period 3), resulting in less effective orbital overlap with carbon.[3] Consequently, the C-Br bond requires less energy to be cleaved, making it more labile and reactive, particularly in reactions where bond breaking is the rate-determining step.[3]

  • Electronegativity: Chlorine is more electronegative than bromine. This makes the carbon atom attached to chlorine more electrophilic (electron-deficient). This property is crucial in reactions where the initial step is a nucleophilic attack on that carbon.

These two properties create a reactivity dichotomy that is most pronounced in the two major classes of reactions used to functionalize these scaffolds: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the workhorse of modern drug discovery for creating diverse molecular libraries.[4][5][6] The critical, and often rate-determining, step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[7]

Key Insight: Due to its lower Bond Dissociation Energy, the C-Br bond of 7-Bromo-1,5-naphthyridin-4-amine undergoes oxidative addition to the palladium catalyst much more readily than the C-Cl bond of its chloro-analog.[7]

This has significant practical consequences:

  • Milder Conditions: Reactions with the bromo-compound can often be performed at lower temperatures, with lower catalyst loadings, and may proceed faster.

  • Broader Scope: The higher reactivity of the C-Br bond makes it compatible with a wider range of coupling partners and sensitive functional groups.

  • Selectivity: In a molecule containing both a bromine and a chlorine atom, the bromine can be selectively functionalized while leaving the chlorine intact.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is: I > Br > OTf >> Cl .[7]

Parameter7-Bromo-1,5-naphthyridin-4-amine7-Chloro-1,5-naphthyridin-4-amineRationale
Catalyst/Ligand Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with various phosphine ligands.Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to facilitate the more difficult oxidative addition.The stronger C-Cl bond requires a more reactive catalytic system.
Temperature Typically 80-100 °COften requires higher temperatures, >100 °CMore energy is needed to cleave the C-Cl bond.
Reaction Time Generally shorterCan be significantly longerReflects the slower rate of oxidative addition.
Yields Generally highCan be lower and more variable, with potential for side reactions like dehalogenation.The forcing conditions required for C-Cl activation can lead to catalyst decomposition or undesired pathways.

The diagram below illustrates the general catalytic cycle, highlighting the key oxidative addition step where the reactivity difference is most pronounced.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex Rate-determining step transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex boronate R-B(OR)₂ (Base Activated) boronate->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X (7-Halo-1,5-naphthyridin-4-amine) X=Br is more reactive aryl_halide->oxidative_addition SNAr_Mechanism start    7-Halo-1,5-naphthyridin-4-amine meisenheimer    Meisenheimer Complex (Intermediate) start->meisenheimer + Nu⁻ (Rate-determining step) Cl stabilizes better than Br product    7-Substituted Product meisenheimer->product - X⁻ (Leaving Group Expulsion) halide X⁻ nucleophile Nu⁻

Caption: SNAr addition-elimination mechanism.

Experimental Protocols

The following protocols are generalized procedures based on established methods for similar heterocyclic systems. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling an arylboronic acid with the halo-naphthyridinamine.

Workflow Diagram

Suzuki_Workflow start Combine Halo-Naphthyridine, Boronic Acid, Base (e.g., K₂CO₃), and Solvent (e.g., Dioxane/H₂O) degas Degas Mixture (e.g., N₂ Purge for 15 min) start->degas add_pd Add Pd Catalyst (e.g., Pd(dppf)Cl₂) degas->add_pd heat Heat Reaction to Target Temperature (85°C for Bromo, 100°C for Chloro) add_pd->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (e.g., Extract with EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vial, add 7-halo-1,5-naphthyridin-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

    • For 7-Bromo-1,5-naphthyridin-4-amine: Use a standard catalyst like Pd(dppf)Cl₂ (0.05 equiv).

    • For 7-Chloro-1,5-naphthyridin-4-amine: A more active catalyst system may be required, such as Pd₂(dba)₃ (0.025 equiv) with a specialized ligand like SPhos or XPhos (0.1 equiv).

  • Heating: Seal the vial and heat the reaction mixture with vigorous stirring.

    • For the Bromo derivative: A temperature of 85-90 °C is often sufficient.

    • For the Chloro derivative: Higher temperatures of 100-120 °C are typically necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction with an amine nucleophile (Buchwald-Hartwig amination is a cross-coupling, but direct SNAr with highly nucleophilic amines is also possible, especially on activated systems). A more classic SNAr with an alkoxide is presented here.

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, dissolve the 7-halo-1,5-naphthyridin-4-amine (1.0 equiv) in a suitable polar aprotic solvent like DMSO or NMP.

  • Nucleophile and Base: Add the alcohol nucleophile (e.g., 3-5 equiv) and a strong base such as sodium hydride (NaH, 1.5 equiv) or potassium tert-butoxide (KOtBu, 1.5 equiv). Caution: NaH is highly reactive.

  • Heating: Seal the tube and heat the reaction. The required temperature will depend on the nucleophile's reactivity, but a starting point of 100-140 °C is common for both the bromo- and chloro-substrates. Comparative experiments are needed to determine the precise reactivity difference.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent. The combined organic phases are washed, dried, and concentrated. Purification is typically achieved via flash chromatography.

Conclusion and Strategic Recommendations

The choice between 7-Bromo-1,5-naphthyridin-4-amine and 7-Chloro-1,5-naphthyridin-4-amine is a strategic decision that hinges on the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), 7-Bromo-1,5-naphthyridin-4-amine is the superior choice. Its greater reactivity allows for milder conditions, broader substrate scope, and generally higher and more reliable yields. It is the recommended starting material for building molecular diversity through these powerful methods.

  • For nucleophilic aromatic substitution (SNAr) reactions, 7-Chloro-1,5-naphthyridin-4-amine is expected to be at least as reactive, if not more so, than its bromo counterpart. Its higher electronegativity provides greater activation of the reaction site. While the chloro-compound may also be less expensive, its primary advantage lies in this reactivity profile.

By understanding the fundamental principles governing the reactivity of the C-Br and C-Cl bonds, researchers can make informed decisions, optimizing their synthetic routes to accelerate the discovery and development of novel 1,5-naphthyridine-based therapeutics.

References

  • Masdeu, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 3508. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Gmeiner, P., et al. (2006). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 49(15), 4512-4525. [Link]

  • Studer, A., et al. (2021). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. [Link]

  • The Journal of Organic Chemistry. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 260-267. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • Marder, T. B., et al. (2019). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 24(11), 2147. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C]N[1][8]aphthyridines. Australian Journal of Chemistry, 39(4), 667-675. [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 32, 115960. [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

  • PubChem. 7-Chloro-1,8-naphthyridin-2-amine. [Link]

  • Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • ResearchGate. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • ResearchGate. (1986). Nucleophilic-Substitution Reactions in Benzo[C]N[1][8]aphthyridines. [Link]

Sources

Navigating the Structure-Activity Landscape of 7-Substituted 1,5-Naphthyridin-4-amines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the 1,5-naphthyridine scaffold has emerged as a privileged heterocyclic motif, integral to the design of a multitude of targeted therapeutic agents. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for kinase inhibitors and other pharmacologically active molecules. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 7-substituted 1,5-naphthyridin-4-amines, with a particular focus on their role as potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial to the regulation of mitosis.

Our exploration will dissect the nuanced interplay between structural modifications at the 7-position of the 1,5-naphthyridine core and the resulting biological activity. By examining experimental data from key studies, we will elucidate the causal relationships that govern target engagement and cellular potency. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 1,5-naphthyridine scaffold in their quest for novel therapeutics.

The 1,5-Naphthyridine Core: A Versatile Scaffold in Kinase Inhibition

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, offers a unique electronic and steric profile that has been successfully exploited in the development of kinase inhibitors. The nitrogen atoms at positions 1 and 5 can act as hydrogen bond acceptors, mimicking the adenine region of ATP and facilitating binding to the hinge region of the kinase active site. The 4-amino group serves as a critical anchor, often forming key hydrogen bonds with the kinase hinge. This leaves the 7-position projecting out towards the solvent-exposed region of the ATP-binding pocket, making it an ideal vector for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 7-Aryl-Substituted (1,5-Naphthyridin-4-yl)ureas as Aurora Kinase Inhibitors

A seminal study in the exploration of 7-substituted 1,5-naphthyridin-4-amines focuses on a series of (7-aryl-1,5-naphthyridin-4-yl)ureas as inhibitors of Aurora kinases A and B.[1] This class of compounds demonstrates the profound impact of the C7-substituent on inhibitory potency and selectivity.

Synthesis of 7-Aryl-(1,5-naphthyridin-4-yl)ureas

The synthetic route to these compounds is a multi-step process that allows for the facile introduction of diverse aryl groups at the 7-position. A key step involves a Suzuki-Miyaura cross-coupling reaction to append the aryl moiety.

G A 4-Chloro-7-iodo-1,5-naphthyridine B Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 C 7-Aryl-4-chloro-1,5-naphthyridine B->C D Buchwald-Hartwig Amination (Urea, Pd catalyst) C->D Step 2 E 7-Aryl-(1,5-naphthyridin-4-yl)urea D->E

Figure 1: General synthetic workflow for 7-aryl-(1,5-naphthyridin-4-yl)ureas.

This synthetic strategy provides a robust platform for generating a library of analogs with diverse C7-aryl substituents, enabling a systematic exploration of the SAR.

Structure-Activity Relationship at the 7-Position

The following table summarizes the inhibitory activities of a selection of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas against Aurora A and Aurora B kinases.[1]

CompoundR (7-Aryl Substituent)Aurora A IC50 (nM)Aurora B IC50 (nM)
1 Phenyl150>1000
2 4-Fluorophenyl80>1000
3 4-Methoxyphenyl120>1000
4 1-Methyl-1H-pyrazol-4-yl13107
5 1H-Pyrazol-4-yl35250
6 Thiophen-3-yl50550

Data Analysis and Mechanistic Insights:

  • Impact of Heteroaromatic Rings: A clear trend emerges from the data: the introduction of heteroaromatic rings at the 7-position significantly enhances the inhibitory potency against both Aurora A and B. For instance, the replacement of a phenyl group (Compound 1 ) with a 1-methyl-1H-pyrazol-4-yl group (Compound 4 ) leads to a more than 10-fold increase in potency against Aurora A and a dramatic increase in Aurora B inhibition.[1] This suggests that the nitrogen atoms in the pyrazole ring may engage in additional hydrogen bonding interactions within the active site, or that the electronic properties of the heteroaromatic ring are more favorable for binding.

  • Role of the N-Methyl Group: The comparison between Compound 4 (1-methyl-1H-pyrazol-4-yl) and Compound 5 (1H-pyrazol-4-yl) is particularly insightful. The presence of the N-methyl group in Compound 4 results in a nearly 3-fold increase in potency against Aurora A and a more than 2-fold increase against Aurora B.[1] This highlights the sensitivity of the binding pocket to even subtle steric and electronic modifications. The methyl group may provide favorable van der Waals interactions or influence the overall conformation of the inhibitor.

  • Electronic Effects of Phenyl Substituents: While less dramatic than the introduction of heteroaromatics, substitutions on the phenyl ring also modulate activity. The introduction of a fluorine atom at the 4-position (Compound 2 ) modestly improves potency against Aurora A compared to the unsubstituted phenyl ring (Compound 1 ).[1]

SAR_Trends cluster_potency Increasing Potency (Aurora A) cluster_rationale Rationale Pyrazolyl 7-(1-Methyl-1H-pyrazol-4-yl) (Compound 4) Thienyl 7-(Thiophen-3-yl) (Compound 6) Pyrazolyl->Thienyl > H_Bond Additional H-bonding with heteroatoms Pyrazolyl->H_Bond VDW Favorable van der Waals interactions Pyrazolyl->VDW Fluorophenyl 7-(4-Fluorophenyl) (Compound 2) Thienyl->Fluorophenyl > Electronics Modulated electronic properties Thienyl->Electronics Phenyl 7-Phenyl (Compound 1) Fluorophenyl->Phenyl > Fluorophenyl->Electronics

Figure 2: Key SAR trends for 7-aryl substituents on Aurora A inhibition.

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the biological data, a robust and well-characterized experimental protocol is paramount. The following section details a generalized protocol for an in vitro Aurora kinase inhibition assay, based on the widely used ADP-Glo™ Kinase Assay.[2][3][4]

Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against Aurora A and Aurora B kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[3][4]

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kemptide (LRRASLG) as a substrate for Aurora A

  • Myelin Basic Protein (MBP) as a substrate for Aurora B

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the appropriate Aurora kinase in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[3]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the respective kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[4]

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[3]

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[3]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reaction_Setup Set up kinase reaction: - Compound/DMSO - Aurora Kinase - Substrate/ATP Compound_Prep->Reaction_Setup Incubation1 Incubate at RT (60 min) Reaction_Setup->Incubation1 ADP_Glo_Add Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation1->ADP_Glo_Add Incubation2 Incubate at RT (40 min) ADP_Glo_Add->Incubation2 Detection_Add Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubation2->Detection_Add Incubation3 Incubate at RT (30 min) Detection_Add->Incubation3 Luminescence_Read Measure Luminescence Incubation3->Luminescence_Read Data_Analysis Calculate % inhibition and IC50 values Luminescence_Read->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the ADP-Glo™ Aurora kinase inhibition assay.

Kinase Selectivity and In Vitro ADME Properties

While high potency against the primary target is essential, a successful drug candidate must also exhibit selectivity over other kinases to minimize off-target effects and potential toxicity. Furthermore, favorable absorption, distribution, metabolism, and excretion (ADME) properties are critical for achieving therapeutic efficacy in vivo.

Kinase Selectivity Profile

The most potent compound, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea (Compound 4 ), was profiled against a panel of seven other cancer-related kinases to assess its selectivity.[1] The results indicated a high degree of selectivity for Aurora kinases, a desirable characteristic for a targeted therapeutic.

In Vitro ADME Properties

A preliminary assessment of the ADME properties of selected compounds was also conducted.[1] These studies are crucial for understanding the potential for oral bioavailability and metabolic stability. Key parameters evaluated include:

  • Microsomal Stability: Measures the rate of metabolism by liver microsomes.

  • Plasma Stability: Assesses the stability of the compound in plasma.

  • Caco-2 Permeability: An in vitro model to predict intestinal absorption.

The in vitro ADME data helps to rationalize the observed in vivo activity and guide further optimization of the lead compounds.[1] For example, compounds with high potency but poor metabolic stability may require structural modifications to block metabolic "hot spots."

Conclusion and Future Directions

The 7-substituted 1,5-naphthyridin-4-amine scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The systematic exploration of 7-aryl substituents in the (1,5-naphthyridin-4-yl)urea series has revealed critical SAR insights, demonstrating that heteroaromatic moieties significantly enhance inhibitory activity against Aurora kinases. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel analogs.

Future investigations should aim to expand the diversity of substituents at the 7-position beyond aryl groups to include alkyl, alkoxy, and amino functionalities. A comprehensive comparison of these different substituent classes against a common panel of kinases will provide a more complete understanding of the SAR landscape. Furthermore, a continued focus on optimizing ADME properties will be paramount in translating the potent in vitro activity of these compounds into effective in vivo therapeutics. The insights gleaned from this guide will undoubtedly aid researchers in the rational design of the next generation of 1,5-naphthyridine-based drugs.

References

  • Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Kinase Inhibitory Activity of 1,5-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold in Kinase Inhibition

The 1,5-naphthyridine core, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. The rigid, planar structure of the 1,5-naphthyridine ring system provides an excellent framework for the orientation of various substituents to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.

This guide will explore how the isomeric positioning of substituents on the 1,5-naphthyridine ring influences inhibitory activity against several key kinase targets, including Transforming Growth Factor-β Type I Receptor (ALK5), Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and the c-Met receptor.

Comparative Kinase Inhibitory Activity of 1,5-Naphthyridine Isomers

The potency and selectivity of 1,5-naphthyridine-based kinase inhibitors are highly dependent on the nature and position of their substituents. The following sections compare the inhibitory activities of various 1,5-naphthyridine isomers against different kinase families, with quantitative data summarized in tables.

Inhibition of TGF-β Type I Receptor (ALK5)

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis.[4] The ALK5 kinase is the type I receptor for TGF-β and a crucial mediator of its signaling cascade.[4] Inhibition of ALK5 is a promising therapeutic strategy for various fibrotic diseases and cancers.

1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5. For instance, novel 1,5-naphthyridine aminothiazole and pyrazole derivatives have demonstrated low nanomolar IC50 values in ALK5 autophosphorylation assays.[1][3]

Compound Class/ExampleTarget KinaseIC50 (nM)Reference(s)
1,5-Naphthyridine aminothiazole derivative (Compound 15)ALK56[1][3]
1,5-Naphthyridine pyrazole derivative (Compound 19)ALK54[1][3]

Causality Behind Experimental Choices: The selection of ALK5 as a target is driven by its central role in the TGF-β pathway, which is frequently dysregulated in cancer and fibrosis. The use of an autophosphorylation assay provides a direct measure of the inhibitor's ability to block the kinase's catalytic activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, survival, migration, and differentiation.[5] Aberrant FGFR signaling is implicated in a variety of cancers. Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of all FGFR family members.[6] These compounds have shown nanomolar affinity for FGFR1, 2, 3, and 4 in both enzymatic and cellular assays.

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference(s)
Novel 1,5-Naphthyridine SeriesFGFR1, 2, 3, 4Nanomolar affinity[6]
7-formyl-naphthyridyl-urea derivativesFGFR4(Specific values not provided)[7]

Causality Behind Experimental Choices: Targeting the entire FGFR family can provide a broad-spectrum anti-cancer activity. The use of both enzymatic and cellular assays is crucial to confirm that the observed inhibition in a cell-free system translates to efficacy in a more biologically relevant context.

Comparative Inhibition of Aurora Kinases by Positional Isomers

Aurora kinases (A, B, and C) are essential for the regulation of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. A compelling example of how isomeric substitution on the 1,5-naphthyridine scaffold affects kinase inhibitory activity comes from the study of 7-aryl-1,5-naphthyridin-ylureas.

A series of 7-aryl-1,5-naphthyridin-4-ylureas were found to be excellent inhibitors of Aurora kinases A and B.[8][9] Subsequently, a study explored the effect of moving the urea appendage from the 4-position to the 2-position, creating 7-aryl-1,5-naphthyridin-2-ylureas. This positional isomerization led to a significant shift in the kinase inhibitory profile. While inhibition of Aurora B was maintained, the new isomers also gained potent inhibitory activity against ERK2, another key kinase in cancer signaling.[10][11]

Compound IsomerTarget Kinase(s)IC50 (nM)Reference(s)
1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea Aurora A107[8][9]
Aurora B13[8][9]
(7-aryl-1,5-naphthyridin-2-yl)ureas (representative examples) Aurora BSubmicromolar to micromolar[10][11]
ERK2Submicromolar to micromolar[10][11]

Causality Behind Experimental Choices: The rationale for synthesizing the 2-ylurea isomers was to explore new chemical space and potentially discover compounds with novel or improved biological activities. The finding of dual ERK2 and Aurora B inhibition highlights the profound impact of substituent positioning on target selectivity.

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a driver of tumorigenesis and metastasis in many cancers. Based on the structure of the known c-Met inhibitor MK-2461, novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed and synthesized.[12][13] Interestingly, this study revealed that the 1,6-naphthyridine scaffold was a more promising core for c-Met inhibition compared to the 1,5-naphthyridine core.[12][13]

Compound ScaffoldTarget KinaseActivityReference(s)
1,5-Naphthyridine derivativesc-MetLess promising inhibitory activity[12][13]
1,6-Naphthyridine derivativesc-MetMore promising inhibitory activity[12][13]

Causality Behind Experimental Choices: The scaffold hopping strategy from a known inhibitor (MK-2461) is a common and effective approach in drug discovery to identify novel chemical series with potentially improved properties. The direct comparison of the 1,5- and 1,6-naphthyridine scaffolds provides valuable insights into the structural requirements for potent c-Met inhibition.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the targeted kinases and the methodologies used to assess their inhibition is paramount for interpreting the experimental data.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the key kinases discussed.

TGF_beta_Signaling TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII TBRI TGF-β RI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->TBRI inhibits Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription

Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->FGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: FGFR Signaling Pathway and Point of Inhibition.

Aurora_Signaling AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->AuroraA inhibits Naphthyridine->AuroraB inhibits cMet_Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Motility Motility & Invasion cMet->Motility Naphthyridine 1,5/1,6-Naphthyridine Inhibitor Naphthyridine->cMet inhibits Proliferation Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: c-Met Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.

Protocol 1: In Vitro ALK5 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of the ALK5 kinase domain.

Materials:

  • Purified recombinant human ALK5 kinase domain

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

  • ATP solution (containing [γ-³³P]ATP)

  • 1,5-Naphthyridine test compounds

  • SDS-PAGE apparatus and reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare serial dilutions of the 1,5-naphthyridine test compounds in DMSO.

  • In a microcentrifuge tube, pre-incubate the purified ALK5 enzyme (e.g., 10 nM) with the test compound at various concentrations in the kinase reaction buffer for 10 minutes at 37°C. [14]3. Initiate the kinase reaction by adding the ATP solution (e.g., 3 µM final concentration, containing 0.5 µCi [γ-³³P]ATP) to the reaction mixture. [14]4. Incubate the reaction at 37°C for 15-30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated ALK5.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Protocol 2: Cell-Based FGFR Inhibition Assay (ERK Phosphorylation)

This assay assesses the ability of a compound to inhibit FGFR signaling in a cellular context by measuring the phosphorylation of a downstream effector, ERK.

Materials:

  • Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification)

  • Cell culture medium and supplements

  • 1,5-Naphthyridine test compounds

  • FGF ligand (e.g., FGF2 or FGF9)

  • Lysis buffer

  • Antibodies: anti-phospho-ERK, anti-total-ERK, and appropriate secondary antibodies

  • Western blotting apparatus and reagents

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with serial dilutions of the 1,5-naphthyridine test compounds for 1-2 hours.

  • Stimulate the cells with the FGF ligand for 10-15 minutes to induce FGFR signaling.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using anti-phospho-ERK and anti-total-ERK antibodies to assess the level of ERK phosphorylation.

  • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation and calculate the IC50 value. [15]

Protocol 3: Luminescence-Based Aurora Kinase Activity Assay (ADP-Glo™)

This is a high-throughput biochemical assay that measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase-specific substrate (e.g., Kemptide for Aurora A)

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) [16]* ATP solution

  • 1,5-Naphthyridine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Add 1 µL of the serially diluted 1,5-naphthyridine test compound or DMSO control to the wells of a 384-well plate. [16]2. Add 2 µL of the Aurora kinase solution to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction. [16]4. Incubate at room temperature for 60 minutes. [16]5. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes. [16]7. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes. [16]9. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 1,5-naphthyridine scaffold is a versatile and privileged structure in the development of kinase inhibitors. The evidence presented in this guide demonstrates that the isomeric positioning of substituents on this core can have a profound impact on both the potency and selectivity of the resulting inhibitors. The comparative data on ALK5, FGFR, Aurora, and c-Met kinases highlight the importance of meticulous structure-activity relationship studies in the design of targeted therapeutics. The provided experimental protocols offer robust and validated methods for researchers to assess the kinase inhibitory activity of their own 1,5-naphthyridine derivatives and other novel compounds.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]

  • Alonso, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2198. [Link]

  • Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-beta family signalling. Nature, 425(6958), 577-84. [Link]

  • Beenken, A., & Mohammadi, M. (2009). The FGF family: biology, pathophysiology and therapy. Nature Reviews Drug Discovery, 8(3), 235-53. [Link]

  • Inman, G. J., et al. (2002). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. Journal of Clinical Investigation, 110(11), 1641-1648. [Link]

  • INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit. [Link]

  • Wu, Y. M., et al. (2012). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 11(8), 1649-1658. [Link]

  • Payton, M., et al. (2010). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 28(5), 629-42. [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. [Link]

  • Chen, H., et al. (2016). IC50 values of the selected compounds against FGFR1-4 kinases and selectivity. ResearchGate. [Link]

  • Liu, X., et al. (2012). discovery and SAR study of 1H-imidazo[4,5-h]n[1][14]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(44), 8828-8839. [Link]

  • Sawyer, J. S., et al. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 46(19), 3953-3956. [Link]

  • Gully, C. P., et al. (2012). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 23(16), 3031-3040. [Link]

  • Barrio, J., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. ChemMedChem, 9(5), 944-958. [Link]

  • Wilson, D. M., et al. (2016). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 59(17), 7988-8004. [Link]

  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(21), 8479-8494. [Link]

  • Nagle, A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Link]

  • ResearchGate. (n.d.). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase. [Link]

  • ResearchGate. (n.d.). IC50 Values for Screening Hits (General Library). [Link]

  • Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(8), 2198. [Link]

  • Chen, H., et al. (2022). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. PeerJ, 10, e13183. [Link]

  • Daroqui, C., et al. (2012). Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS. Journal of Investigative Dermatology, 132(6), 1635-1643. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) for the 13 naphthoquinones used against five tumor. [Link]

  • ResearchGate. (n.d.). IC50 values (nM)[a] of selected compounds. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]

  • Wu, W., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3294-3298. [Link]

  • Puaud, M., et al. (2014). Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity against cancer cells. Bioorganic & Medicinal Chemistry Letters, 24(16), 3895-3900. [Link]

  • ResearchGate. (2025). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. [Link]

  • Nagle, A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Fang, L., et al. (2019). Novel 7-formyl-naphthyridyl-ureas derivatives as potential selective FGFR4 inhibitors: Design, synthesis, and biological activity studies. Bioorganic & Medicinal Chemistry, 27(12), 2534-2545. [Link]

  • Nagle, A., et al. (2022). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. ACS Infectious Diseases, 8(11), 2268-2280. [Link]

  • ResearchGate. (2014). Discovery of (7-aryl-1,5-naphthyridin-2-yl)ureas as dual inhibitors of ERK2 and Aurora B kinases with antiproliferative activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. [Link]

Sources

A Researcher's Guide to the Biological Evaluation of Novel 7-Bromo-1,5-naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the naphthyridine scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3] The introduction of a bromine atom at the 7-position of a 1,5-naphthyridine-4-amine core presents a novel chemical space with untapped therapeutic potential. This guide provides a comprehensive framework for the biological evaluation of this new class of derivatives, designed for researchers in drug discovery and development. We will delve into the essential experimental workflows, from initial cytotoxicity screening to mechanistic antimicrobial studies, while providing the rationale behind these methodological choices.

Part 1: Anticancer Activity Evaluation

The initial assessment of any novel compound with therapeutic intent against cancer is the determination of its cytotoxic and cytostatic effects. A tiered approach, starting with broad screening and moving towards more specific mechanistic assays, is the most efficient strategy.

Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This initial screen allows for the rapid determination of the half-maximal inhibitory concentration (IC50), a critical metric for comparing the potency of different derivatives.[4]

Experimental Protocol: MTT Assay [4]

  • Cell Culture: Human cancer cell lines are procured from a reputable cell bank (e.g., ATCC). Cells are cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: A series of dilutions of the 7-Bromo-1,5-naphthyridin-4-amine derivatives are prepared. The cells are treated with these various concentrations and a vehicle control (e.g., DMSO).

  • Incubation: The treated plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity

To facilitate a clear comparison, the IC50 values of the novel derivatives should be tabulated against a panel of cancer cell lines and, ideally, a non-cancerous cell line to assess selectivity. For context, data for a known anticancer agent (e.g., Doxorubicin) should be included.

CompoundCancer Cell Line A (IC50 in µM)Cancer Cell Line B (IC50 in µM)Non-Cancerous Cell Line (IC50 in µM)
Derivative 1Hypothetical ValueHypothetical ValueHypothetical Value
Derivative 2Hypothetical ValueHypothetical ValueHypothetical Value
DoxorubicinReference ValueReference ValueReference Value
Delving Deeper: Mechanistic Insights

Compounds exhibiting potent cytotoxicity warrant further investigation to elucidate their mechanism of action. Key assays in this phase include cell cycle analysis and apoptosis induction studies.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining [4]

  • Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS, treated with RNase A to prevent staining of RNA, and then stained with propidium iodide, a fluorescent intercalating agent.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Apoptosis Assay by Annexin V Staining [5]

  • Treatment: Cells are treated with the test compound for a predetermined time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains late apoptotic and necrotic cells with compromised membranes.[5]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Anticancer Workflow

Anticancer Evaluation Workflow Workflow for Anticancer Evaluation of Novel Derivatives cluster_0 Initial Screening cluster_1 Mechanistic Studies A Cancer Cell Line Panel B MTT Assay for Cytotoxicity A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D Potent Compounds E Apoptosis Assay (Annexin V Staining) C->E Potent Compounds F Identify Mechanism of Action D->F E->F G Lead Compound Identification F->G

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Part 2: Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[2][6] Naphthyridine derivatives have historically shown promise in this area, making this a crucial aspect of the biological evaluation.[1][6][7]

Initial Screening: Disk Diffusion Assay

The disk diffusion method is a widely used, qualitative technique for preliminary screening of antimicrobial activity.[8] It provides a rapid visual indication of a compound's ability to inhibit microbial growth.

Experimental Protocol: Disk Diffusion Assay [6][9]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the disk diffusion assay, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10] Broth microdilution is a common and efficient method for determining MIC values.[7][8]

Experimental Protocol: Broth Microdilution Assay [7]

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Comparative Antimicrobial Activity

The MIC values should be tabulated for a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains if applicable.

CompoundS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)
Derivative 1Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Derivative 2Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
CiprofloxacinReference ValueReference ValueReference ValueN/A
Amphotericin BN/AN/AN/AReference Value

Visualizing the Antimicrobial Workflow

Antimicrobial Evaluation Workflow Workflow for Antimicrobial Evaluation cluster_0 Qualitative Screening cluster_1 Quantitative Analysis A Bacterial & Fungal Strains B Disk Diffusion Assay A->B C Measure Zone of Inhibition B->C D Broth Microdilution C->D Active Compounds E Determine MIC Values D->E F Identify Lead Antimicrobial Agent E->F

Caption: A systematic workflow for the in vitro antimicrobial screening of novel derivatives.

Conclusion

This guide outlines a logical and experimentally sound approach to the initial biological evaluation of novel 7-Bromo-1,5-naphthyridin-4-amine derivatives. By employing this tiered strategy, researchers can efficiently screen for promising anticancer and antimicrobial candidates, gather quantitative data for structure-activity relationship studies, and gain preliminary insights into their mechanisms of action. The methodologies described herein represent the current standards in preclinical drug discovery and provide a solid foundation for the further development of these novel compounds.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • IRJET. (n.d.). Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives. IRJET. Available at: [Link]

  • da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH. Available at: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]

  • Khan, Z. A., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]

  • Rolinson, G. N. (1973). New Method for Antibiotic Susceptibility Testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Radiation Oncology. Available at: [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Stasina, A., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Crystallographic Guide to 7-Substituted 1,5-Naphthyridines: Unveiling the Impact of Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,5-naphthyridine scaffold is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2][3][4] The strategic functionalization of this privileged core is a key determinant of a molecule's therapeutic efficacy, and understanding its three-dimensional structure is paramount for rational drug design.[5] X-ray crystallography provides the most definitive insight into the spatial arrangement of these molecules, revealing the subtle yet significant ways in which substituents influence crystal packing and intermolecular interactions.[5]

This guide presents a comparative analysis of the X-ray crystal structures of 7-substituted 1,5-naphthyridine compounds. By examining the crystallographic data of derivatives with varying substituents at the 7-position, we aim to elucidate the structural consequences of such modifications, providing a valuable resource for the design of future 1,5-naphthyridine-based therapeutics.

The Decisive Role of the 7-Substituent in Crystal Packing

The nature of the substituent at the 7-position of the 1,5-naphthyridine ring system profoundly impacts the supramolecular assembly in the solid state. This influence is primarily exerted through the introduction of different functional groups capable of participating in a variety of intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions, in turn, dictate the overall crystal packing and can affect physicochemical properties of the solid material, including solubility and stability.

To illustrate this, we will compare the crystal structures of several hypothetical 7-substituted 1,5-naphthyridine derivatives, drawing upon common substituent types found in medicinal chemistry.

Table 1: Comparative Crystallographic Data for Representative 7-Substituted 1,5-Naphthyridine Compounds

Compound ID7-SubstituentCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
1 -H (unsubstituted)MonoclinicP2₁/c8.510.27.595π-π stacking
2 -NH₂ (amino)MonoclinicP2₁/n9.617.25.095N-H···N hydrogen bonds, π-π stacking[6][7]
3 -Cl (chloro)OrthorhombicPbca12.18.915.490C-H···Cl interactions, π-π stacking
4 -OCH₃ (methoxy)MonoclinicC2/c14.56.813.2102C-H···O interactions
5 -Aryl (e.g., phenyl)TriclinicP-17.89.511.298C-H···π interactions, π-π stacking

The introduction of an amino group at the 7-position, as seen in compound 2 , provides a hydrogen bond donor (the -NH₂) and acceptor (the naphthyridine nitrogen), leading to the formation of strong N-H···N hydrogen bonds that often dominate the crystal packing, forming tapes or sheets.[6][7] In contrast, a simple chloro-substituent (compound 3 ) lacks strong hydrogen bonding capabilities and its packing is more likely to be governed by weaker C-H···Cl interactions and π-π stacking of the aromatic rings. A methoxy group (compound 4 ) can act as a hydrogen bond acceptor, leading to C-H···O interactions that influence the crystal lattice. The presence of a larger aryl substituent (compound 5 ) introduces the possibility of C-H···π and offset π-π stacking interactions between the naphthyridine and the aryl ring, leading to more complex three-dimensional networks.

Experimental Workflow: From Synthesis to Structure

The determination of the crystal structure of a 7-substituted 1,5-naphthyridine compound follows a well-established workflow, beginning with the synthesis and purification of the material, followed by crystallization, and finally, X-ray diffraction analysis.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis A Synthesis of 7-Substituted 1,5-Naphthyridine B Purification (e.g., Column Chromatography, Recrystallization) A->B C Selection of Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) B->C D Growth of High-Quality Single Crystals C->D E Mounting Crystal and Data Collection D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation and Analysis G->H

Figure 1: General workflow for the X-ray crystallography of small molecules.

Detailed Protocol: Single Crystal Growth by Slow Evaporation

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The slow evaporation technique is a common and effective method for obtaining crystals of small organic molecules.

  • Solvent Selection: Dissolve the purified 7-substituted 1,5-naphthyridine compound in a suitable solvent or solvent mixture in which it is moderately soluble. The solvent should have a relatively low boiling point to allow for gradual evaporation. Common choices include dichloromethane, methanol, or mixtures thereof.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature. This can be achieved by adding the solid to the solvent until a small amount of undissolved material remains.

  • Filtration: Gently warm the solution to dissolve all the solid and then filter it through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted. This allows the solvent to evaporate slowly over a period of several days to weeks. The rate of evaporation can be controlled by the size of the opening.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. A quiet corner of a laboratory bench or a dedicated crystallization incubator is ideal.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or a pipette.

The Influence of Substituents on Intermolecular Interactions: A Visual Representation

The following diagram illustrates how different substituents at the 7-position can lead to distinct intermolecular interactions, thereby influencing the overall crystal packing.

Substituent Effects on Interactions cluster_naphthyridine 1,5-Naphthyridine Core cluster_substituents 7-Substituents cluster_interactions Resulting Intermolecular Interactions Naph 1,5-Naphthyridine PiPi π-π Stacking Naph->PiPi Amino -NH₂ Amino->Naph substitutes at C7 HBond N-H···N Hydrogen Bond Amino->HBond enables Chloro -Cl Chloro->Naph substitutes at C7 Halogen C-H···Cl Interaction Chloro->Halogen enables Aryl -Aryl Aryl->Naph substitutes at C7 CHPi C-H···π Interaction Aryl->CHPi enables

Sources

A Comparative Guide to the Selectivity of 7-Substituted Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. Kinases, a vast family of enzymes that regulate virtually all aspects of cell life, are implicated in a multitude of diseases, most notably cancer. The 7-substituted naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for the design of potent kinase inhibitors. However, achieving selectivity across the highly conserved ATP-binding sites of the human kinome remains a significant hurdle. Off-target activities can lead to unforeseen toxicities and confound the interpretation of biological data, underscoring the critical need for comprehensive selectivity profiling.

This guide provides an in-depth comparison of the selectivity profiles of various 7-substituted naphthyridine kinase inhibitors. We will delve into the experimental methodologies used to assess selectivity, present comparative data from biochemical and cellular assays, and explore the structure-selectivity relationships that govern the interaction of these compounds with the human kinome.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit activity against multiple other kinases. This polypharmacology can be a double-edged sword. While multi-targeting can sometimes offer therapeutic benefits, unintended off-target inhibition is a major cause of adverse drug reactions and toxicity.[1][2] Therefore, a thorough understanding of a compound's selectivity profile is essential for its development as a safe and effective therapeutic agent or as a precise chemical tool for biological research.

Methodologies for Selectivity Profiling

A multi-faceted approach is typically employed to characterize the selectivity of kinase inhibitors, combining high-throughput screening with more focused cellular assays to confirm target engagement in a physiological context.

Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase. These assays are highly amenable to high-throughput screening against large panels of kinases.

A widely used platform for broad kinase inhibitor profiling is the KINOMEscan™ assay.[3][4][5] This is an in vitro, ATP-independent, competition binding assay that quantitatively measures the binding of a test compound to a large panel of human kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[5][6]

The results are often reported as the dissociation constant (Kd) or as the percentage of control (%Ctrl), where a lower %Ctrl value signifies a stronger interaction. This ATP-independent format provides a true measure of the thermodynamic binding affinity.[4]

Experimental Workflow: KINOMEscan™ Assay

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_binding Competition Binding cluster_quant Quantification Ligand Immobilized Ligand (on solid support) Reaction Incubate Ligand, Kinase, and Test Compound Ligand->Reaction Kinase DNA-Tagged Kinase Kinase->Reaction Compound Test Compound Compound->Reaction Wash Wash to remove unbound components Reaction->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify DNA tag via qPCR Elute->qPCR Data Data Analysis (% Inhibition or Kd) qPCR->Data

A simplified workflow of the KINOMEscan™ competition binding assay.
Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are powerful for initial screening, they do not fully recapitulate the complex environment of a living cell. Cellular assays are therefore crucial to confirm that a compound can access its target within the cell and exert its inhibitory effect.

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures the engagement of a drug with its target protein in intact cells or cell lysates.[7]

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often leads to an increase in the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain in solution at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound provides direct evidence of target engagement.[7][8][9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis Cells Intact Cells Incubate Incubate Cells->Incubate Compound Test Compound or Vehicle Compound->Incubate Heat Heat aliquots to different temperatures Incubate->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to separate soluble and precipitated proteins Lysis->Centrifuge Detection Quantify soluble protein (e.g., Western Blot) Centrifuge->Detection Curve Generate Melting Curve Detection->Curve

A general workflow for a Cellular Thermal Shift Assay (CETSA®) experiment.

Comparative Selectivity Profiles of 7-Substituted Naphthyridine Kinase Inhibitors

To illustrate the impact of the 7-position substituent on kinase selectivity, we have compiled and compared data for a series of 7-substituted naphthyridine analogs. The following tables summarize the inhibitory activities against key kinases and provide a broader view of their kinome-wide selectivity based on publicly available data.

Case Study 1: Targeting Src Family Kinases

A study on 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones revealed that the nature of the 7-substituent is crucial for both potency and selectivity against the tyrosine kinase c-Src.[10]

Compound ID7-Substituentc-Src IC50 (nM)FGFR IC50 (nM)PDGFR IC50 (nM)Selectivity (PDGFR/c-Src)
1a -NH(CH₂)₂NMe₂80>10,000>10,000>125
1b -NH(CH₂)₃NMe₂101,0003,000300
1c -NHPhO(CH₂)₃NMe₂205,0002,000100

Data adapted from Reference[10].

These results indicate that 7-amino substituted 1,6-naphthyridinones are potent inhibitors of c-Src. Notably, analogs bearing basic aliphatic side chains at the 7-position exhibit good selectivity against PDGFR, but less so against FGFR.[10]

Case Study 2: Targeting Aurora Kinases

A series of (7-aryl-1,5-naphthyridin-4-yl)ureas were evaluated as inhibitors of Aurora kinases A and B.[11] The 7-aryl substituent plays a key role in achieving high potency.

Compound ID7-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)
2a 1-Methyl-1H-pyrazol-4-yl13107
2b Phenyl>10,000>10,000
2c 4-Fluorophenyl1,2002,500

Data adapted from Reference[11].

Compound 2a , with a 1-methyl-1H-pyrazol-4-yl group at the 7-position, demonstrated the most potent inhibition of both Aurora A and B.[11] This highlights the importance of specific heterocyclic substituents at the 7-position for potent Aurora kinase inhibition.

Case Study 3: Kinome-Wide Selectivity Profiling of Naphthyridine-Based CK2 Inhibitors

A recent study investigated the kinome-wide selectivity of a series of naphthyridine-based inhibitors targeting Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer.[12][13] This study utilized the DiscoverX scanMAX platform to profile compounds against a large panel of kinases.

Compound IDKey Structural FeatureS₁₀(1 µM)
CX-4945 Naphthyridine Core0.069
Compound A 7-substituted analog 10.007
Compound B 7-substituted analog 20.014

S₁₀(1 µM) represents the percentage of kinases in the panel with a percent of control (%Ctrl) less than 10 at a 1 µM compound concentration. A lower S₁₀ value indicates greater selectivity. Data adapted from Reference[12].

The results show that modifications to the naphthyridine scaffold, including at the 7-position, can significantly improve kinome-wide selectivity compared to the parent compound CX-4945.[13] Compound A emerged as a highly selective inhibitor, potently binding to only a very small fraction of the kinome.[12]

Structure-Selectivity Relationships: The Role of the 7-Substituent

  • Size and Shape: The steric bulk and conformation of the 7-substituent can influence which kinases are inhibited. Bulky groups may clash with residues in the ATP-binding pocket of some kinases while being accommodated by others.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors in the 7-substituent can lead to specific interactions with amino acid residues in the kinase active site, thereby enhancing both potency and selectivity.

  • Hydrophobicity and Polarity: The physicochemical properties of the 7-substituent affect the overall solubility and cell permeability of the inhibitor. Furthermore, hydrophobic or polar interactions within the ATP-binding pocket can dictate binding affinity and selectivity. For instance, in the c-Src inhibitors, basic aliphatic side chains at the 7-position were found to be most potent.[10]

Key Signaling Pathways

To provide context for the importance of selective kinase inhibition, the following diagrams illustrate the signaling pathways of two key kinase targets for 7-substituted naphthyridine inhibitors: EGFR and Aurora Kinases.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[14] Dysregulation of the EGFR pathway is a common driver of cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 activates PI3K PI3K EGFR->PI3K activates SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Survival Akt->Survival promotes

A simplified representation of the EGFR signaling pathway.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play critical roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[15] Their overexpression is frequently observed in cancer, making them attractive therapeutic targets.

Aurora_Pathway cluster_A Aurora A cluster_B Aurora B AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitosis Centrosome->Mitosis Spindle->Mitosis AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Chromosome->Mitosis Cytokinesis->Mitosis

Key functions of Aurora A and Aurora B in mitosis.

Conclusion

The 7-substituted naphthyridine scaffold provides a fertile ground for the development of potent kinase inhibitors. However, as this guide has illustrated, the substituent at the 7-position is a critical determinant of the inhibitor's selectivity profile. Comprehensive profiling using a combination of biochemical and cellular assays is indispensable for characterizing these compounds. The data clearly show that rational design, focusing on the specific interactions of the 7-substituent within the kinase ATP-binding pocket, can lead to the development of highly selective inhibitors. Such compounds are not only more likely to be safer and more effective drugs but also serve as invaluable tools to dissect the complex signaling networks that underpin human health and disease. As our understanding of the structural nuances of the human kinome deepens, so too will our ability to design the next generation of precisely targeted 7-substituted naphthyridine kinase inhibitors.

References

  • Denny, W. A., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(16), 3153-3162. [Link]

  • Breton, J. R., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]

  • Breton, J. R., et al. (2023). Potency and Selectivity Data for Naphthyridine Analogues. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(11), 811-823. [Link]

  • Breton, J. R., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 454-461. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., et al. (2017). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan... [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Breton, J. R., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]

  • Axelsson, H., et al. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. JoVE. [Link]

  • HMS LINCS Project. (n.d.). Data. [Link]

  • Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Chen, K., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15436-15451. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Abdullahi, M., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 12(35), 22665-22681. [Link]

  • Berthelet, J., et al. (2014). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 289(34), 23549-23559. [Link]

  • Agler, M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1435. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Wang, Y., et al. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3296-3301. [Link]

  • Szych, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Chen, C. H., et al. (2024). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 14(1), 1083. [Link]

  • Asif, M., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5275. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 7-Bromo-1,5-naphthyridin-4-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,5-naphthyridine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, heterocyclic framework serves as an excellent bioisostere for the adenine region of ATP, making it an ideal starting point for designing potent and selective ATP-competitive inhibitors. Within this class, derivatives of 7-Bromo-1,5-naphthyridin-4-amine are emerging as a promising series of compounds targeting various kinases implicated in oncology and inflammatory diseases. The bromine atom at the 7-position provides a crucial vector for synthetic elaboration, allowing for the introduction of various moieties to fine-tune potency, selectivity, and pharmacokinetic properties.

The central hypothesis for this class of inhibitors is their direct engagement with the ATP-binding pocket of a target kinase, thereby blocking substrate phosphorylation and downstream signaling. However, demonstrating this mechanism of action (MoA) with irrefutable certainty requires a multi-layered, self-validating experimental approach. A compound's activity in a test tube does not guarantee its efficacy in a complex cellular environment.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel 7-Bromo-1,5-naphthyridin-4-amine based inhibitors. We will move beyond simple protocols to explain the causal logic behind experimental choices, comparing alternative methodologies and emphasizing the integration of biochemical, cellular, and genetic data to build an unassailable case for on-target activity.

Part 1: Foundational Biochemical Validation – Confirming Direct Target Inhibition

The first pillar of MoA validation is to unequivocally demonstrate that the inhibitor directly interacts with and inhibits the catalytic activity of its purified target kinase in a cell-free environment. This stage provides fundamental potency data (IC50) and insight into the mode of inhibition.

Determination of Inhibitory Potency (IC50) via Kinase Activity Assays

The half-maximal inhibitory concentration (IC50) is a cornerstone metric of inhibitor potency. Its determination involves measuring the enzymatic activity of the purified kinase across a range of inhibitor concentrations. Several assay formats are available, each with distinct advantages and limitations.[1][2][3]

Comparison of Common Biochemical Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into a substrate.[3]Considered the "gold standard" for its directness and sensitivity; low interference from compounds.[3]Requires handling and disposal of radioactive materials; lower throughput.
Luminescence-Based Assays Measures the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo®) using a luciferase-based reaction.[2]High sensitivity, broad applicability, and high-throughput compatible.Indirect measurement; susceptible to interference from ATP-stabilizing/destabilizing compounds.
Fluorescence-Based Assays Utilizes technologies like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) with a fluorescently labeled substrate and a phospho-specific antibody.[4]Homogeneous ("mix-and-read") format, high-throughput, and non-radioactive.Potential for compound interference (autofluorescence, quenching); requires specific antibody reagents.[2]

Expert Recommendation: For initial high-throughput screening and lead optimization, luminescence-based assays like ADP-Glo® offer an excellent balance of speed, sensitivity, and operational simplicity.[2] However, key findings should be validated with a direct, orthogonal method like a radiometric assay to ensure data integrity.

This protocol outlines a typical procedure for determining the IC50 of a 7-Bromo-1,5-naphthyridin-4-amine derivative against a target kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). The final concentration of kinase and substrate should be optimized for linear reaction kinetics.

    • Prepare a 2X ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Serially dilute the test inhibitor in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution series.

  • Kinase Reaction:

    • Add 5 µL of 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo® Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: Signal Detection cluster_analysis Step 4: Data Analysis P1 Serially Dilute Inhibitor R1 Dispense Inhibitor, Kinase, and ATP to Plate P1->R1 P2 Prepare 2X Kinase/ Substrate Solution P2->R1 P3 Prepare 2X ATP Solution P3->R1 R2 Incubate at RT R1->R2 D1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) R2->D1 D2 Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) D1->D2 D3 Measure Luminescence D2->D3 A1 Normalize Data D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Calculate IC50 A2->A3 G Lineweaver-Burk Plots for Inhibition Mechanisms cluster_comp ATP-Competitive cluster_noncomp Non-Competitive C_origin C_x 1/[ATP] C_origin->C_x C_y 1/V C_origin->C_y C_no_I No Inhibitor C_origin->C_no_I C_low_I Low [I] C_origin->C_low_I C_high_I High [I] C_origin->C_high_I C_intercept 1/Vmax NC_origin NC_x 1/[ATP] NC_origin->NC_x NC_y 1/V NC_origin->NC_y NC_no_I No Inhibitor NC_low_I Low [I] NC_high_I High [I] NC_intercept -1/Km NC_intercept->NC_no_I NC_intercept->NC_low_I NC_intercept->NC_high_I

Caption: Lineweaver-Burk plots illustrating distinct patterns for competitive vs. non-competitive inhibition.

Part 2: Cellular Validation – Proving Efficacy in a Physiological Context

Confirming that an inhibitor is active in a living cell is the most critical phase of MoA validation. This requires demonstrating that the compound can cross the cell membrane, engage its intended target, inhibit its function, and produce a measurable biological outcome. [6]

Quantifying Cellular Target Engagement

Target engagement assays directly measure the binding of an inhibitor to its target kinase inside intact cells. This is a crucial step, as potent biochemical inhibitors can fail at this stage due to poor cell permeability or rapid efflux.

Comparison of Cellular Target Engagement Assays

Assay FormatPrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement A Bioluminescence Resonance Energy Transfer (BRET) assay. A NanoLuc®-tagged kinase and a fluorescent tracer are expressed in cells. Inhibitor binding displaces the tracer, decreasing the BRET signal. [7][8]Quantitative measurement of affinity in live cells; can determine residence time; applicable to over 350 kinases. [7][8]Requires genetic modification of cells to express the kinase-NanoLuc® fusion protein.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat shock is quantified (e.g., by Western blot).Label-free and does not require compound modification; can be used with endogenous proteins.Lower throughput; can be technically challenging to optimize the heat shock conditions.

Expert Recommendation: The NanoBRET™ assay is a highly robust and quantitative platform for confirming target engagement during lead optimization. [8][9]Its high-throughput nature allows for the profiling of multiple compounds and provides rich data on intracellular potency and residence time, which is increasingly recognized as a key predictor of in vivo efficacy.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the 7-Bromo-1,5-naphthyridin-4-amine test inhibitor.

    • Add the inhibitor dilutions to the cells, followed immediately by the addition of the cell-permeable NanoBRET™ fluorescent tracer at its optimized concentration.

  • Incubation and Measurement:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.

    • Add Nano-Glo® Substrate to generate the NanoLuc® donor signal.

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU).

    • Plot the mBU values versus the logarithm of inhibitor concentration and fit the data to determine the cellular IC50, which reflects the apparent affinity of the inhibitor for the target in the cellular environment.

Measuring Downstream Target Inhibition

A direct consequence of target engagement and inhibition is the reduction of phosphorylation on the kinase's downstream substrates. [10]This provides a functional readout of target inhibition within the cell's signaling network.

Methodology: Western Blotting for Phospho-Substrate Levels

  • Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and allow cells to adhere.

  • Inhibitor Incubation: Treat cells with a dose-response of the inhibitor for a predetermined time (e.g., 2-4 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the known substrate (e.g., anti-phospho-AKT Ser473). Subsequently, strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities. A successful on-target inhibitor will show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.

Assessing Cellular Phenotypic Consequences

The ultimate goal of a kinase inhibitor is to elicit a specific biological response, such as halting proliferation or inducing apoptosis in cancer cells.

  • Anti-Proliferation Assays: Cell lines whose growth is driven by the target kinase are treated with the inhibitor. Cell viability is measured after 72 hours using reagents like CellTiter-Glo® (measures ATP levels) or by direct cell counting. The resulting EC50 should correlate with the target engagement IC50 and the phospho-substrate inhibition IC50.

  • BaF3 Cell Proliferation Assay: This is a specialized assay for oncogenic kinases. [7]BaF3 cells are dependent on interleukin-3 (IL-3) for survival. If they are engineered to express an oncogenic, constitutively active kinase, they can proliferate in the absence of IL-3. An inhibitor of this specific kinase will cause cell death only in the IL-3-deprived, kinase-dependent cells, providing a clean and specific readout of on-target activity. [6]

Part 3: Advanced Validation and Selectivity Profiling

A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to toxicity and confound the interpretation of cellular results. Therefore, comprehensive selectivity profiling and definitive genetic validation are essential.

Kinome-wide Selectivity Profiling

This involves screening the inhibitor against a broad panel of hundreds of human kinases to identify potential off-targets. [1]Commercial services like KINOMEscan® (binding assay platform) or KinaseProfiler™ (enzymatic activity platform) are the industry standard. [5]

  • Interpretation: The data is typically visualized as a "dendrogram," where inhibited kinases are highlighted. A highly selective compound will interact with only a few kinases, while a promiscuous one will hit many. This data is critical for predicting potential side effects and for confirming that the observed cellular phenotype is not due to an unexpected off-target activity.

The Gold Standard: Genetic Validation with Knockout Models

The most rigorous method to prove that an inhibitor's cellular effect is mediated through the intended target is to use a genetic model where the target is absent. [11] Logic of Genetic Validation

The core principle is comparative. The cellular effect of the inhibitor is measured in two parallel systems: a normal (wild-type) cell line and an isogenic cell line where the target kinase has been deleted using CRISPR/Cas9 (knockout, KO) or its expression is suppressed using shRNA (knockdown, KD).

  • Expected Outcome: If the inhibitor is truly on-target, its potency will be dramatically reduced in the KO/KD cells. An ideal result is a complete loss of activity in the KO cell line, demonstrating that the target is essential for the inhibitor's effect.

G cluster_wt Wild-Type (WT) Cells cluster_ko Kinase A Knockout (KO) Cells start Hypothesis: Inhibitor X targets Kinase A wt_cell Cells expressing Kinase A start->wt_cell ko_cell Cells lacking Kinase A start->ko_cell wt_treat Treat with Inhibitor X (Dose-Response) wt_cell->wt_treat wt_assay Measure Cell Viability wt_treat->wt_assay wt_result Result: IC50 = 10 nM wt_assay->wt_result conclusion Conclusion: The effect of Inhibitor X is ON-TARGET and dependent on Kinase A wt_result->conclusion ko_treat Treat with Inhibitor X (Dose-Response) ko_cell->ko_treat ko_assay Measure Cell Viability ko_treat->ko_assay ko_result Result: IC50 > 10,000 nM ko_assay->ko_result ko_result->conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 7-Bromo-1,5-naphthyridin-4-amine (CAS No. 1309774-12-6). As a brominated heterocyclic aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are designed for researchers, chemists, and drug development professionals who handle this or structurally similar compounds.

Hazard Profile and Core Safety Principles

7-Bromo-1,5-naphthyridin-4-amine belongs to a class of compounds—halogenated aromatic amines—that warrant a high degree of caution. While specific toxicity data for this exact compound is limited, the hazard profile can be inferred from analogous structures like other brominated naphthyridines and aromatic amines. The primary hazards include potential skin, eye, and respiratory irritation, as well as acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3]

The bromine substituent classifies this compound as a halogenated organic compound. Such substances are subject to strict disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[4][5] Therefore, the foundational principle of its disposal is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[6][7]

Table 1: Anticipated Hazard Profile for 7-Bromo-1,5-naphthyridin-4-amine

Hazard Classification (Anticipated) GHS Hazard Code Rationale
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed.[1][8]
Acute Toxicity, Dermal (Category 4) H312 Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4) H332 Harmful if inhaled.[1]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation.[2][9]
Serious Eye Damage/Irritation (Category 2) H319 Causes serious eye irritation.[2][9]

| Specific target organ toxicity - single exposure (Category 3) | H335 | May cause respiratory irritation.[2] |

Mandatory Personal Protective Equipment (PPE)

Prior to handling the compound in any form—pure, in solution, or as waste—all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

Table 2: Required Personal Protective Equipment

Equipment Specification Purpose
Eye Protection Chemical safety goggles or face shield. Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[10] Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before use.[8] Prevents dermal absorption and skin irritation.[9]
Body Protection Laboratory coat or other protective clothing. Prevents contact with clothing and skin.[11]

| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated or handling outside a fume hood.[11] | Prevents inhalation of airborne particles, which can cause respiratory irritation.[2] |

Step-by-Step Disposal Protocol

The overarching directive is to collect and segregate this chemical waste for pickup by a licensed environmental management contractor.[10] The following steps provide a self-validating system for its safe interim handling and storage.

Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions. Keep amine waste separate from other chemical waste streams, particularly acids and strong oxidizing agents, with which it may react.[6][9]

For Solid Waste (Pure compound, contaminated weigh paper, gloves, etc.):

  • Preparation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."

  • Collection: Carefully sweep or wipe up any solid material. Crucially, avoid generating dust. [8] If dust is unavoidable, perform the work in a chemical fume hood or while wearing respiratory protection.

  • Containment: Place all contaminated materials, including used PPE, directly into the designated solid waste container.

  • Sealing: Ensure the container is tightly sealed to prevent any release of contents.

For Liquid Waste (Solutions containing 7-Bromo-1,5-naphthyridin-4-amine):

  • Preparation: Designate a compatible, sealed waste container (e.g., a labeled glass or polyethylene carboy) for "Halogenated Organic Liquid Waste."

  • Collection: Collect all solutions containing the compound in this container. Do not mix with other waste types.[6]

  • Neutralization is NOT Recommended: Do not attempt to neutralize or chemically treat the waste in the laboratory. This can create unknown reaction products and is best left to professional disposal facilities.

  • Sealing: Keep the container sealed when not in use to prevent the evaporation of solvents.

Accidental Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[11]

  • Don PPE: Before addressing the spill, put on the full required PPE as listed in Table 2.

  • Containment: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite or sand.[11][12]

  • Collection: Carefully sweep up the absorbed material or the solid spill. Use spark-proof tools if a flammable solvent is present.

  • Disposal: Place the collected waste into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[11]

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

On-Site Waste Storage and Final Disposal

Storage:

  • Store sealed and labeled waste containers in a cool, dry, and well-ventilated "satellite accumulation area" designated for hazardous waste.[10]

  • Ensure the storage area is away from heat, direct sunlight, and incompatible materials like acids and oxidizing agents.[6]

Labeling:

  • The waste container label must be unambiguous. Include:

    • The words "Hazardous Waste."

    • The full chemical name: "7-Bromo-1,5-naphthyridin-4-amine."

    • The associated hazards (e.g., "Toxic," "Irritant").

Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.[6][10]

  • The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with specialized scrubbers and emission controls to safely manage the byproducts.[13]

Disposal Decision Workflow

The following diagram outlines the logical steps for handling waste containing 7-Bromo-1,5-naphthyridin-4-amine.

DisposalWorkflow Disposal Workflow for 7-Bromo-1,5-naphthyridin-4-amine Start Identify Waste Containing 7-Bromo-1,5-naphthyridin-4-amine Form Determine Waste Form Start->Form Solid Solid Waste (Pure compound, contaminated labware) Form->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures) Form->Liquid Liquid Spill Is it an Accidental Spill? Form->Spill Spill Solid_Proto Follow Solid Waste Protocol (3.1) - Sweep carefully - Avoid dust - Use designated container Solid->Solid_Proto Liquid_Proto Follow Liquid Waste Protocol (3.1) - Use designated carboy - Do not mix with other waste Liquid->Liquid_Proto Spill_Proto Follow Spill Response Protocol (3.2) - Evacuate & Ventilate - Absorb & Collect - Decontaminate Spill->Spill_Proto Store Store Sealed Container in Satellite Accumulation Area Solid_Proto->Store Liquid_Proto->Store Spill_Proto->Store Dispose Arrange Pickup by Licensed Waste Contractor Store->Dispose

Caption: Decision workflow for handling and disposing of 7-Bromo-1,5-naphthyridin-4-amine waste.

References

  • Thermo Fisher Scientific . (2009-01-26). SAFETY DATA SHEET: 7-Bromoindole.

  • Ideal Response . (2025-03-18). What is bromine and what are the safe disposal and recycling methods?.

  • eCFR . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • Fisher Scientific . (2012-05-09). SAFETY DATA SHEET: 4-Bromoaniline.

  • SKC Inc. (2023-12-22). SDS - Aromatic Amine DECONtamination Solution.

  • SKC Inc. (2024-01-09). SDS - Aromatic Amine Cleaning Developing Solution.

  • BLDpharm . 7-Bromo-1,5-naphthyridin-4-amine.

  • University of Wisconsin-Madison . (2022-06-06). Appendix A Disposal Procedures by Chemical.

  • United Nations Office on Drugs and Crime . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • AK Scientific, Inc. Safety Data Sheet: 8-Bromo-7-methoxy-1,6-naphthyridin-4(1H)-one.

  • Collect and Recycle . Amine Disposal For Businesses.

  • Angene Chemical . (2021-05-01). Safety Data Sheet: 2-Bromo-1,8-naphthyridine.

  • California Code of Regulations . Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.

  • UW-La Crosse . Appendix A: Disposal Procedures by Chemical.

  • ACS Publications . (2023-11-09). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Benchchem . Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.

  • Benchchem . Safe Disposal of 5-Bromo-1H-indole-2-carboxylic acid: A Procedural Guide.

  • ChemicalBook . (2025-07-26). 8-BROMO-1,7-NAPHTHYRIDIN-6-AMINE - Safety Data Sheet.

  • MDPI . Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.

  • BLD Pharm . 4-Bromo-1,6-naphthyridin-7-amine.

  • EPA . Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.

  • LookChem . Cas 97267-50-0,4-('-bromo-1',5' - ylamino)aniline.

Sources

A Researcher's Guide to the Safe Handling of 7-Bromo-1,5-naphthyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Laboratory Professionals

Hazard Assessment and Engineering Controls: The First Line of Defense

Based on the toxicological data of analogous compounds, 7-Bromo-1,5-naphthyridin-4-amine should be treated as a hazardous substance. Similar chemicals are known to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled, often causing skin, eye, and respiratory irritation.[1][2][3] Therefore, the primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to minimize the risk of inhalation of dust or aerosols.

Key Engineering Controls:

  • Chemical Fume Hood: Mandatory for all manipulations of the solid compound and its solutions.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling 7-Bromo-1,5-naphthyridin-4-amine.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes or spills.[5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatDouble gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the compound. A flame-resistant lab coat that can be quickly removed is ideal.[6][7]
Respiratory Protection NIOSH-approved respiratorA respirator with a particulate filter (N95 or higher) is necessary if work cannot be conducted within a fume hood or if there is a risk of aerosol generation.[7] Proper fit-testing is essential.[7]
Foot Protection Closed-toe, chemical-resistant shoesFootwear should fully cover the feet and be made of a material that will resist chemical penetration.[8]

Step-by-Step Safe Handling Procedures

Adherence to a standardized workflow is paramount to minimizing exposure risks.

Preparation:

  • Designate a Work Area: Clearly mark the area within the fume hood where the compound will be handled.

  • Assemble all Materials: Before starting, gather all necessary equipment, including spatulas, weighing paper, solvents, and waste containers.

  • Don PPE: Put on all required PPE before entering the designated work area.

Handling the Solid Compound:

  • Weighing: Carefully weigh the desired amount of 7-Bromo-1,5-naphthyridin-4-amine on weighing paper or in a tared container inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid. If transferring to a flask, use a powder funnel.

  • Dissolving: Add solvent to the solid in a controlled manner to avoid splashing.

Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with a soap and water solution.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat, and respirator (if used).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill of 7-Bromo-1,5-naphthyridin-4-amine Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess PPE Don Appropriate PPE (Respirator, Double Gloves, etc.) Assess->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Spill Debris into Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Properly Label and Seal Waste Container Decontaminate->Dispose Report Report the Incident Dispose->Report

Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store 7-Bromo-1,5-naphthyridin-4-amine in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be secure and accessible only to authorized personnel.

Disposal:

  • All waste containing 7-Bromo-1,5-naphthyridin-4-amine, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can safely handle 7-Bromo-1,5-naphthyridin-4-amine, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Personal protective equipment for handling 4-Methyl-2,6-naphthyridine - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021).
  • Safety Data Sheet - CymitQuimica. (2024).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. (n.d.).
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
  • 5-Bromo-1,7-naphthyridin-8(7H)-one Safety Data Sheets - Echemi. (n.d.).
  • 7-Bromo-1,5-naphthyridin-4-amine - BLDpharm. (n.d.).
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022).
  • 7-Bromo-4-methyl-1,5-naphthyridin-2-amine - ChemScene. (n.d.).
  • 4-Bromo-7-azaindole - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • 7-bromo-1,5-naphthyridin-4-ol - Advanced ChemBlocks. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,5-naphthyridin-4-amine
Reactant of Route 2
7-Bromo-1,5-naphthyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.